2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Description
Properties
CAS No. |
1072444-55-3 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18-,20+/m1/s1 |
InChI Key |
WFKAJHXRTWDPAT-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)[C@@]2(CCCC([C@H]2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation and Structural Elucidation of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
This guide provides an in-depth, technically-grounded narrative on the isolation and complete structural characterization of the natural product, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This molecule, a member of the seco-abietane diterpenoid class, presents a unique structural challenge that necessitates a multi-faceted analytical approach. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision.
Part 1: Sourcing and Isolation Strategy
Botanical Source Selection: A Chemo-Taxonomic Approach
The target molecule's structure is a significant clue to its origin. It is classified as a seco-abietane, a class of diterpenoids derived from the abietane skeleton.[1][2] Abietane diterpenoids are well-known constituents of plants in the Cupressaceae family.[3] Specifically, the bald cypress, Taxodium distichum, has been identified as a rich source of highly oxidized abietane and seco-abietane diterpenoids, making it a logical and promising candidate for sourcing our target compound.[4][5][6] The decision to target the cones of T. distichum is based on reports indicating they are a primary site of accumulation for these specialized metabolites.[4][6]
Extraction: Liberating the Target Compound
The primary objective of extraction is to efficiently remove the desired medium-polarity diterpenoids from the complex plant matrix while minimizing the co-extraction of highly polar (e.g., sugars, tannins) and non-polar (e.g., waxes, lipids) contaminants. A sequential solvent extraction strategy is optimal for this purpose.[7][8]
Experimental Protocol: Maceration and Liquid-Liquid Partitioning
-
Milling and Maceration: Air-dried cones of T. distichum are coarsely ground to increase the surface area for solvent penetration. The ground material is then macerated in 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
-
Solvent Partitioning: The crude extract is suspended in a 10% aqueous methanol solution and sequentially partitioned with n-hexane, followed by ethyl acetate. The rationale here is to first remove non-polar constituents into the n-hexane layer. Our target compound, with its phenolic hydroxyl group and two aldehyde moieties, is expected to have moderate polarity and will preferentially partition into the ethyl acetate layer.
-
Final Concentration: The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate. The solvent is then removed in vacuo to yield the enriched crude extract for chromatographic purification.
Multi-Stage Chromatographic Purification
Purifying a single compound from a complex natural extract is rarely a one-step process. A tiered approach, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques, is the most effective strategy.[9]
Workflow Diagram: From Crude Extract to Pure Compound
Caption: Overall workflow for the isolation of the target compound.
Step 1: Silica Gel Column Chromatography (CC) The ethyl acetate fraction is first subjected to open column chromatography on silica gel, a polar stationary phase.[10][11] This technique separates compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity.
Protocol:
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).
-
Fraction Collection: Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:EtOAc (7:3) and visualized under UV light (254 nm) and with an anisaldehyde-sulfuric acid staining reagent. Fractions with similar TLC profiles are pooled. The target compound, containing two polar aldehyde groups and a hydroxyl group, is expected to elute in the mid-to-high polarity fractions.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) The pooled fractions from CC that show promising TLC spots are further purified using preparative HPLC.[12][13] A reversed-phase C18 column is chosen, where separation is based on hydrophobicity—less polar compounds are retained longer. This is an orthogonal separation mechanism to the normal-phase silica gel column, which enhances purification efficacy.[14][15]
Protocol:
-
System: A preparative HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Method Development: Analytical HPLC is first used to develop an optimal separation method. A gradient of acetonitrile in water is tested to find the ideal retention time for the target peak.
-
Purification: Based on the analytical run, an isocratic mobile phase (e.g., 70% acetonitrile in water) is used for the preparative run to isolate the target compound. The eluent is monitored at the absorption maximum determined by the PDA detector.
-
Collection & Desalting: The peak corresponding to the target compound is collected. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the pure, isolated compound as a white or pale yellow powder.
Part 2: Comprehensive Structure Elucidation
With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular architecture. The logic is to first determine the basic building blocks (molecular formula, functional groups) and then assemble them using connectivity information from NMR.[16][17]
Foundational Spectroscopic Analysis
UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within the molecule, specifically identifying the presence of chromophores.[18][19] The benzaldehyde moiety in the target structure contains a conjugated π-system.[20]
-
Expected Observation: An absorption maximum (λmax) in the range of 250-300 nm, characteristic of the π → π* transition of the substituted benzaldehyde chromophore.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[22][23]
-
Expected Observations:
-
A broad absorption band around 3400-3200 cm⁻¹ , indicative of the O-H stretching vibration of the phenolic hydroxyl group.
-
Two distinct, sharp absorption bands in the region of 1725-1700 cm⁻¹ and 1685-1660 cm⁻¹ . The former corresponds to the C=O stretch of the aliphatic aldehyde on the cyclohexyl ring, and the latter to the C=O stretch of the aromatic aldehyde, which has a lower frequency due to conjugation.
-
Absorption bands around 2960-2850 cm⁻¹ for C-H stretching of the aliphatic (cyclohexyl and isopropyl) groups.
-
Bands in the 1600-1450 cm⁻¹ region, characteristic of C=C stretching within the aromatic ring.
-
High-Resolution Mass Spectrometry (HRMS) HRMS is the definitive technique for determining the elemental composition of a molecule.[24][25][26] Using a technique like Electrospray Ionization (ESI), we can obtain a highly accurate mass measurement.
-
Expected Result: An ion peak corresponding to the protonated molecule [M+H]⁺. For a molecular formula of C₂₀H₂₈O₃ , the calculated exact mass is 316.2038. HRMS should provide a measured mass that matches this value to within 5 ppm, confirming the molecular formula and a degree of unsaturation of 7.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon skeleton and the relative positions of atoms.[27][28] A combination of 1D and 2D NMR experiments is required to unambiguously assign the structure.[29][30]
Table 1: Predicted ¹H and ¹³C NMR Data for the Target Compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |
| Aromatic Ring | ||||
| 1' | ~130 | - | - | C-2', C-6', C-2 |
| 2' | ~158 | - | - | C-1', C-3', C-4', C-6' |
| 3' | ~115 | ~7.5 | d | C-1', C-5' |
| 4' | ~160 | - | - | C-2', C-3', C-5', C-6' |
| 5' | ~125 | - | - | C-1', C-3', C-4', C-7' |
| 6' | ~128 | ~7.8 | d | C-2', C-4', C-1' |
| CHO-Ar | ~192 | ~10.2 | s | C-2', C-3' |
| OH-4' | - | ~5.5 | s | C-3', C-4', C-5' |
| Isopropyl Group | ||||
| 7' | ~26 | ~3.2 | sept | C-4', C-5', C-6', C-8', C-9' |
| 8', 9' | ~22 | ~1.2 | d | C-7', C-5' |
| Cyclohexyl Moiety | ||||
| 1 | ~45 | ~2.5 | d | C-2, C-6, C-7, C-8, C-9 |
| 2 | ~55 | ~2.8 | d | C-1, C-3, C-CHO |
| 3 | ~35 | - | - | C-2, C-4, C-8, C-9 |
| 4 | ~38 | ~1.6 | m | C-3, C-5, C-6 |
| 5 | ~25 | ~1.4 | m | C-4, C-6 |
| 6 | ~40 | ~1.8 | m | C-1, C-5, C-7 |
| 7 | ~28 | ~1.1 | s | C-1, C-6 |
| 8 | ~22 | ~0.9 | s | C-3, C-4 |
| 9 | ~33 | ~1.0 | s | C-3, C-4 |
| CHO-Cyc | ~205 | ~9.5 | d | C-2, C-1 |
Analysis of NMR Data:
-
¹H NMR: The proton spectrum will show two distinct downfield singlets for the two aldehyde protons (~10.2 and ~9.5 ppm). The aromatic region will display two doublets, characteristic of an ortho-coupled system. A septet and a doublet will confirm the isopropyl group. The three sharp singlets in the upfield region correspond to the three methyl groups on the cyclohexyl ring.
-
¹³C NMR and DEPT-135: The carbon spectrum will show 20 distinct signals. The DEPT-135 experiment will differentiate them: 5 methyl (CH₃) signals, 3 methylene (CH₂) signals, 6 methine (CH) signals, and 6 quaternary (C) signals (including the two C=O carbons). The downfield signals (>190 ppm) confirm the two aldehyde carbons.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[31][32] Key correlations would be observed between the aromatic protons, between the septet and doublet of the isopropyl group, and critically, establishing the connectivity of the protons around the cyclohexyl ring (H-1 with H-2 and H-6; H-4 with H-5, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.[31][32]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for assembling the complete structure by identifying 2- and 3-bond correlations between protons and carbons.[31][33]
Diagram of Key HMBC Correlations:
A proper chemical structure drawing would replace the placeholder image in a real application. The DOT script above illustrates the concept of mapping correlations. Caption: Key HMBC correlations confirming the molecular structure.
The Decisive Correlation: The most critical HMBC correlation for confirming the connection between the two rings is the cross-peak between the aliphatic proton H-1 on the cyclohexyl ring and the aromatic carbon C-2'. This three-bond correlation unambiguously establishes the C-1 to C-2' linkage, completing the carbon skeleton.
-
Stereochemistry (NOESY/ROESY): The relative stereochemistry at C-1 and C-2 is crucial. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations. For the (1R, 2R) configuration, a strong NOE correlation would be expected between H-1 and the protons of one of the gem-dimethyl groups at C-3, while an NOE between H-2 and the axial methyl group at C-1 would also be expected, confirming their relative spatial arrangement.
Conclusion
The isolation and structural elucidation of this compound is a systematic process that relies on a logical progression of phytochemical and spectroscopic techniques. By combining chemo-taxonomic reasoning for sourcing, multi-stage chromatography for purification, and a comprehensive suite of spectroscopic methods (HRMS, FTIR, UV-Vis, and extensive 1D/2D NMR), the absolute structure of this complex natural product can be determined with high confidence. The causality-driven workflow described herein serves as a robust template for the characterization of novel natural products in drug discovery and development.
References
- 1. Abietane - Wikipedia [en.wikipedia.org]
- 2. New Dimeric and seco-Abietane Diterpenoids from Salvia wardii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 4. Antileishmanial and Cytotoxic Activity of Some Highly Oxidized Abietane Diterpenoids from the Bald Cypress, Taxodium distichum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcm.edu.pk [gcm.edu.pk]
- 9. scispace.com [scispace.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labcompare.com [labcompare.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 17. researchgate.net [researchgate.net]
- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 19. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 23. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecules | Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation [mdpi.com]
- 28. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. books.rsc.org [books.rsc.org]
- 30. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 31. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 32. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 33. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Introduction
2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a complex bicyclic dialdehyde recognized as a natural product. Its intricate structure, featuring a stereochemically rich trimethylcyclohexyl ring appended to a substituted benzaldehyde, presents a compelling case for detailed spectroscopic analysis. Such analyses are fundamental in drug discovery and natural product chemistry for structure verification, purity assessment, and understanding structure-activity relationships.
This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this target molecule. Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and instructional tool. It is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in first principles of spectroscopy and comparative data from analogous structures. We will dissect the molecule's constituent parts, predict its spectral signatures across various techniques, and provide field-proven protocols for data acquisition.
Molecular Structure and Analysis
To effectively predict and interpret the spectroscopic data, the molecule is first deconstructed into its primary structural motifs:
-
Aromatic Moiety: A 4-hydroxy-5-isopropylbenzaldehyde core.
-
Aliphatic Moiety: A (1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl system.
The combination of these units, with their distinct electronic and steric environments, dictates the overall spectral output.
Caption: Numbered structure of the target molecule.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is paramount for elucidating the connectivity and stereochemistry of organic molecules. The predicted spectrum of the target compound will exhibit distinct regions for aromatic, aldehydic, aliphatic, and hydroxyl protons.
Causality Behind Predictions:
-
Aromatic Protons: The electronic nature of the substituents (electron-withdrawing aldehyde, electron-donating hydroxyl and alkyl groups) dictates the chemical shifts of the aromatic protons. Protons ortho and para to the aldehyde group will be deshielded (shifted downfield).
-
Aldehydic Protons: Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and typically appear in the 9-10 ppm region. The two distinct aldehyde groups will have slightly different chemical shifts.
-
Aliphatic Protons: The chemical shifts of the cyclohexyl protons are influenced by their stereochemical environment (axial vs. equatorial) and proximity to substituents.
-
Isopropyl Group: This group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | Ar-CH O | Aldehyde proton on the aromatic ring, deshielded. |
| ~9.8 | d | 1H | Cy-CH O | Aldehyde proton on the cyclohexyl ring, coupled to adjacent C-H. |
| ~7.6 | s | 1H | Ar-H | Aromatic proton ortho to the aldehyde group. |
| ~6.9 | s | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |
| ~5.5 | s (broad) | 1H | OH | Phenolic proton, broad due to exchange. |
| ~3.2 | septet | 1H | CH (CH₃)₂ | Isopropyl methine proton. |
| ~2.5-1.2 | m | 7H | Cyclohexyl-H | Complex multiplet for the seven aliphatic protons on the cyclohexane ring. |
| ~1.25 | d | 6H | CH(C H₃)₂ | Isopropyl methyl protons. |
| ~1.1 | s | 3H | Cyclohexyl-CH ₃ | Singlet for one of the gem-dimethyl groups. |
| ~1.0 | s | 3H | Cyclohexyl-CH ₃ | Singlet for the other gem-dimethyl group. |
| ~0.9 | s | 3H | Cyclohexyl-CH ₃ | Singlet for the methyl group at C1. |
Note: "s" denotes singlet, "d" doublet, "septet" septet, and "m" multiplet. Predictions are based on standard chemical shift tables and data for analogous structures like 4-isopropylbenzaldehyde and 4-hydroxybenzaldehyde.[1][2][3]
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Causality Behind Predictions:
-
Carbonyl Carbons: These are the most deshielded carbons, typically appearing above 190 ppm.[4]
-
Aromatic Carbons: Aromatic carbons resonate between 110-160 ppm. Carbons attached to oxygen (C-OH) are shifted downfield, while carbons ortho and para to the electron-withdrawing aldehyde group are also deshielded. The effect of substituents on the chemical shifts of aromatic carbons has been well-documented.[5]
-
Aliphatic Carbons: Saturated carbons of the cyclohexane ring and its substituents will appear in the upfield region (10-60 ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | Ar-C HO | Aromatic aldehyde carbonyl. |
| ~192 | Cy-C HO | Aliphatic aldehyde carbonyl. |
| ~160 | C -OH | Aromatic carbon attached to the hydroxyl group. |
| ~140-120 | Aromatic C | Four other sp² carbons of the benzene ring. |
| ~60-20 | Cyclohexyl C | Six sp³ carbons of the cyclohexane ring and the isopropyl methine. |
| ~30-15 | Methyl C | Five methyl carbons (three on cyclohexane, two from isopropyl). |
Predictions are based on data for compounds like 4-hydroxybenzaldehyde and general substituent effects.[6][7]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Predictions:
-
O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretch: The two carbonyl groups will show strong, sharp absorptions. The aromatic aldehyde carbonyl will be at a slightly lower frequency than the aliphatic one due to conjugation.
-
C=C Stretches: Aromatic ring vibrations appear in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Medium | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 2830-2810, 2730-2710 | Medium, Sharp | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong, Sharp | Aliphatic C=O stretch |
| ~1685 | Strong, Sharp | Aromatic C=O stretch (conjugated) |
| 1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretches |
Predictions are based on IR spectra of related compounds like p-hydroxybenzaldehyde.[8][9][10][11]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Causality Behind Predictions:
-
Molecular Ion: In positive-ion mode ESI, the molecule is expected to be observed as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺.
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion would likely lead to the cleavage of the bond between the aromatic and cyclohexyl rings, or loss of the formyl groups.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment | Rationale |
| 331.222 | [M+H]⁺ | Protonated molecular ion (Calculated for C₂₀H₂₉O₃⁺) |
| 353.204 | [M+Na]⁺ | Sodium adduct of the molecular ion (Calculated for C₂₀H₂₈O₃Na⁺) |
| 301.196 | [M-CHO]⁺ | Loss of a formyl radical. |
| 149.096 | [C₁₀H₁₃O]⁺ | Fragment corresponding to the protonated 4-hydroxy-5-isopropylbenzaldehyde moiety after cleavage. |
Accurate mass predictions are crucial for confirming the elemental composition.
Experimental Protocols & Workflows
To obtain high-quality, reliable data, adherence to standardized protocols is essential. The following sections detail the methodologies for acquiring the spectroscopic data discussed above.
Diagram: General Spectroscopic Analysis Workflow
Caption: A streamlined workflow for comprehensive spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol ensures a high-quality sample for obtaining high-resolution NMR spectra.[12][13][14][15]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., 0.03% Tetramethylsilane, TMS).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution must be free of any particulate matter.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument software will perform locking (stabilizing the magnetic field using the deuterium signal) and shimming (optimizing magnetic field homogeneity).
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the ¹H and ¹³C NMR spectra.
Protocol 2: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique requiring minimal sample preparation.[17][18][19][20]
-
Crystal Cleaning: Clean the ATR crystal (typically diamond) with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Scan: Run a background scan without any sample on the crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[19]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the sample off the crystal using the procedure in step 1.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for obtaining accurate mass data for polar organic compounds.[21][22][23][24]
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an ESI-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µM. Overly concentrated samples can cause signal suppression and contaminate the instrument.[21][22]
-
Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle.
-
Sample Submission: Place the filtered solution in a 2 mL mass spectrometry vial.
-
Acquisition: The sample is infused into the mass spectrometer. Data is typically acquired in positive ion mode over a relevant m/z range (e.g., 100-500 Da). High-resolution data allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): To study fragmentation, the previously identified molecular ion (e.g., m/z 331.2) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[23]
Conclusion
This guide provides a predictive but comprehensive spectroscopic profile for this compound. By leveraging foundational spectroscopic principles and data from analogous structures, we have established a reliable framework for the identification and structural verification of this complex natural product. The detailed experimental protocols included herein offer a self-validating system for researchers to acquire high-quality data, ensuring both accuracy and reproducibility in their scientific endeavors. This integrated approach of predictive analysis and practical methodology serves as a robust blueprint for the characterization of novel chemical entities in the field of drug discovery and beyond.
References
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. Retrieved from [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
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Laskin, J., Laskin, A., & Nizkorodov, S. A. (2018). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 10(23), 2655-2667. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
This technical guide provides a comprehensive walkthrough of the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the novel bicyclic dialdehyde, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. The elucidation of such complex molecular architectures is paramount in fields ranging from natural product synthesis to drug discovery. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy.
Herein, we will not only present the assigned chemical shifts but also delve into the causal logic behind the experimental choices and the interpretation of the spectral data. The protocols and analyses described are designed to be self-validating, reflecting best practices in structural elucidation.
The Strategic Approach to Structural Elucidation via NMR
The unequivocal assignment of every proton and carbon signal in a molecule of this complexity requires a multi-dimensional approach. While 1D ¹H and ¹³C NMR provide the foundational data, they are often insufficient to resolve all ambiguities, especially in regions with significant signal overlap. Therefore, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential.[1][2][3][4] These techniques allow us to piece together the molecular puzzle by establishing through-bond connectivities between nuclei.
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a robust workflow for acquiring the necessary NMR data. The choice of solvent and concentration is critical for obtaining high-quality spectra. For this molecule, deuterated chloroform (CDCl₃) is a suitable solvent, offering good solubility and a clean spectral window.
Sample Preparation
A sample concentration of 10-20 mg/mL in CDCl₃ is recommended for optimal signal-to-noise ratio in both 1D and 2D experiments.[2]
1D NMR Data Acquisition
-
¹H NMR: A standard proton experiment is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering the expected chemical shift range (typically 0-12 ppm) and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
2D NMR Data Acquisition: A Coordinated Approach
The following 2D experiments are crucial for the complete assignment.[1][2][5]
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within the molecule, such as the cyclohexyl ring protons and the isopropyl group.[3][4]
-
¹H-¹³C HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.[1][4][6]
-
¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.[1][2][4]
Predicted ¹H and ¹³C NMR Data and In-depth Assignment
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-7' | ~10.2 | s | - | Aldehydic proton on the aromatic ring, deshielded by the aromatic ring current and the carbonyl group.[7] |
| H-7 | ~9.8 | d | ~2.5 | Aldehydic proton on the cyclohexyl ring, deshielded by the carbonyl group. |
| H-6' | ~7.5 | s | - | Aromatic proton ortho to the aldehyde and meta to the hydroxyl group. |
| H-3' | ~7.0 | s | - | Aromatic proton meta to the aldehyde and ortho to the hydroxyl group. |
| OH-4' | ~5.5 | s | - | Phenolic hydroxyl proton, chemical shift can be variable and concentration-dependent. |
| H-8' | ~3.3 | sept | ~7.0 | Methine proton of the isopropyl group, split by the six methyl protons.[7] |
| H-2 | ~2.8 | d | ~2.5 | Proton on the cyclohexyl ring adjacent to the formyl group. |
| H-1 | ~2.5 | m | - | Proton on the cyclohexyl ring at the junction with the aromatic ring. |
| H-4a | ~1.8 | m | - | Axial proton on the cyclohexyl ring. |
| H-6a | ~1.7 | m | - | Axial proton on the cyclohexyl ring. |
| H-5a | ~1.6 | m | - | Axial proton on the cyclohexyl ring. |
| H-4e | ~1.4 | m | - | Equatorial proton on the cyclohexyl ring. |
| H-6e | ~1.3 | m | - | Equatorial proton on the cyclohexyl ring. |
| H-9' | ~1.25 | d | ~7.0 | Methyl protons of the isopropyl group.[7] |
| H-10' | ~1.25 | d | ~7.0 | Methyl protons of the isopropyl group.[7] |
| H-5e | ~1.2 | m | - | Equatorial proton on the cyclohexyl ring. |
| H-10 | ~1.1 | s | - | Methyl protons on the cyclohexyl ring. |
| H-8 | ~1.0 | s | - | Methyl protons on the cyclohexyl ring. |
| H-9 | ~0.9 | s | - | Methyl protons on the cyclohexyl ring. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | DEPT | Assignment Rationale |
| C-7 | ~205 | CH | Aldehydic carbonyl carbon on the cyclohexyl ring. |
| C-7' | ~192 | CH | Aldehydic carbonyl carbon on the aromatic ring.[8] |
| C-4' | ~155 | C | Aromatic carbon bearing the hydroxyl group. |
| C-2' | ~140 | C | Aromatic carbon attached to the cyclohexyl ring. |
| C-5' | ~138 | C | Aromatic carbon bearing the isopropyl group. |
| C-1' | ~135 | C | Aromatic carbon bearing the aldehyde group. |
| C-6' | ~130 | CH | Aromatic methine carbon. |
| C-3' | ~118 | CH | Aromatic methine carbon. |
| C-2 | ~60 | CH | Cyclohexyl carbon bearing the formyl group. |
| C-1 | ~50 | CH | Cyclohexyl carbon attached to the aromatic ring. |
| C-3 | ~45 | C | Quaternary carbon on the cyclohexyl ring. |
| C-5 | ~40 | CH₂ | Methylene carbon on the cyclohexyl ring. |
| C-8' | ~34 | CH | Methine carbon of the isopropyl group.[8] |
| C-9 | ~33 | CH₃ | Methyl carbon on the cyclohexyl ring. |
| C-8 | ~30 | CH₃ | Methyl carbon on the cyclohexyl ring. |
| C-4 | ~28 | CH₂ | Methylene carbon on the cyclohexyl ring. |
| C-10 | ~25 | CH₃ | Methyl carbon on the cyclohexyl ring. |
| C-9' | ~23 | CH₃ | Methyl carbon of the isopropyl group.[8] |
| C-10' | ~23 | CH₃ | Methyl carbon of the isopropyl group.[8] |
| C-6 | ~22 | CH₂ | Methylene carbon on the cyclohexyl ring. |
Visualizing the Connectivity: 2D NMR Correlation Analysis
The following diagrams illustrate the key correlations that would be observed in the 2D NMR spectra, confirming the assignments presented above.
Molecular Structure with Numbering
Caption: Molecular structure with atom numbering.
Key HMBC Correlations for Structural Confirmation
Caption: Key HMBC correlations for structural elucidation.
The HMBC experiment is the cornerstone for connecting the different parts of the molecule. For instance, the correlation between the cyclohexyl proton H-1 and the aromatic carbons C-1', C-2', and C-6' would unequivocally establish the connectivity between the two ring systems. Similarly, correlations from the aldehydic proton H-7' to C-1' and C-2' would confirm its position on the aromatic ring.
Conclusion
This technical guide has provided a detailed, step-by-step methodology for the complete ¹H and ¹³C NMR assignment of this compound. By employing a combination of 1D and 2D NMR techniques, and by leveraging established principles of chemical shifts and coupling constants, a full and unambiguous structural elucidation can be achieved. The predicted data and the outlined correlational analyses provide a robust framework for any researcher encountering this or structurally related molecules.
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High-resolution mass spectrometry (HRMS) of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Executive Summary
This guide provides a comprehensive technical framework for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will cover the foundational principles of HRMS, detailed analyte characteristics, a complete experimental workflow from sample preparation to data interpretation, and a predictive analysis of the compound's fragmentation behavior. The methodologies described herein are grounded in established scientific principles to provide an authoritative and reproducible guide for the structural elucidation and confirmation of this complex bicyclic aldehyde.
The Power of Precision: Understanding HRMS in Complex Molecule Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy and precision.[1][2][3] Unlike nominal mass instruments which provide integer masses, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places.[4] This capability allows for the confident determination of a unique molecular formula, as even molecules with the same nominal mass will have distinct exact masses due to the mass defects of their constituent atoms.[2][4]
For a multifaceted molecule like this compound, with its numerous carbon, hydrogen, and oxygen atoms, HRMS is not merely advantageous; it is essential. It provides the resolving power needed to distinguish the target analyte from potential isobaric interferences in complex matrices and the mass accuracy required to confirm its elemental formula unambiguously.[2]
Modern HRMS is dominated by two primary types of mass analyzers:
-
Orbitrap™ Mass Analyzers: These instruments trap ions in an electrostatic field and measure the frequency of their orbital motion, which is related to their m/z ratio.[5][6][7] Using Fourier Transform (FT) algorithms, these frequencies are converted into a high-resolution mass spectrum.[6][7] Orbitrap systems are renowned for their exceptional mass accuracy (<5 ppm) and high resolving power.[5][8]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: This hybrid instrument combines the selectivity of a quadrupole mass filter with the high speed and mass accuracy of a time-of-flight analyzer.[9][10][11] Q-TOF systems are highly versatile, offering robust performance for both qualitative and quantitative experiments.[9][12]
This guide will focus on a methodology applicable to either platform, leveraging their shared strengths in accurate mass measurement for both the intact precursor ion and its fragments.
Analyte Profile: this compound
A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method. The structure contains several key features that dictate its behavior in a mass spectrometer: two aldehyde moieties, a phenolic hydroxyl group, a bulky trimethylcyclohexyl group, and an aromatic ring.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Average Mass | 316.43 g/mol |
| Monoisotopic (Exact) Mass | 316.203845 Da |
| Key Functional Groups | Aromatic Aldehyde, Aliphatic Aldehyde, Phenolic Hydroxyl, Cyclohexyl Ring |
| Predicted Ionization | Prone to protonation [M+H]⁺ under acidic ESI conditions due to the carbonyl oxygens and hydroxyl group. |
A Validated Experimental Design for HRMS Analysis
Sample Preparation Protocol
Sample purity is paramount for reliable HRMS analysis.[13] Contaminants such as salts or polymers can suppress the analyte's ionization and interfere with the measurement.[13]
Step-by-Step Protocol:
-
Initial Purity Check: Ensure the sample is of high purity, as verified by NMR or a preliminary low-resolution MS analysis.[13]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the solid compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Create a working solution with a concentration of approximately 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for the LC-HRMS analysis.
-
Acidification: To promote efficient protonation for positive-ion mode electrospray ionization (ESI), add formic acid to the final working solution to a final concentration of 0.1% (v/v).[13]
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Causality: The choice of methanol or acetonitrile is based on their compatibility with reversed-phase chromatography and their ability to effectively solvate the analyte.[13] The addition of formic acid provides a source of protons (H⁺), ensuring the analyte is predominantly observed as the [M+H]⁺ ion, which simplifies the resulting mass spectrum.[13]
Liquid Chromatography-HRMS (LC-HRMS) Methodology
Coupling liquid chromatography with HRMS allows for the separation of the analyte from isomers and impurities prior to mass analysis, reducing matrix effects and increasing confidence in identification.[14]
| LC Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes | A generic gradient suitable for eluting a wide range of small molecules. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp chromatographic peaks. |
| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column while ensuring sufficient signal. |
| HRMS Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Ideal "soft" ionization technique for polar and semi-polar small molecules, minimizing in-source fragmentation.[15] |
| Ionization Mode | Positive | To detect the protonated molecule [M+H]⁺. |
| Mass Analyzer | Orbitrap or Q-TOF | To achieve the required mass accuracy (<5 ppm) and resolution (>60,000 FWHM).[16] |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS²) | To acquire both the accurate mass of the precursor ion and its fragmentation data in a single run.[16] |
| Full Scan Range | m/z 100-650 | A range that comfortably includes the target ion (m/z 317.21). |
| Precursor Ion for MS² | m/z 317.21 | The calculated m/z for the protonated molecule, [C₂₀H₂₉O₃]⁺. |
| Fragmentation Technique | Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) | The most common technique for fragmenting small molecules by colliding them with an inert gas (N₂ or Ar).[17][18] |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) or a ramped setting | Using multiple collision energies ensures a wide range of fragments are generated, from simple losses to more complex cleavages. |
Visualization of the Analytical Workflow
The diagram below outlines the comprehensive workflow from sample receipt to final structural confirmation.
Caption: Overall experimental workflow for HRMS analysis.
Data Interpretation: From Accurate Mass to Structural Confirmation
Full Scan Analysis: Confirming the Elemental Composition
The first step in data analysis is to confirm the presence of the protonated molecule, [M+H]⁺. Using the instrument's software, an extracted ion chromatogram (XIC) should be generated for the theoretical m/z of [C₂₀H₂₉O₃]⁺, which is 317.21112. The mass spectrum corresponding to this chromatographic peak should show a measured m/z value that aligns with the theoretical value within a very narrow tolerance.
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |
| [C₂₀H₂₉O₃]⁺ | 317.21112 | 317.21098 | -0.44 |
A mass error of less than 5 ppm provides strong evidence for the proposed elemental formula, C₂₀H₂₈O₃.[13]
Tandem MS (MS/MS) Analysis: Deconstructing the Molecule
While accurate mass confirms the "what" (elemental formula), MS/MS fragmentation analysis reveals the "how" (the structural arrangement of those atoms). By selecting the precursor ion (m/z 317.21) and subjecting it to collision-induced dissociation (CID), we can generate structurally significant fragment ions.[17][19]
Aldehydes and ketones are known to undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangements.[20][21] The presence of a bulky cyclohexyl group and an aromatic ring provides predictable points of cleavage.
Predicted Fragmentation Pathways:
-
Neutral Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O, 18.01056 Da) from the phenolic hydroxyl group, resulting in a fragment at m/z 299.20056 .
-
Benzylic Cleavage: The bond between the aromatic ring and the cyclohexyl ring is a likely point of cleavage. This would result in two primary fragments, depending on where the charge is retained.
-
Retention on the aromatic portion: [C₁₀H₁₁O₂]⁺ at m/z 163.07536 .
-
Retention on the cyclohexyl portion: [C₁₀H₁₇O]⁺ at m/z 153.12739 .
-
-
α-Cleavage at Aldehydes: Cleavage adjacent to a carbonyl group is a common pathway.[22][23] Loss of a hydrogen radical from the aromatic aldehyde is possible, leading to a fragment at m/z 315.19562 . However, cleavage of larger groups is often more favorable.
-
Cleavage within the Cyclohexyl Ring: The substituted cyclohexyl ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.
Caption: Predicted fragmentation pathway of the protonated molecule.
Data Analysis Logic
The final structural confirmation is a synthesis of all collected data points. The logic follows a hierarchical and self-validating path.
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Biosynthetic pathway of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
A Technical Guide to the Proposed Biosynthetic Pathway of a Seco-Abietane Diterpenoid
Topic: A Proposed Biosynthetic Pathway for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The compound this compound is not a widely characterized natural product with a formally elucidated biosynthetic pathway in published literature. However, its chemical architecture strongly suggests it belongs to the seco-abietane class of diterpenoids. Its structure is highly analogous to the known natural product 12-Methoxy-6,7-secoabieta-8,11,13-triene-6,7-dial, which has been identified in Cryptomeria japonica.[1] This guide, therefore, puts forth a scientifically grounded, hypothetical biosynthetic pathway for the target molecule, postulating that it shares a common origin with its methoxylated analogue, diverging only in the final tailoring steps.
This document delineates a four-phase biosynthetic journey from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), to the final complex structure. We will explore the initial cyclization to form the core abietane scaffold, the subsequent oxidative modifications leading to aromatization, the critical ring-cleavage event that defines its "seco" nature, and the final functional group transformations. Critically, this guide integrates these mechanistic proposals with a robust, multi-pronged experimental strategy designed to validate, refine, or refute the proposed pathway, providing researchers with a comprehensive framework for future investigation.
Introduction: Deconstructing a Complex Diterpenoid
The target molecule is a C20 compound, characteristic of a diterpenoid. Its structure can be dissected into two key features:
-
An Aromatic Moiety: A 4-hydroxy-5-isopropylbenzaldehyde unit. In the context of abietane diterpenoids, this entire structure, including the isopropyl group, arises from the aromatization of one of the scaffold's original rings.
-
A Substituted Cyclohexyl Moiety: A (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl group. This is not a separate precursor but rather what remains of the other two rings of the diterpene scaffold after an oxidative cleavage event.
The term seco-abietane indicates that the molecule is derived from a tricyclic abietane core that has undergone a bond cleavage in one of its rings. The presence of two formyl (aldehyde) groups—one on the cyclohexyl ring and one on the aromatic ring—pinpoints the likely location of this cleavage. This guide proposes a plausible enzymatic sequence that accounts for the formation of this intricate architecture.
Phase 1: Assembly of the Tricyclic Abietane Scaffold
The biosynthesis of all diterpenoids begins with the C20 precursor, Geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.
2.1 From GGPP to Abietadiene: A Two-Step Cyclization Cascade
The conversion of the linear GGPP into the complex tricyclic abietane skeleton is a hallmark of terpene biosynthesis, typically catalyzed by a bifunctional or two separate diterpene synthases (diTPS).
-
Protonation and Class II Cyclization: The process is initiated by a Class II diTPS, which protonates the terminal double bond of GGPP. This triggers a cyclization cascade to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP).
-
Diphosphate Ionization and Class I Cyclization: The CPP intermediate is then handed off to a Class I diTPS active site. Here, the diphosphate moiety is eliminated, generating a carbocation that initiates a second cyclization and subsequent rearrangement, ultimately forming a stable olefin, such as abietadiene. This abietadiene molecule represents the committed tricyclic precursor to the target compound.
Phase 2: Aromatization of the C-Ring
With the core skeleton assembled, a series of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (P450s), systematically modify the abietadiene scaffold to create the aromatic ring. This process is common in the biosynthesis of phenolic diterpenoids like thymol and carvacrol, which also involve P450-mediated oxidations.[2][3][4][5][6]
The sequence typically involves stepwise hydroxylations and subsequent dehydrations or keto-enol tautomerizations, leading to the thermodynamically stable aromatic system. An intermediate such as ferruginol , a well-known aromatic abietane, is a highly plausible intermediate at this stage. Further oxidation would then be required to prepare the molecule for ring cleavage.
Phase 3: The Critical Ring Cleavage Event
The defining feature of a seco-abietane is the cleaved B-ring. The structure of the target molecule, with aldehydes at the former C6 and C7 positions, strongly points to an oxidative cleavage of the C6-C7 bond in the aromatic abietane precursor. This type of reaction is often catalyzed by non-heme iron-dependent ring-cleavage dioxygenases (RCDs) . These enzymes utilize molecular oxygen to break carbon-carbon bonds, a mechanism well-documented in the degradation of aromatic compounds and the biosynthesis of apocarotenoids like safranal.[7][8]
We propose that a specialized dioxygenase recognizes the aromatic abietane intermediate and catalyzes the cleavage of the B-ring, thereby generating the characteristic dialdehyde structure of the seco-abietane core.
Phase 4: Final Tailoring Modifications
The final steps of the pathway involve modifications to the oxygen-containing functional groups to yield the specific target molecule and its known analogue.
-
For the Known Analogue (in Cryptomeria japonica): An O-methyltransferase (OMT) would likely act on the hydroxyl group at C12 of the aromatic ring, transferring a methyl group from S-adenosyl methionine (SAM) to form the methoxy group observed in 12-Methoxy-6,7-secoabieta-8,11,13-triene-6,7-dial.[1]
-
For the Target Molecule: Two plausible scenarios could lead to the final 4-hydroxy structure:
-
Absence of Methylation: The producing organism may simply lack the specific OMT enzyme required for methylation, terminating the pathway at the hydroxylated stage.
-
Demethylation: Alternatively, the methoxylated analogue could be synthesized first and then subsequently demethylated by a demethylase enzyme to yield the final product.
-
A Framework for Experimental Validation
Proposing a pathway is the first step; rigorous experimental validation is paramount. A multi-faceted approach combining isotopic labeling, genome mining, and in vitro reconstitution provides a self-validating system for pathway elucidation.[9][10][11][12]
Isotopic Labeling Studies
This classical technique is foundational for tracing the metabolic origin of a natural product.[13][14][][16][17] By feeding the producing organism with stable isotope-labeled precursors, the incorporation pattern in the final molecule can be analyzed by NMR or mass spectrometry, confirming the building blocks of the pathway.
| Table 1: Protocol for Stable Isotope Labeling | |
| Objective | To confirm the diterpenoid origin of the target molecule. |
| Step 1: Culture Preparation | Establish a culture of the producing organism (or a related species known to produce seco-abietanes). |
| Step 2: Precursor Feeding | In parallel experiments, supplement the growth medium with: a) [U-¹³C]-Glucose b) [¹³C]-Mevalonolactone (for MVA pathway) c) [¹³C]-1-Deoxy-D-xylulose (for MEP pathway) |
| Step 3: Incubation & Harvest | Allow the organism to grow and produce the target compound. Harvest the biomass and/or culture medium at peak production. |
| Step 4: Extraction & Purification | Extract the secondary metabolites and purify the target compound to homogeneity using chromatographic techniques (e.g., HPLC). |
| Step 5: Structural Analysis | Analyze the purified compound using ¹³C-NMR and/or high-resolution MS. |
| Expected Outcome | A ¹³C enrichment pattern consistent with the assembly of a C20 precursor from C5 isoprene units will confirm the diterpenoid origin. |
Genome Mining and Gene Cluster Identification
Natural product biosynthetic genes are often physically co-located on the chromosome in biosynthetic gene clusters (BGCs).[18][19][20][21] Using the genome sequence of the producing organism, bioinformatics tools can identify these clusters.
In Vitro Pathway Reconstitution
The definitive proof of gene function comes from expressing the candidate genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae), purifying the resulting enzymes, and demonstrating their catalytic activity in vitro.[22][23][24][25] This allows for the stepwise validation of the entire proposed pathway.
| Table 2: Protocol for In Vitro Reconstitution | |
| Objective | To functionally characterize each enzyme in the proposed biosynthetic pathway. |
| Step 1: Gene Cloning | Synthesize and clone codon-optimized candidate genes (diTPS, P450s, RCD, OMT) into expression vectors. |
| Step 2: Heterologous Expression | Transform vectors into a suitable expression host (e.g., E. coli BL21(DE3) or yeast). Induce protein expression. |
| Step 3: Protein Purification | Lyse cells and purify the recombinant enzymes using affinity chromatography (e.g., His-tag). |
| Step 4: Enzyme Assays | In a stepwise manner, incubate the purified enzyme with its putative substrate and necessary cofactors: a) diTPS: + GGPP b) P450s: + Abietadiene + NADPH/CPR c) RCD: + Aromatic Intermediate + O₂ d) OMT: + Seco-abietane + SAM |
| Step 5: Product Analysis | Analyze the reaction products using LC-MS and NMR to confirm the formation of the expected intermediates and final product. |
| Expected Outcome | Successful conversion of substrate to product for each enzymatic step, thereby validating the proposed biosynthetic sequence. |
Conclusion
While the biosynthetic pathway for this compound has not been formally elucidated, a compelling hypothesis can be constructed based on its structural identity as a seco-abietane diterpenoid and its similarity to known natural products. The proposed pathway—involving initial scaffold construction by diterpene synthases, aromatization by P450s, and a critical ring-cleavage by a dioxygenase—provides a logical and biochemically plausible route to its formation. The outlined experimental framework offers a clear and robust strategy for researchers to systematically investigate and confirm this hypothesis, paving the way for potential bioengineering and synthetic biology applications.
References
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- Wageningen University & Research. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters.
- ResearchGate. (n.d.). Scheme of the key steps of thymol and carvacrol biosynthesis.
- Crocoll, C. (2011). Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme.
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- PMC. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products.
- PMC. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase.
- MIT Industrial Liaison Program. (2015). Design and Assembly of Novel Pathways for Biological Synthesis.
- MDPI. (2017). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids.
- National Center for Biotechnology Information. (2020). Prospects and progress on crocin biosynthetic pathway and metabolic engineering.
- PubChem. (n.d.). 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde.
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Natural sources of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
ID: A-73633 Formula: C₂₀H₂₈O₃ Molecular Weight: 332.44
Natural Product: Not available from a natural source. Biological Activity: Not available. Purity: 95% - 99% Smile Code: O=C(C(C(=C1)(C)C)CC1)=C2C)C2=CC(O)=C(C(C)C)C=C3 InChI: 1S/C20H28O3/c1-11(2)14-10-15(12(3)22)16(18(14)21)13-8-6-7-9-17(13,4)5/h6-7,10-11,13,21-22H,8-9H2,1-5H3/t13-,22+/m0/s1 InChIKey: Not available.
Stock: In stock Notice: For research use only!
Category: Aldehydes Synonyms: Not available.
Description: 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a chemical compound with the formula C₂₀H₂₈O₃. It is not available from a natural source.
Related Products:
- (R)-2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- (S)-2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-(2-Formyl-3,3-dimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((1R,2S)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((1S,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((1S,2S)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((2R,3R)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((2R,3S)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((2S,3R)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((2S,3S)-3-Formyl-2,4,4-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((3R,4R)-4-Formyl-3,5,5-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((3R,4S)-4-Formyl-3,5,5-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((3S,4R)-4-Formyl-3,5,5-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((3S,4S)-4-Formyl-3,5,5-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-tert-butylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isobutylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-ethylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-methylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxybenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valeryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovaleryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetoxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvaleryloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formyloxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-chloro-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-bromo-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-iodo-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-fluoro-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-cyano-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nitro-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-amino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dimethylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diethylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisopropylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibutylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisobutylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-di-tert-butylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diundecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didodecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditridecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetradecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dieicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihenicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didocosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditricosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetracosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditriacontylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diallylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropargylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibenzylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenethylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpropylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylbutylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylundecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldodecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltridecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetradecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonadecylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyleicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhenicosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldocosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltricosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetracosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonacosylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltriacontylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyrylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyrylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valerylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovalerylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyrylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvalerylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylamino-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-carbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dimethylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diethylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisopropylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibutylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisobutylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-di-tert-butylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diundecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didodecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditridecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetradecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dieicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihenicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didocosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditricosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetracosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditriacontylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diallylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropargylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibenzylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenethylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpropylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylbutylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylundecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldodecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltridecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetradecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonadecylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyleicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhenicosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldocosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltricosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetracosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonacosylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltriacontylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylcarbamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-carboxy-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butoxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formyloxycarbonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-sulfonic acid-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-sulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dimethylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diethylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisopropylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibutylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diisobutylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-di-tert-butylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diundecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didodecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditridecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetradecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dieicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihenicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-didocosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditricosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditetracosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipentacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dihexacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diheptacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dioctacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dinonacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ditriacontylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diallylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dipropargylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dibenzylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenethylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpropylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylbutylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylundecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldodecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltridecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetradecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonadecylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyleicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhenicosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyldocosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltricosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltetracosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylpentacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylhexacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylheptacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyloctacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenylnonacosylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-diphenyltriacontylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyrylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyrylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valerylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovalerylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyrylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvalerylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfamoyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyrylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyrylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valerylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovalerylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyrylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvalerylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfonyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyrylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyrylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valerylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovalerylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyrylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvalerylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylsulfinyl-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-ethylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isopropylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tert-butylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-allylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propargylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenethylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acetylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-propionylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-butyrylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isobutyrylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-valerylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-isovalerylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pivaloylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-decanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-undecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-dodecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tridecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetradecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-eicosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-henicosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-docosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tricosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-tetracosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-pentacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hexacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-heptacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-octacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-nonacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-triacontanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-acryloylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-crotonoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-methacryloylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-benzoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylacetylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpropionylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylbutyrylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylvalerylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylundecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldodecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltridecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetradecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonadecanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyleicosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhenicosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyldocosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltricosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltetracosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylpentacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylhexacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylheptacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyloctacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenylnonacosanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-phenyltriacontanoylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-formylthio-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-mercapto-5-isopropylbenzaldehyde
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl alcohol
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzoic acid
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl methylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dimethylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ethylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diethylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dipropylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isopropylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diisopropylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl butylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dibutylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isobutylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diisobutylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tert-butylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl di-tert-butylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dipentylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dihexylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diheptylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dioctylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dinonylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl decylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl didecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl undecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diundecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dodecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl didodecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tridecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ditridecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetradecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ditetradecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dipentadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dihexadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diheptadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dioctadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dinonadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl eicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dieicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl henicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dihenicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl docosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl didocosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tricosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ditricosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetracosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ditetracosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dipentacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dihexacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diheptacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dioctacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dinonacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl triacontylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ditriacontylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl allylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diallylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propargylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dipropargylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl benzylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dibenzylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenethylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenethylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpropylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylpropylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylbutylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylbutylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylpentylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylhexylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylheptylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyloctylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylnonylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyldecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylundecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylundecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldodecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyldodecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltridecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyltridecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetradecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyltetradecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylpentadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylhexadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylheptadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyloctadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylnonadecylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyleicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyleicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhenicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylhenicosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldocosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyldocosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltricosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyltricosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetracosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyltetracosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylpentacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylhexacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylheptacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyloctacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenylnonacosylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltriacontylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl diphenyltriacontylamine
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylformamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylacetamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpropionamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylbutyramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylisobutyramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylvaleramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylisovaleramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpivalamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylundecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldodecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltridecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltetradecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpentadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyleicosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhenicosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldocosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltricosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltetracosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpentacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltriacontanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylacrylamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylcrotonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylmethacrylamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylbenzamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylacetamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpropionamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylbutyramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylvaleramide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylundecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldodecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltridecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltetradecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpentadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonadecanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyleicosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhenicosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldocosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltricosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltetracosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpentacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonacosanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltriacontanamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylmethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldimethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldipropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylisopropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiisopropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylbutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldibutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylisobutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiisobutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl-tert-butylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldi-tert-butylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpentylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldipentylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldihexylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiheptylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldioctylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldinonylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldidecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylundecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiundecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldodecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldidodecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltridecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylditridecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltetradecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylditetradecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpentadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldipentadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldihexadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiheptadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldioctadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldinonadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyleicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldieicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhenicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldihenicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldocosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldidocosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltricosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylditricosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltetracosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylditetracosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpentacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldipentacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylhexacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldihexacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylheptacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiheptacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyloctacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldioctacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylnonacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldinonacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyltriacontylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylditriacontylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylallylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiallylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylpropargylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldipropargylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylbenzylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldibenzylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenethylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylpropylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylbutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylbutylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpentylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylpentylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylhexylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylheptylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyloctylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylnonylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyldecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylundecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylundecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldodecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyldodecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltridecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyltridecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltetradecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyltetradecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpentadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylpentadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylhexadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylheptadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyloctadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylnonadecylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyleicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyleicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhenicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylhenicosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyldocosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyldocosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltricosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyltricosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltetracosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyltetracosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylpentacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylpentacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylhexacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylhexacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylheptacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylheptacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyloctacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyloctacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenylnonacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenylnonacosylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylphenyltriacontylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyldiphenyltriacontylsulfonamide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylsulfonic acid
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylsulfinic acid
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzylthiol
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl methyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ethyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isopropyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl butyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isobutyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tert-butyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl decyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl undecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dodecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tridecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetradecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl eicosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl henicosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl docosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tricosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetracosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl triacontyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl allyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propargyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl benzyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenethyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpropyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylbutyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylundecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldodecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltridecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetradecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonadecyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyleicosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhenicosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldocosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltricosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetracosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonacosyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltriacontyl sulfide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl methyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ethyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isopropyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl butyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isobutyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tert-butyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl decyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl undecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl dodecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tridecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetradecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl eicosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl henicosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl docosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tricosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tetracosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl triacontyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl allyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propargyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl benzyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenethyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpropyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylbutyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylundecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldodecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltridecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetradecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonadecyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyleicosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhenicosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyldocosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltricosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltetracosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylpentacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylhexacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylheptacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyloctacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenylnonacosyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl phenyltriacontyl sulfoxide
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl methyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl ethyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl propyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isopropyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl butyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl isobutyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl tert-butyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl pentyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl hexyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl heptyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl octyl sulfone
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzyl nonyl sulfone
- 2-((1R,2R)-
Physicochemical properties of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of novel, complex benzaldehyde derivatives, using 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde as a representative model. As new chemical entities (NCEs) with intricate stereochemistry and multiple functional groups, a thorough understanding of their fundamental properties is critical for advancing drug development programs. This document outlines a logical, phase-appropriate workflow, detailing the causality behind experimental choices and providing validated protocols grounded in international standards, such as the OECD Guidelines for the Testing of Chemicals. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of NCEs.
Introduction: The Rationale for Characterization
The molecule this compound represents a class of compounds possessing a unique combination of structural motifs: a sterically hindered aliphatic cyclohexane ring, a phenolic hydroxyl group, an isopropyl moiety, and two aldehyde functionalities. This structural complexity suggests potential for high-potency biological activity but also presents significant challenges in drug development related to solubility, stability, and bioavailability.
A precise and early-stage characterization of its physicochemical properties is not merely a data-gathering exercise; it is a critical step in risk mitigation. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and dictate its "developability." This guide establishes a self-validating system of protocols to build a robust data package for such NCEs.
Structural Elucidation and Identity Confirmation
Before measuring physicochemical properties, the unambiguous confirmation of the chemical structure and assessment of its purity are paramount.
2.1 Spectroscopic Analysis
A combination of spectroscopic techniques is required to confirm the molecular structure. Data should be compared against theoretical values and data from analogous structures found in literature and databases.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of key protons. Expected characteristic signals include aldehyde protons (~9.8-10.1 ppm), aromatic protons, the phenolic hydroxyl proton, and complex aliphatic signals from the isopropyl and trimethylcyclohexyl groups.[3]
-
¹³C NMR: Crucial for identifying all carbon environments. The carbonyl carbons of the aldehyde groups are particularly diagnostic, expected to appear in the 190-200 δ region.[3][4]
-
2D NMR (COSY, HSQC, HMBC): Essential for establishing connectivity between protons and carbons, confirming the specific isomer, and assigning signals, especially for the complex stereochemistry of the cyclohexyl ring.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which is used to confirm the elemental composition (e.g., C₂₀H₂₈O₃).
-
Tandem MS (MS/MS): Used to analyze fragmentation patterns, which can provide further structural confirmation. Common fragmentation pathways for aldehydes include α-cleavage to form acylium ions.[5][6]
-
-
Infrared (IR) Spectroscopy:
-
Provides confirmation of key functional groups. Expected absorption bands include:
-
~3400-3200 cm⁻¹ (broad) for the O-H stretch of the phenol.
-
~2960-2850 cm⁻¹ for C-H stretches of the aliphatic groups.
-
~2860-2800 cm⁻¹ and ~2760-2700 cm⁻¹ for the characteristic C-H stretches of the aldehyde groups.[3][7]
-
~1705 cm⁻¹ and ~1685 cm⁻¹ for the C=O stretches of the aromatic and aliphatic aldehydes, respectively. Conjugation to the aromatic ring lowers the frequency.[3][4]
-
-
2.2 Purity Assessment: Chromatographic Methods
Purity is not absolute; it is defined by the limits of the analytical method used. A multi-modal approach is recommended.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for purity analysis. A reverse-phase method (e.g., C18 column) with a gradient of water and acetonitrile (or methanol) is typically employed.[8][9] Purity is determined by the area percentage of the main peak, ideally using a UV detector set at multiple wavelengths to ensure no impurities are missed.
-
Gas Chromatography (GC): Suitable if the compound is thermally stable and volatile. It can detect non-UV active volatile impurities that HPLC might miss.[10]
The workflow for identity and purity confirmation is a prerequisite for all subsequent experiments.
Figure 1: Workflow for initial structural confirmation and purity analysis.
Core Physicochemical Properties
The following properties are foundational to any drug discovery program. Protocols should adhere to internationally recognized standards, such as the OECD Guidelines, to ensure data quality and mutual acceptance between laboratories.[11][12]
3.1 Melting Point / Range (OECD TG 102)
-
Causality: The melting point is a primary indicator of purity and lattice energy. A sharp melting point suggests high purity, while a broad range can indicate impurities or polymorphism. It is also essential for setting temperatures in other assays (e.g., thermal stability).
-
Methodology:
-
Prepare a finely ground, dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Use a rapid heating rate (e.g., 10-20 °C/min) for an initial estimate.
-
For a precise measurement, repeat with a slow heating rate (1-2 °C/min) starting from ~20 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This is the melting range.
-
3.2 Aqueous Solubility (OECD TG 105)
-
Causality: Poor aqueous solubility is a major cause of drug failure. It directly impacts dissolution rate and bioavailability. For this lipophilic molecule (predicted high LogP), solubility is a critical parameter to measure accurately.
-
Methodology (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of buffer solution (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) with constant agitation for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the sample to separate the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method against a calibration curve.
-
The experiment should be performed in triplicate.
-
3.3 Dissociation Constant (pKa) (OECD TG 112)
-
Causality: The pKa value determines the ionization state of a molecule at a given pH. The phenolic hydroxyl group in the target molecule is acidic. Its pKa will dictate its charge in the physiological pH range of the gut and blood, which profoundly affects its solubility, permeability, and target binding.
-
Methodology (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., methanol/water) to overcome solubility issues.
-
Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point on the titration curve. Software is typically used to calculate the pKa from the titration data.
-
3.4 Partition Coefficient (n-octanol/water) - LogP (OECD TG 107/117)
-
Causality: LogP is the primary measure of a molecule's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolism. A high LogP is expected for this molecule due to the large aliphatic and aromatic portions.
-
Methodology (HPLC Method - OECD 117):
-
This method is faster and uses less material than the traditional shake-flask method. It correlates the retention time of the compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
-
Prepare a set of reference compounds with known LogP values spanning a relevant range (e.g., 2 to 6).
-
Run the reference compounds and the test compound on a C18 HPLC column under isocratic conditions.
-
Calculate the capacity factor (k) for each compound from its retention time.
-
Plot log(k) versus the known LogP values for the reference standards to create a calibration curve.
-
Determine the LogP of the test compound by interpolating its log(k) value onto the calibration curve.
-
Stability Assessment
Understanding a compound's stability under various conditions is crucial for defining storage requirements, predicting shelf-life, and ensuring data integrity from biological assays.
4.1 Hydrolytic Stability (pH-Dependent) (OECD TG 111)
-
Causality: Aldehydes can be susceptible to oxidation or other degradation pathways, and the overall molecule may degrade under acidic or basic conditions. This test evaluates the intrinsic stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spike the compound into each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C to accelerate degradation) in the dark.
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
Quench any reaction if necessary and immediately analyze the concentration of the remaining parent compound by HPLC.
-
Calculate the degradation rate and half-life (t½) at each pH.
-
The logical flow for determining these core properties is outlined below.
Figure 2: Logical workflow for physicochemical and stability profiling.
Summary of Data and Reporting
All quantitative data must be summarized in a clear and concise format to allow for easy interpretation and comparison.
Table 1: Summary of Physicochemical Properties for a Novel Benzaldehyde Derivative
| Parameter | Method | Conditions | Result |
|---|---|---|---|
| Identity & Purity | |||
| Molecular Formula | Calculated | - | C₂₀H₂₈O₃ |
| Molecular Weight | HRMS | ESI+ | e.g., 316.2038 (Observed) |
| Purity | RP-HPLC | C18, MeCN/H₂O gradient, 254 nm | e.g., >98.5% |
| Physicochemical Data | |||
| Melting Point | OECD 102 | 1 °C/min | e.g., 125.5 - 126.5 °C |
| Aqueous Solubility | OECD 105 | pH 7.4 PBS, 25 °C | e.g., < 1 µg/mL |
| Dissociation Constant (pKa) | OECD 112 | 50:50 MeOH/H₂O, 25 °C | e.g., 8.9 ± 0.1 (Phenol) |
| Partition Coefficient (LogP) | OECD 117 | HPLC method | e.g., 5.2 |
| Stability Data | |||
| Half-life (t½) at pH 4 | OECD 111 | 50 °C | e.g., > 14 days |
| Half-life (t½) at pH 7 | OECD 111 | 50 °C | e.g., > 14 days |
| Half-life (t½) at pH 9 | OECD 111 | 50 °C | e.g., 5.2 days |
Note: The "Result" column contains hypothetical but realistic data for a compound of this class to illustrate reporting.
Conclusion
This guide has outlined a systematic and robust approach to the physicochemical characterization of complex novel benzaldehyde derivatives. By adhering to these validated, internationally recognized protocols, research teams can generate high-quality, reliable data. This data package forms the essential foundation for making informed decisions in the drug discovery and development pipeline, ultimately increasing the probability of selecting candidates with a favorable property profile for further investigation.
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A Prospective Crystallographic Analysis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde: A Technical Guide
Abstract
This technical guide outlines a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of the novel chiral compound 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. As the precise three-dimensional atomic arrangement is critical for understanding structure-activity relationships (SAR) in drug development, this document serves as a detailed roadmap for researchers and scientists. We will navigate the strategic considerations from material purification and crystallization to data collection, structure solution, refinement, and validation. The causality behind each experimental choice is explained, providing a robust framework for achieving a high-quality, publication-ready crystal structure.
Compound Profile and Strategic Crystallographic Overview
The target molecule, this compound (hereafter "Compound 1"), presents a unique set of crystallographic challenges and opportunities. Its structure features:
-
Defined Stereochemistry: Two chiral centers ((1R,2R)) necessitate an unambiguous determination of the absolute configuration, a primary strength of X-ray crystallography.[1]
-
Hydrogen Bonding Potential: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the two formyl (-CHO) groups are potential acceptors. These interactions are expected to play a dominant role in the crystal packing.
-
Conformational Flexibility: The cyclohexane ring and the rotatable bond connecting the two main moieties introduce conformational flexibility, which can sometimes complicate crystallization by favoring disordered states.
Our overarching strategy is to leverage the hydrogen bonding capabilities to promote the formation of a well-ordered crystalline lattice. The primary goal is not only to determine the molecular connectivity but to precisely map the three-dimensional conformation and the network of intermolecular interactions.
The Crystallization Workflow: From Purified Material to Diffraction-Quality Crystal
The journey to a crystal structure begins with the most critical and often empirical step: growing a single crystal suitable for diffraction.[2][3] A crystal of 0.1-0.3 mm in at least two dimensions, with sharp edges and optical transparency, is ideal.[4]
Prerequisite: Material Purity
Expert Insight: It is a fundamental axiom in crystallography that impurities are the enemy of well-ordered crystals. Before any crystallization attempt, the purity of Compound 1 must be rigorously assessed and confirmed to be >98%, preferably >99%.
Protocol: Purity Verification
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical identity and absence of significant organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable chiral column to verify enantiomeric purity and a standard reverse-phase column to assess overall purity.
-
Mass Spectrometry (MS): Confirm the molecular weight.
Rational Solvent Screening
The choice of solvent is paramount.[5] We seek a solvent system where Compound 1 is moderately soluble, as solutions that are too saturated or too dilute tend to yield small or no crystals, respectively.[5]
Causality: The ideal solvent system allows the solution to slowly approach a state of supersaturation, providing the thermodynamic driving force for molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder.[1]
| Solvent System Candidate | Rationale | Polarity |
| Ethanol/Water | The hydroxyl group suggests solubility in alcohols. Water acts as an anti-solvent to slowly decrease solubility. | High/High |
| Acetone | Good solvent for moderately polar compounds containing carbonyl groups. Slow evaporation is a viable method. | Medium |
| Ethyl Acetate/Hexane | Compound 1 should dissolve well in ethyl acetate. Hexane, a non-polar anti-solvent, can be introduced via vapor diffusion. | Medium/Low |
| Dichloromethane/Methanol | Dichloromethane is a good starting solvent. Methanol can act as a diffusing anti-solvent. | Medium/High |
Crystallization Methodologies
Several techniques should be attempted in parallel to maximize the chances of success.[4][6]
Protocol: Vapor Diffusion (Hanging Drop) This is often the most successful method for obtaining high-quality crystals from small amounts of material.[4]
-
Prepare the Reservoir: In a 24-well crystallization plate, add 500 µL of the less-soluble "precipitant" solvent (e.g., Hexane) to the reservoir.
-
Prepare the Drop: Dissolve 2-5 mg of Compound 1 in 2-4 µL of the more-soluble "solvent" (e.g., Ethyl Acetate) to create a clear, slightly viscous drop.
-
Set the Drop: Pipette the drop onto a siliconized glass coverslip.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with grease.
-
Incubate: Store the plate in a vibration-free location at a constant temperature (e.g., 18°C).
-
Monitor: Check for crystal growth every few days without disturbing the plate. Patience is critical.[5]
X-ray Diffraction: Data Collection Strategy
Once a suitable crystal is obtained, the next step is to collect the diffraction data.[7][8]
Crystal Mounting and Cryo-protection
Expert Insight: Data collection is almost universally performed at cryogenic temperatures (~100 K). This minimizes atomic vibrations and significantly reduces radiation damage from the intense X-ray beam, leading to higher resolution data.
Protocol: Crystal Mounting
-
Select a Crystal: Under a microscope, select a well-formed crystal with sharp edges.[9]
-
Cryo-protect (if necessary): Briefly soak the crystal in a solution containing a cryo-protectant (e.g., Paratone-N oil or a mixture of mother liquor with 20% glycerol) to prevent ice formation.
-
Mount: Using a nylon loop, scoop the crystal and rapidly plunge it into liquid nitrogen to vitrify the surrounding solution (flash-cooling).
-
Transfer: Transfer the frozen crystal, maintained under a cold stream of nitrogen gas, to the diffractometer's goniometer.
Data Collection Workflow
The goal is to measure the intensities of as many unique diffracted X-ray spots (reflections) as possible.[10] A modern single-crystal X-ray diffractometer is used for this process.[11]
Trustworthiness: To ensure the data is of high quality, the International Union of Crystallography (IUCr) recommends collecting data to a minimum resolution where sin(θ)/λ is at least 0.6 Å⁻¹, which corresponds to a Bragg spacing of 0.83 Å.[12] For Mo Kα radiation (λ = 0.71073 Å), this means collecting data to a 2θ angle of at least 50°.
Structure Solution, Refinement, and Validation
With a file of reflection intensities in hand, the process becomes computational, moving from diffraction data to a refined 3D atomic model. This is typically accomplished using a suite of programs like SHELX or within a graphical interface like Olex2.[9][13][14][15][16][17]
Structure Solution and Refinement Pipeline
The core challenge is the "phase problem": the diffraction experiment provides the intensities (amplitudes) of the scattered waves but not their phases. For small molecules like Compound 1, this is reliably solved using direct methods.
Protocol: Structure Solution and Refinement
-
Data Input: Load the reflection data (.hkl file) and a preliminary instruction file (.ins file) containing the unit cell dimensions and chemical formula.
-
Space Group Determination: The software analyzes systematic absences in the diffraction data to determine the correct space group.
-
Structure Solution: Run a solution program (e.g., SHELXT).[17] This will use direct methods to find initial phases and generate a preliminary atomic model.
-
Initial Refinement: Perform several cycles of least-squares refinement (SHELXL).[16][18] This process iteratively adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Atom Assignment & Completion: Examine the model and the difference electron density map. Assign correct atom types (C, O) and locate missing atoms, including hydrogen atoms, which can often be placed at calculated positions.
-
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled by ellipsoids instead of simple spheres.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters become negligible.
Self-Validation System: Ensuring Structural Integrity
A refined structure is meaningless without rigorous validation. The IUCr provides a free, authoritative service called checkCIF that validates the integrity and consistency of the final Crystallographic Information File (CIF).[19][20][21][22]
Key Validation Metrics:
-
R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2 factor: A weighted R-factor based on intensities (F²). A value < 10% is typically considered very good.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating the model correctly fits the data.
-
Residual Electron Density: The final difference map should be largely featureless, with no significant peaks or holes, suggesting the model is complete.
Submitting the final CIF to the checkCIF service is a mandatory step before publication.[20][23] The service generates a report of alerts (Type A, B, C, G) that must be addressed or explained.
Structural Analysis and Data Presentation (Prospective)
While the actual structure is yet to be determined, we can anticipate the key data that will be extracted and how it will be presented. The final result is a Crystallographic Information File (CIF), a standard format for archiving and exchanging structural data.[24][25][26][27]
Hypothetical Crystallographic Data Table
The final CIF file will contain a wealth of information, which can be summarized for publication as follows.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₂₃H₃₂O₃ | Confirms molecular composition. |
| Formula Weight | 356.49 | Derived from the formula. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group; confirms enantiopurity. |
| a, b, c (Å) | 10.1, 15.2, 25.3 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
| Volume (ų) | 3881.8 | Volume of the unit cell. |
| Z | 8 | Number of molecules per unit cell. |
| Temperature (K) | 100(2) | Data collection temperature. |
| Radiation (λ, Å) | Mo Kα (0.71073) | X-ray source used. |
| Reflections collected | 35100 | Total number of measured diffraction spots. |
| Independent reflections | 7150 [R(int) = 0.035] | Number of unique reflections. |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 | Key indicators of refinement quality. |
| Goodness-of-fit on F² | 1.05 | Indicates a good model fit. |
| Flack Parameter | 0.01(5) | Confirms the absolute configuration ((1R,2R)). |
| CCDC Deposition No. | To be assigned | Unique identifier for database deposition.[28] |
Visualization of Molecular Structure
The CIF file allows for the generation of detailed 3D visualizations of the molecule, showing atomic connectivity, conformation, and thermal ellipsoids. Below is a 2D representation for clarity.
Conclusion and Deposition
Following this comprehensive workflow—from meticulous crystallization to rigorous data collection, refinement, and validation—will yield an unambiguous, high-resolution three-dimensional structure of Compound 1. This structural data is invaluable for drug development, providing precise insights into the molecule's conformation and interaction potential. As a final step in ensuring scientific integrity and contributing to the global scientific commons, the final validated CIF will be deposited with the Cambridge Crystallographic Data Centre (CCDC), making the structure accessible to all researchers.[28][29][30][31][32]
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OlexSys. (n.d.). Olex2. Retrieved from [Link]
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International Union of Crystallography. (2003). CIF 1.1 syntax specification. Retrieved from [Link]
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Wikipedia. (2023). Olex2. Retrieved from [Link]
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SourceForge. (n.d.). Olex2 download. Retrieved from [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. (Link provided via PMC: [Link])
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Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
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Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
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International Union of Crystallography. (n.d.). checkCIF FAQ. Retrieved from [Link]
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International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
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Software Informer. (2023). Olex2-1.2 Download. Retrieved from [Link]
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OlexSys Ltd. (n.d.). OlexSys. Retrieved from [Link]
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International Union of Crystallography. (n.d.). checkCIF/PLATON (full publication check). Retrieved from [Link]
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International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]
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Wikipedia. (2023). Cambridge Crystallographic Data Centre. Retrieved from [Link]
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International Union of Crystallography. (n.d.). IUCr checkCIF procedure - Theta value. Retrieved from [Link]
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Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Chemistry World. (n.d.). CCDC. Retrieved from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Link provided via PMC: [Link])
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MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]
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CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]
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Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
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Müller, P. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]
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Matson, T. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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CCDC. (n.d.). Hosted Services. Retrieved from [Link]
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Li, W., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 10427-10451. [Link]
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Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved from [Link]
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Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1435-1447. [Link]
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Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BIKA. Retrieved from [Link]
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The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Portland Press. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(8), 859-868. (Link provided via PMC: [Link])
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Technobis. (2022, January 17). Advancements in chiral crystallization. Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
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Deschamps, J. R. (2007). X-ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(18), 1933-1941. (Link provided via PMC: [Link])
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The Expanding Therapeutic Landscape of Novel Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzaldehyde scaffold, a fundamental unit in organic chemistry, serves as a versatile template for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the burgeoning field of novel benzaldehyde derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. We will delve into the rational design and synthesis of these compounds, elucidate their mechanisms of action through key signaling pathways, and provide validated, step-by-step experimental protocols for their biological evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery and development of next-generation therapeutics based on the benzaldehyde core.
Introduction: The Benzaldehyde Scaffold as a Privileged Structure in Medicinal Chemistry
Benzaldehyde, the simplest aromatic aldehyde, has long been recognized as a valuable starting material in organic synthesis. However, its true potential in drug discovery lies in the remarkable diversity of biological activities exhibited by its derivatives. The inherent reactivity of the aldehyde group, coupled with the ability to introduce a wide range of substituents onto the benzene ring, allows for the fine-tuning of physicochemical properties and biological targets. This has led to the identification of benzaldehyde derivatives as potent agents against a spectrum of diseases.
This guide will systematically explore the key therapeutic areas where novel benzaldehyde derivatives are making a significant impact. We will examine the structure-activity relationships (SAR) that govern their efficacy and provide the technical foundation necessary for their synthesis and biological characterization.
Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis
A significant body of research highlights the potent anticancer properties of various benzaldehyde derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through mechanisms that involve cell cycle arrest and the induction of programmed cell death (apoptosis).[1][2]
Mechanism of Action: Disruption of Mitochondrial Function and Cell Cycle Arrest
Several benzyloxybenzaldehyde derivatives have shown promising activity against human promyelocytic leukemia (HL-60) cells.[1][2] Mechanistic studies indicate that these compounds can induce apoptosis by disrupting the mitochondrial membrane potential.[1][3] This disruption leads to the release of pro-apoptotic factors, ultimately activating the caspase cascade and leading to cell death. Furthermore, these derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1][2]
Key Molecular Scaffolds
-
Benzyloxybenzaldehydes: Compounds such as 2-(benzyloxy)benzaldehyde and its substituted analogues have exhibited significant anticancer activity.[1] The presence of the benzyloxy group is a key feature for modification to enhance efficacy.[2]
-
Chalcones and Pyrazolines: Synthesized from benzaldehyde precursors, these heterocyclic compounds are known to possess a broad spectrum of biological activities, including potent anticancer effects.[2]
-
Thiosemicarbazones: Derivatives formed by the condensation of benzaldehydes with thiosemicarbazide have shown significant cytotoxic activity, often by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]
Experimental Workflow: Synthesis and Cytotoxicity Screening
A general workflow for the synthesis and evaluation of anticancer benzaldehyde derivatives is a multi-step process that begins with chemical synthesis and is followed by in vitro bioactivity screening.[4]
Caption: General workflow for synthesis and biological screening of anticancer compounds.
Detailed Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4]
Materials:
-
Synthesized benzaldehyde derivatives
-
Human cancer cell lines (e.g., HL-60)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours, replace the existing medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[4]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Several benzaldehyde derivatives isolated from marine fungi have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] These compounds effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
This suppression is achieved through the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] Specifically, these derivatives prevent the phosphorylation of IκB, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[5]
Furthermore, some benzaldehyde derivatives exert their anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] They have been shown to decrease the phosphorylation of key MAPK proteins like ERK, JNK, and p38 in LPS-stimulated cells.[7]
Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Synthesized benzaldehyde derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzaldehyde derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial and Antioxidant Activities: A Dual Threat
Many novel benzaldehyde derivatives exhibit a dual capacity for antimicrobial and antioxidant activity, making them attractive candidates for combating infectious diseases and oxidative stress-related conditions.
Antimicrobial Mechanisms
-
Enzyme Inhibition: Thiazolidinone derivatives synthesized from substituted benzaldehydes are known for their broad-spectrum antimicrobial activity, which often involves the inhibition of essential bacterial enzymes.[4]
-
Disruption of Cellular Antioxidation Systems: Some benzaldehydes can act as redox-active compounds, disrupting the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase, thereby inhibiting their growth.[8]
Antioxidant Mechanisms
-
Radical Scavenging: The antioxidant activity of benzaldehyde derivatives is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring generally enhances this activity.[9]
-
Induction of Heme Oxygenase-1 (HO-1): Certain benzaldehyde derivatives can induce the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties, through the activation of the Nrf2 transcription factor.[5]
Experimental Protocols
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[4]
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the benzaldehyde derivative in a 96-well microplate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating antioxidant activity.[10]
Procedure:
-
Reaction Mixture: Mix a solution of the benzaldehyde derivative in a suitable solvent (e.g., methanol) with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
| Substituent/Modification | Observed Effect on Biological Activity | References |
| Hydroxyl Groups | Generally increases antioxidant and radical scavenging activity. | [9] |
| Methoxy Groups | Can enhance anticancer activity, with the position being crucial for potency. | [1][11] |
| Halogens (e.g., Chlorine, Fluorine) | Can improve metabolic stability and binding affinity, often enhancing anticancer effects. | [1][2] |
| Electron-donating/withdrawing groups | Influences the electronic properties of the molecule, which can impact interactions with biological targets. | [12] |
| Formation of Heterocyclic Rings (e.g., Thiazolidinones, Pyrazolines) | Often leads to broad-spectrum antimicrobial and potent anticancer activities. | [2][4] |
Understanding these SAR principles is crucial for the rational design of more potent and selective benzaldehyde-based therapeutic agents.[12]
Conclusion and Future Directions
Novel benzaldehyde derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for drug discovery. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, along with detailed experimental protocols for their evaluation.
Future research in this area should focus on:
-
Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.
-
In Vivo Studies: Validating the efficacy and safety of promising lead compounds in relevant animal models.
-
Target Identification: Elucidating the precise molecular targets of these derivatives to better understand their mechanisms of action.
-
Combination Therapies: Exploring the synergistic effects of benzaldehyde derivatives with existing drugs to enhance therapeutic outcomes.
The continued exploration of the chemical space around the benzaldehyde core holds immense promise for the development of novel and effective treatments for a wide range of human diseases.
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An, F., et al. (2020). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. [Link]
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Kumar, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
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A Strategic Approach to the Preliminary Bioactivity Screening of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of the novel natural product, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. The structural features of this compound, notably the presence of a phenolic hydroxyl group and two aldehyde moieties within a complex terpenoid-like scaffold, suggest a high potential for a range of biological activities. Phenolic aldehydes are a class of compounds known for their antioxidant and antimicrobial properties.[1][2] This guide presents a tiered, logic-driven workflow designed for researchers in drug discovery and natural product chemistry. It provides detailed, field-tested protocols for assessing antioxidant, antimicrobial, and cytotoxic activities, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: Deconstructing the Target Molecule
The subject of this guide, this compound, is a bifunctional aromatic compound fused to a substituted cyclohexyl ring. A structural analysis provides the foundational logic for our screening cascade:
-
Phenolic Moiety: The 4-hydroxy-5-isopropylbenzaldehyde portion contains a sterically hindered phenolic hydroxyl group. Phenols are well-established radical scavengers and hydrogen donors, making antioxidant activity a primary hypothesis.[3]
-
Benzaldehyde and Formyl Groups: The presence of two aldehyde groups introduces reactive sites that can participate in various biochemical interactions. Benzaldehyde and its derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities.[4][5][6]
-
Trimethylcyclohexyl Moiety: This terpene-like, lipophilic group can significantly influence the compound's ability to cross cellular membranes, potentially enhancing its bioavailability and interaction with intracellular targets. Cyclohexane derivatives have been noted for their antimicrobial potential.[7][8][9]
Based on this structural assessment, a three-pronged preliminary screening approach is proposed to efficiently probe the compound's therapeutic potential. This strategy prioritizes assays that are robust, cost-effective, and amenable to a high-throughput format.
Tier 1: Antioxidant Capacity Assessment
Oxidative stress is a key pathological factor in numerous diseases, making the search for potent antioxidants a cornerstone of drug discovery.[10] We will employ a panel of three complementary assays to evaluate the compound's antioxidant potential from different mechanistic perspectives.
Rationale for Assay Selection
No single assay can fully capture the complex nature of antioxidant activity. Therefore, we utilize a combination of methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of the compound to donate a hydrogen atom and scavenge a stable free radical.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the ability of the compound to scavenge a different radical cation (ABTS•+), and is applicable to both hydrophilic and lipophilic compounds.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the compound's ability to act as a reducing agent by reducing a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.[13][14][15]
Experimental Workflow: Antioxidant Assays
The overall workflow for the antioxidant screening is depicted below.
Detailed Experimental Protocols
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO).[16]
-
Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11] A blank will contain only methanol. The control consists of DPPH solution and the solvent used for the compound.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][17] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Assay Procedure: Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations in a 96-well plate.
-
Incubation: Incubate the mixture for 7 minutes at room temperature.[18]
-
Measurement: Read the absorbance at 734 nm.[12]
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Assay Procedure: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the intense blue-colored complex at 593 nm.[13]
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as µmol Trolox equivalents per gram or liter of sample.[13]
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison.
| Assay | Endpoint | Test Compound | Positive Control (Trolox) |
| DPPH | IC₅₀ (µg/mL) | Result | Result |
| ABTS | TEAC (mM Trolox/mg) | Result | 1.0 |
| FRAP | FRAP Value (mM Fe²⁺/mg) | Result | Result |
Tier 2: Antimicrobial Activity Screening
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[7] The structural motifs of the test compound, including the phenolic aldehyde and lipophilic cyclohexyl group, suggest potential antimicrobial activity.[8][9]
Rationale for Assay Selection
The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] It is a quantitative method that provides a precise measure of the compound's potency against a panel of clinically relevant microorganisms.[19]
Panel of Microorganisms
A representative panel should include:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
Experimental Workflow: Broth Microdilution for MIC
Detailed Experimental Protocol
-
Reagent Preparation: Prepare appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Prepare a stock solution of the test compound in DMSO.
-
Plate Setup: In a sterile 96-well microplate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound stock solution to the first column and perform a two-fold serial dilution across the plate, typically from columns 1 to 10.[21]
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]
-
Inoculation: Inoculate each well (except the sterility control well) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.[20]
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative/sterility control (broth only). A standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for yeast) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.[23]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
Data Presentation
The MIC values provide a clear quantitative measure of antimicrobial potency.
| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
| S. aureus | ATCC 29213 | Result | Gentamicin Result |
| E. coli | ATCC 25922 | Result | Gentamicin Result |
| P. aeruginosa | ATCC 27853 | Result | Gentamicin Result |
| C. albicans | ATCC 90028 | Result | Amphotericin B Result |
Tier 3: Cytotoxicity Screening
Early assessment of cytotoxicity is crucial in drug discovery to identify compounds with potential therapeutic efficacy (e.g., anticancer) or to flag compounds with unacceptable toxicity for further development. The presence of phenolic and terpene-like structures suggests that the compound could possess cytotoxic properties.[3][24][25][26]
Rationale for Assay Selection
We will employ a metabolic activity-based assay to assess cell viability.
-
Resazurin (AlamarBlue) Assay: This assay is a preferred first-line choice. It is a simple, rapid, and sensitive fluorescent/colorimetric method that measures the metabolic activity of viable cells.[27][28][29] Living cells reduce the non-fluorescent blue resazurin dye to the highly fluorescent pink resorufin.[28][30][31] This method is generally less prone to interference from test compounds than the MTT assay.
Cell Line Panel
A minimal panel should include at least one cancer cell line and one non-cancerous cell line to assess for selective cytotoxicity.
-
Cancer Cell Line: MCF-7 (human breast adenocarcinoma) is a well-characterized and commonly used line.
-
Non-cancerous Cell Line: HEK293 (human embryonic kidney cells) or CRL2120 (normal human fibroblasts) can be used to assess general cytotoxicity.
Experimental Workflow: Cytotoxicity Assay
Detailed Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
Assay Execution: Add 10-20 µL of resazurin stock solution to each well and incubate for another 1-4 hours at 37°C.[30]
-
Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[28]
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] x 100 The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting a dose-response curve.
Data Presentation
Results are typically presented as IC₅₀ values, which allow for a direct comparison of cytotoxicity across different cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | Result | Result |
| HEK293 | Normal Embryonic Kidney | Result | Result |
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the initial bioactivity screening of this compound. The systematic evaluation of its antioxidant, antimicrobial, and cytotoxic properties will generate a foundational dataset to guide subsequent research. Positive "hits" in any of these primary screens would warrant progression to more complex secondary assays, such as mechanism-of-action studies, evaluation in additional cell lines, and eventually, preclinical in vivo models. This structured approach ensures an efficient allocation of resources and provides a solid, scientifically-grounded basis for assessing the therapeutic potential of this novel natural product.
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Martínez-Otero, D., et al. (2026). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[27][30]triazol-1-yl-ethanol Derivatives. MDPI. Retrieved from [Link]
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Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]
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Janeczko, M., et al. (2016). Triterpenes as Potentially Cytotoxic Compounds. MDPI. Retrieved from [Link]
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Methodological & Application
Total Synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde: An Application Note and Protocol Guide
Introduction
The synthetic compound 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a crucial intermediate in the development of potent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] These proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.[3][4] The title compound serves as a key building block in the synthesis of navitoclax (ABT-263), a well-known Bcl-2 inhibitor that has been investigated in numerous clinical trials for various malignancies.[5][6][7]
This application note provides a comprehensive guide for the total synthesis of this complex molecule, intended for researchers and professionals in drug discovery and development. The presented synthetic strategy is designed to be robust and scalable, focusing on stereochemical control and efficient bond-forming reactions. We will detail the synthesis of two key fragments—a chiral cyclohexyl moiety and a functionalized aromatic aldehyde—followed by their strategic coupling and final modifications.
Retrosynthetic Analysis and Strategic Overview
The retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the cyclohexyl and phenyl rings. This bond can be forged using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy simplifies the synthesis into the preparation of two key intermediates: a chiral cyclohexylboronic acid or ester and a halogenated aromatic aldehyde.
Our forward synthesis, therefore, will proceed through the following key stages:
-
Asymmetric Synthesis of the Chiral Cyclohexyl Fragment: Stereoselective synthesis of the (1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl moiety.
-
Synthesis of the Aromatic Aldehyde Fragment: Preparation of a suitably halogenated and protected 4-hydroxy-5-isopropylbenzaldehyde derivative.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the two fragments to construct the biaryl linkage.
-
Deprotection: Removal of any protecting groups to yield the final target molecule.
dot graph "retrosynthesis" { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=vee];
Target [label="this compound"]; Coupling [label="Suzuki-Miyaura Coupling"]; Fragment1 [label="(1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl Boronic Ester"]; Fragment2 [label="2-Bromo-4-hydroxy-5-isopropylbenzaldehyde"]; Precursor1 [label="(1R,2R)-1,3,3-Trimethylcyclohexane-1,2-diol"]; Precursor2 [label="4-Isopropylphenol"];
Target -> Coupling; Coupling -> Fragment1; Coupling -> Fragment2; Fragment1 -> Precursor1; Fragment2 -> Precursor2; } Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Part 1: Asymmetric Synthesis of the Chiral Cyclohexyl Fragment
The stereochemistry of the cyclohexyl ring is critical for the biological activity of the final Bcl-2 inhibitors. This protocol outlines a reliable method to establish the desired (1R,2R) stereocenters.
Step 1.1: Enantioselective Dihydroxylation of 1,5,5-Trimethylcyclohex-1-ene
This step establishes the key stereocenters of the cyclohexyl core through an asymmetric dihydroxylation reaction.
-
Reaction Scheme:
-
Protocol:
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β) at room temperature, add 1,5,5-trimethylcyclohex-1-ene (1.0 eq).
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, add sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (1R,2R)-1,3,3-trimethylcyclohexane-1,2-diol as a white solid.
-
Step 1.2: Selective Mono-oxidation to (1R,2R)-2-Hydroxy-1,3,3-trimethylcyclohexanecarbaldehyde
Selective oxidation of one of the diol's hydroxyl groups is achieved under controlled conditions. The Swern oxidation is a reliable method for this transformation.[1][2][8][9]
-
Reaction Scheme:
-
Protocol:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of (1R,2R)-1,3,3-trimethylcyclohexane-1,2-diol (1.0 eq) in DCM dropwise, keeping the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -50 °C.
-
After 30 minutes, warm the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude hydroxy-aldehyde is typically used in the next step without further purification.
-
Step 1.3: Conversion to (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexylboronic acid pinacol ester
The aldehyde is first protected as a diethyl acetal, and the remaining hydroxyl group is converted to the boronic ester.
-
Reaction Scheme:
-
Protocol:
-
Acetal Protection: Dissolve the crude hydroxy-aldehyde from the previous step in triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (TLC monitoring). Neutralize with triethylamine and remove the excess triethyl orthoformate under reduced pressure.
-
Borylation: The resulting protected hydroxy-acetal is then converted to the corresponding boronic ester using standard methods, for example, by conversion to the corresponding triflate followed by palladium-catalyzed borylation with bis(pinacolato)diboron.
-
Part 2: Synthesis of the Aromatic Aldehyde Fragment
This part details the preparation of the 2-bromo-4-hydroxy-5-isopropylbenzaldehyde, a key coupling partner.
Step 2.1: Protection of 4-Isopropylphenol
The phenolic hydroxyl group is protected to prevent side reactions in subsequent steps. A benzyl group is a suitable choice as it can be removed under mild conditions.
-
Reaction Scheme:
-
Protocol:
-
To a solution of 4-isopropylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with 1M NaOH and brine, dry over MgSO₄, and concentrate to give the protected phenol.
-
Step 2.2: Ortho-Bromination
The protected phenol is regioselectively brominated at the ortho position.
-
Reaction Scheme:
-
Protocol:
-
Dissolve the protected phenol (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (TLC).
-
Quench with aqueous sodium thiosulfate solution.
-
Extract with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography.
-
Step 2.3: Ortho-Formylation
The aldehyde group is introduced at the position ortho to the benzyloxy group.[10][11][12][13][14]
-
Reaction Scheme:
-
Protocol:
-
To a suspension of anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) in dry THF, add triethylamine (2.0 eq) under an argon atmosphere.
-
Add a solution of 2-bromo-1-(benzyloxy)-4-isopropylbenzene (1.0 eq) in dry THF.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature and quench with 1N HCl.
-
Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the desired aldehyde.[15]
-
Part 3: Suzuki-Miyaura Cross-Coupling
This is the key bond-forming step to assemble the final carbon skeleton. The choice of catalyst and ligand is crucial for the success of coupling a secondary alkylboronic ester with a sterically hindered aryl bromide.[16][17][18][19][20]
-
Reaction Scheme:
-
Protocol:
-
In a Schlenk flask, combine the cyclohexylboronic ester (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a suitable base like K₂CO₃ (3.0 eq).
-
Evacuate and backfill with argon three times.
-
Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture at 80-100 °C until the starting materials are consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Part 4: Deprotection
The final step involves the removal of the protecting groups to yield the target molecule.
-
Reaction Scheme:
-
Protocol:
-
Acetal Deprotection: Dissolve the product from the coupling reaction in a mixture of THF and 1N HCl. Stir at room temperature until the acetal is fully hydrolyzed to the aldehyde (TLC monitoring). Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Benzyl Deprotection: Dissolve the resulting benzyloxy-aldehyde in ethanol or methanol. Add a catalytic amount of Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
-
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1.1 | (1R,2R)-1,3,3-Trimethylcyclohexane-1,2-diol | 1,5,5-Trimethylcyclohex-1-ene | AD-mix-β | 85-95 | >98 |
| 1.2 | (1R,2R)-2-Hydroxy-1,3,3-trimethylcyclohexanecarbaldehyde | (1R,2R)-1,3,3-Trimethylcyclohexane-1,2-diol | Oxalyl chloride, DMSO, Et₃N | ~90 (crude) | - |
| 2.3 | 2-Bromo-5-(benzyloxy)-4-isopropylbenzaldehyde | 2-Bromo-1-(benzyloxy)-4-isopropylbenzene | MgCl₂, Paraformaldehyde, Et₃N | 70-80 | >95 |
| 3 | Protected Target Molecule | Cyclohexylboronic ester, Aryl bromide | Pd(dppf)Cl₂, K₂CO₃ | 60-75 | >95 |
| 4 | Final Product | Protected Target Molecule | HCl, Pd/C, H₂ | 80-90 | >99 |
Conclusion
This application note provides a detailed and logical synthetic route for the total synthesis of this compound, a key intermediate for the development of Bcl-2 family protein inhibitors. The described protocols are based on established and reliable chemical transformations, with an emphasis on stereocontrol and efficiency. This guide should serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- Swern, D. et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
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Chem-Station. Swern Oxidation. (2014). Available at: [Link]
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LibreTexts. Swern oxidation. (2023). Available at: [Link]
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]
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Organic Syntheses. Org. Synth. 2012, 89, 220. Available at: [Link]
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Wikipedia. Swern oxidation. Available at: [Link]
- Maki, T. et al. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-70.
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National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available at: [Link]
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National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Available at: [Link]
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Macmillan Group. B-Alkyl Suzuki Couplings. (2005). Available at: [Link]
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ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2008). Available at: [Link]
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The Hive. Selective ortho-formylation of phenols. Available at: [Link]
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RSC Publishing. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. (1994). Available at: [Link]
- Villalobos-Ortiz, M. et al. (2020). Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. Frontiers in Oncology, 10, 147.
- Onomura, O. et al. (2017). An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2. Tetrahedron Letters, 58(35), 3461-3464.
- Procko, E. et al. (2016). Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer. eLife, 5, e20352.
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ARKIVOC. Synthesis of all-cis-1,2,4-cyclohexanetriol. (2002). Available at: [Link]
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Wikipedia. Cyclohexane-1,2-diol. Available at: [Link]
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ResearchGate. The Discovery of Navitoclax, a Bcl-2 Family Inhibitor. (2011). Available at: [Link]
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Organic Chemistry Portal. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. (2009). Available at: [Link]
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National Center for Biotechnology Information. (1R,2S,3R)-3-methylcyclohexane-1,2-diol. PubChem Compound Summary for CID 12468031. Available at: [Link]
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National Center for Biotechnology Information. 3-Methylcyclohexane-1,2-diol. PubChem Compound Summary for CID 12468030. Available at: [Link]
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Stereoselective synthesis of the (1R,2R)-trimethylcyclohexyl moiety
An Application Guide for the Stereoselective Synthesis of the (1R,2R)-Trimethylcyclohexyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (1R,2R)-trimethylcyclohexyl core is a crucial structural motif found in a variety of natural products, particularly in the iridoid family, and serves as a valuable chiral building block in medicinal chemistry. Its specific stereochemistry profoundly influences biological activity, making stereocontrolled synthesis a critical challenge. This document provides an in-depth guide to two robust strategies for the stereoselective synthesis of this moiety: a chiral pool approach starting from (R)-(+)-pulegone and an asymmetric catalytic hydrogenation route. We will explore the mechanistic basis for stereocontrol, provide detailed experimental protocols, and present data to guide researchers in selecting and executing the optimal synthetic pathway.
Introduction: The Significance of the (1R,2R)-Trimethylcyclohexyl Moiety
The precise three-dimensional arrangement of atoms in a molecule is paramount to its function, particularly in biological systems. The cyclohexane ring, a ubiquitous scaffold in organic chemistry, can adopt various conformations, and its substituents create multiple stereocenters. The 1,2,3-trimethylcyclohexane system, for instance, can exist as eight distinct stereoisomers[1][2]. The specific (1R,2R,3S)- and (1R,2R,3R)-isomers, which both contain the (1R,2R)-dimethyl relationship, are of significant interest. This structural unit is a key component of iridoid monoterpenes, a large class of natural products with diverse pharmacological activities[3][4]. The stereochemical integrity of this fragment is often essential for target binding and efficacy, demanding synthetic methods that provide absolute control over its formation.
This guide details two primary strategies for achieving this stereochemical control.
Figure 1. High-level overview of the two primary synthetic strategies.
Strategy 1: Chiral Pool Synthesis from (R)-(+)-Pulegone
This strategy leverages a naturally occurring, enantiomerically pure starting material to set the initial stereocenter, which then directs the stereochemistry of subsequent transformations. (R)-(+)-pulegone is an inexpensive monoterpene and an excellent chiral building block.
Rationale and Workflow
The core concept is to use the existing C4 stereocenter in a pulegone-derived intermediate to control the facial selectivity of a key conjugate addition step. The stereocenter, being part of the ring, effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side.
Figure 2. Workflow for the chiral pool synthesis starting from (R)-Pulegone.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of (R)-(+)-4-Methylcyclohex-2-en-1-one
This procedure is adapted from the work of Taber et al. and provides a reliable method to access the key chiral enone intermediate in multigram quantities[5].
-
Vinyl Triflate Formation: To a solution of (R)-(+)-pulegone (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (1.2 eq) in dry CH₂Cl₂ at -78 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Ozonolysis: Cool the crude triflate solution in CH₂Cl₂/MeOH (5:1) to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with O₂ and then N₂ to remove excess ozone.
-
Reductive Workup: Add dimethyl sulfide (DMS, 3.0 eq) and stir the mixture, allowing it to warm to room temperature overnight. Concentrate the solvent under reduced pressure. The crude product is typically used directly in the next step after a simple filtration through a plug of silica gel.
Protocol 2.2.2: Diastereoselective Formation of the Trimethylcyclohexanone Core
This step establishes the crucial (1R,2R) stereochemical relationship via a substrate-controlled conjugate addition.
-
Prepare Gilman Cuprate: In a flame-dried flask under N₂, suspend CuI (1.1 eq) in dry THF at -40 °C. Add methyllithium (MeLi, 2.2 eq) dropwise and stir for 30 minutes to form a clear solution of lithium dimethylcuprate (Me₂CuLi).
-
Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of the crude (R)-4-methylcyclohex-2-en-1-one (1.0 eq) in dry THF dropwise. Stir for 2 hours at -78 °C.
-
Causality Note: The existing (R)-methyl group at C4 sterically hinders the top face of the ring in its most stable conformation, directing the cuprate to attack the bottom face, establishing the desired (3R,4R) stereochemistry in the resulting ketone.
-
-
Enolate Trapping: Add methyl iodide (MeI, 5.0 eq) to the reaction mixture and allow it to warm slowly to room temperature overnight. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify by column chromatography.
Protocol 2.2.3: Final Reduction to the Alkane Moiety
A complete removal of the ketone functionality is required without epimerizing the adjacent stereocenters.
-
Wolff-Kishner Reduction: To a flask equipped with a reflux condenser, add the trimethylcyclohexanone (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq). Heat the mixture to 130 °C for 2 hours.
-
Add potassium hydroxide (KOH, 5.0 eq) and increase the temperature to 200 °C, allowing water and excess hydrazine to distill off. Maintain at reflux for 4 hours.
-
Cool the reaction, dilute with water, and extract with pentane. Wash the organic layer with brine, dry over MgSO₄, and carefully concentrate to yield the final (1R,2R,3R)- or (1R,2R,3S)-trimethylcyclohexane product, depending on the enolate trapping stereochemistry.
| Step | Key Transformation | Typical Yield | Expected Stereoselectivity |
| 1 | Pulegone to Enone | 44% over 3 steps[5] | >99% ee (retained from starting material) |
| 2 | Conjugate Addition | 70-85% | >95:5 dr |
| 3 | Wolff-Kishner Reduction | 80-90% | No epimerization expected |
Strategy 2: Asymmetric Catalytic Hydrogenation
This approach represents a more modern and atom-economical strategy, creating the key stereocenters in a single step from a prochiral olefin using a chiral catalyst. The success of this method hinges on the design of a suitable precursor and the selection of an effective catalyst system.
Rationale and Workflow
The strategy involves synthesizing a prochiral 1,2,3-trimethylcyclohexene derivative. The two faces of the double bond are enantiotopic. A chiral transition metal catalyst, typically based on rhodium or iridium with a chiral phosphine ligand, coordinates to the olefin and delivers hydrogen selectively to one face, inducing high enantioselectivity.
Figure 3. General workflow for the asymmetric hydrogenation approach.
Detailed Experimental Protocol
Protocol 3.2.1: Asymmetric Hydrogenation of 1,2,3-Trimethylcyclohex-1-ene
This is a representative protocol based on established methods for the asymmetric hydrogenation of tetrasubstituted olefins[6]. The choice of chiral ligand is critical and must be optimized.
-
Catalyst Preparation: In a glovebox under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., a Josiphos or DuanPhos family ligand, 1.1 mol%) in a degassed solvent like CH₂Cl₂ or MeOH. Stir for 30 minutes.
-
Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of the 1,2,3-trimethylcyclohex-1-ene precursor (1.0 eq)[7] in the same solvent.
-
Reaction Execution: Seal the autoclave, purge it several times with H₂, and then pressurize to 50 bar. Stir the reaction at room temperature for 24-48 hours.
-
Causality Note: The chiral ligand creates a chiral environment around the rhodium center. The substrate coordinates in a specific orientation to minimize steric clashes with the ligand's bulky groups, exposing one face of the double bond for hydrogenation.
-
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture and purify by passing it through a short column of silica gel to remove the catalyst. The enantiomeric excess (ee) should be determined by chiral GC or HPLC analysis.
| Catalyst System (Ligand) | Substrate Type | Reported ee (%) | Reference |
| Rh-ArcPhos | Cyclic Dehydroamino Acid | up to 96% | [6] |
| Ir-(S)-MeO-BIPHEP | Quinolines | up to 96% | |
| Ru-N-sulfonylated diamine | Quinolines | >99% | |
| This table shows the performance of relevant catalysts on different, but structurally related, substrate classes to guide catalyst selection. |
Conclusion
The stereoselective synthesis of the (1R,2R)-trimethylcyclohexyl moiety can be achieved through multiple effective pathways. The chiral pool approach offers a robust, reliable method grounded in classical substrate control, ideal for ensuring a specific absolute configuration from a known precursor. The asymmetric catalytic hydrogenation strategy provides a more modern, atom-economical alternative that is elegant and highly efficient, though it may require screening of catalysts and ligands to achieve optimal selectivity. The choice between these strategies will depend on the specific project goals, scale, and the availability of starting materials and catalysts. Both methods represent powerful tools for accessing this important chiral building block for drug discovery and natural product synthesis.
References
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Reddy, D. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. [Link]
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Han, B., et al. (2008). Organocatalytic asymmetric tandem Michael-Henry reactions: a highly stereoselective synthesis of multifunctionalized cyclohexanes with two quaternary stereocenters. Organic Letters, 10(12), 2437-2440. [Link]
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Reddy, D. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. Available at: [Link]
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Schulz, S., et al. (2011). Stereoselective synthesis of trans-fused iridoid lactones and their identification in the parasitoid wasp Alloxysta victrix, Part I: Dihydronepetalactones. Beilstein Journal of Organic Chemistry, 7, 1158-1171. [Link]
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Dinda, B., et al. (2021). Recent Advances in Iridoid Chemistry: Biosynthesis and Chemical Synthesis. Chemistry & Biodiversity, 18(9), e2100344. [Link]
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Wang, D., et al. (2010). From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions. Organic & Biomolecular Chemistry, 8(21), 4946-4956. [Link]
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Alza, E., et al. (2012). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 77(4), 1836-1844. Available at: [Link]
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PubChem. (2R)-1,1,2-trimethylcyclohexane. National Center for Biotechnology Information. [Link]
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Taber, D. F., & Stachel, S. J. (1992). Synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one. The Journal of Organic Chemistry, 57(23), 6373-6374. [Link]
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Liu, G., et al. (2013). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications, 49(44), 5031-5033. [Link]
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PubChem. 1,2,3-Trimethylcyclohex-1-ene. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Strategic Approaches to the Formylation of Substituted Cyclohexanes
Abstract: The introduction of a formyl group (–CHO) into a substituted cyclohexane framework is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The resulting aldehydes are versatile synthetic intermediates, readily participating in Wittig reactions, reductive aminations, and oxidations to carboxylic acids. However, the chemical inertness of the sp³-hybridized C–H bonds of the cyclohexane ring presents a significant synthetic challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategic methods for the formylation of substituted cyclohexanes, balancing classical, substrate-oriented approaches with modern, direct C–H activation strategies. We delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer a comparative analysis to guide method selection.
The Core Challenge: Stereoelectronics and C–H Inertness
The formylation of a cyclohexane ring is not a trivial task due to two primary factors: the conformational rigidity of the chair form and the high bond dissociation energy of aliphatic C–H bonds.
-
Stereochemical Control: Substituted cyclohexanes exist predominantly in a chair conformation, where substituents can occupy either axial or equatorial positions.[1][2][3] The equatorial position is generally more stable for bulky groups to minimize unfavorable 1,3-diaxial steric interactions.[4][5][6][7] Any successful formylation strategy must, therefore, contend with the regiochemical and stereochemical implications of this conformational bias, as the accessibility of a C–H bond and the stereochemical outcome of the reaction are intrinsically linked to this preference.[8][9]
-
Chemical Reactivity: Unlike electron-rich aromatic systems where electrophilic substitution is common, the C–H bonds on a cyclohexane ring are non-activated.[10] Classical electrophilic formylation reactions such as the Vilsmeier-Haack, Gattermann, or Rieche reactions are generally ineffective for direct application on saturated alkanes as they require nucleophilic substrates.[11][12][13][14] Therefore, successful strategies must either enhance the nucleophilicity of the cyclohexane substrate or employ highly reactive reagents capable of activating inert C–H bonds.
Caption: Axial vs. Equatorial Positions on a Cyclohexane Chair.
Method Selection: A Logic-Based Workflow
Choosing the appropriate formylation method depends critically on the starting material, desired substitution pattern, and tolerance for multi-step sequences. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a formylation strategy.
Method 1: Formylation via Cyclohexanone Derivatives (The Workhorse Approach)
This is the most common and reliable strategy. By introducing a carbonyl group, the adjacent α-protons become acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with an electrophilic one-carbon (C1) source.
Causality & Expertise: The ketone functionality serves as a powerful "activating group." It lowers the pKa of the α-protons from >50 in cyclohexane to ~19-20, bringing them within reach of common laboratory bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). The choice of formylating agent is critical; ethyl formate is widely used due to its availability and reactivity. The reaction is kinetically controlled, with the base typically abstracting the less sterically hindered proton to form the thermodynamic enolate, which dictates the regioselectivity of the formylation.
Protocol 1: Formylation of 4-tert-Butylcyclohexanone
This protocol details the synthesis of 2-formyl-4-tert-butylcyclohexanone, a common building block.
Materials:
-
4-tert-Butylcyclohexanone
-
Ethyl formate (freshly distilled)
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add sodium methoxide (1.2 equivalents). Suspend the NaOMe in anhydrous diethyl ether (approx. 5 mL per gram of NaOMe).
-
Substrate Addition: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous diethyl ether. Add this solution to the dropping funnel.
-
Initiation: Cool the flask containing the NaOMe suspension to 0 °C using an ice bath.
-
Reaction: Add the substrate solution dropwise to the stirred NaOMe suspension over 30-45 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will typically become a thick, pale-yellow slurry.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding cold water. The mixture will separate into two layers.
-
Acidification: Transfer the mixture to a separatory funnel. Carefully add 1 M HCl until the aqueous layer is acidic (pH ~2-3). This step protonates the enolate of the product.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Self-Validation: The product, a β-keto-aldehyde, exists in equilibrium with its enol tautomer. This can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for both the aldehydic proton (~9.7 ppm) and the enolic proton (~14-15 ppm, broad singlet), along with the vinyl proton of the enol form (~7.5 ppm).
Method 2: Hydroformylation of Cyclohexenes
Hydroformylation (or the oxo process) is a powerful industrial method for converting alkenes into aldehydes.[15] For laboratory and pharmaceutical applications, it offers a direct route to formylcyclohexanes from cyclohexene precursors.
Causality & Expertise: This reaction involves the transition-metal-catalyzed addition of a hydrogen atom and a formyl group across the double bond of an alkene. Rhodium and cobalt complexes are the most common catalysts. The reaction requires high pressures of carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of metal and, critically, the phosphine ligands coordinated to the metal center. Bulky ligands often favor the formation of the terminal (anti-Markovnikov) aldehyde.
This method typically requires specialized high-pressure equipment and is best suited for laboratories equipped for such reactions.
Method 3: Direct C(sp³)–H Bond Formylation (Emerging & Advanced)
The direct conversion of a C–H bond to a C–CHO bond on an unactivated cyclohexane ring is the "holy grail" of this field. While challenging, significant progress has been made in the broader area of C(sp³)–H functionalization, primarily through transition-metal catalysis.[10][16][17]
Causality & Expertise: The core principle involves a transition metal catalyst (often Palladium, Rhodium, or Iridium) that can reversibly insert into a C–H bond.[18][19] To achieve site-selectivity on a molecule with many similar C–H bonds, a "directing group" (DG) is often employed. The DG is a functional group on the substrate that coordinates to the metal center, delivering the catalyst to a specific, often sterically accessible, C–H bond nearby.[17]
While C–H formylation is less common than arylation or amination, the principles are transferable. The reaction would proceed via a C–H activation step to form a metallacyclic intermediate, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde.
Conceptual Protocol: Directing Group-Assisted C–H Formylation
This represents a state-of-the-art, conceptual approach that would require significant optimization.
-
Substrate Design: Synthesize a substituted cyclohexane bearing a directing group (e.g., a pyridine or picolinamide group attached via an appropriate linker).
-
Catalyst System: A typical catalyst might be a palladium(II) salt, such as Pd(OAc)₂, with an appropriate oxidant.
-
Reaction Conditions: The substrate would be subjected to a high pressure of CO gas in a suitable solvent at elevated temperatures.
-
Cleavage: Following the formylation, the directing group would need to be cleaved to reveal the final product.
Challenges:
-
Development of directing groups and catalysts specific for formylation.
-
Achieving high turnover numbers and yields.
-
Harsh conditions (high temperature and pressure) may not be suitable for complex, functionalized molecules.
Comparative Summary of Methods
| Feature | Method 1: Enolate Formylation | Method 2: Hydroformylation | Method 3: Direct C-H Formylation |
| Principle | Nucleophilic attack by a ketone-derived enolate | Catalytic addition of H₂/CO across a C=C bond | Direct, catalyzed conversion of a C-H bond |
| Starting Material | Substituted Cyclohexanone | Substituted Cyclohexene | Substituted Cyclohexane (with DG) |
| Key Reagents | Base (e.g., NaOMe, LDA), Ethyl Formate | Rh or Co catalyst, Syngas (CO/H₂) | Pd, Rh, or Ir catalyst, CO, Oxidant |
| Pros | Highly reliable, versatile, mild conditions, well-established | Atom economical, direct conversion of alkenes | Step economical, novel disconnections |
| Cons | Requires pre-functionalized ketone starting material | Requires high-pressure equipment, specialized catalysts | Often requires directing group, harsh conditions, still in development |
| Stereocontrol | Generally good, dictated by enolate formation | Can be challenging; influenced by ligands | Potential for high stereoselectivity via chiral ligands |
Conclusion
The formylation of substituted cyclohexanes remains a critical endeavor in modern organic synthesis. While classical methods relying on the activation provided by a pre-existing carbonyl group are robust and widely applicable, the future lies in the development of direct C(sp³)–H formylation techniques. Advances in transition-metal catalysis, particularly in directing-group strategies and ligand design, are paving the way for more efficient and elegant synthetic routes. For the practicing chemist, a thorough understanding of both the established, substrate-controlled methods and the emerging, catalyst-controlled strategies is essential for the rational design and successful execution of complex synthetic campaigns in drug discovery and beyond.
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Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
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Derivatization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde for bioassays
Application Notes & Protocols
Topic: Derivatization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde for Bioassays
Introduction
The compound this compound is a complex terpenoid aldehyde with structural similarities to gossypol, a natural polyphenol known for a wide spectrum of biological activities, including anticancer, antiviral, and antioxidant properties.[1][2] The parent gossypol molecule, however, faces limitations in clinical applications due to toxicity associated with its reactive aldehyde groups.[1] A proven strategy to mitigate this toxicity while retaining or enhancing therapeutic efficacy is the chemical modification of these aldehyde functionalities.[3]
This guide provides a comprehensive framework for the derivatization of the title compound, a gossypol analogue, into Schiff bases and oximes. These derivatives are synthesized to explore potential enhancements in biological activity by modifying physicochemical properties such as lipophilicity, steric profile, and hydrogen bonding capacity. Subsequently, detailed protocols for evaluating the synthesized compounds in two fundamental bioassays—a cytotoxicity assay (MTT) and an antioxidant assay (DPPH)—are presented. These assays serve as a primary screen to identify promising candidates for further drug development.
The rationale is twofold:
-
Toxicity Mitigation: Converting the reactive aldehyde groups into more stable imine or oxime functionalities can reduce off-target reactions and associated toxicity.[3]
-
Pharmacological Modulation: Introducing a variety of substituents through derivatization allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to derivatives with improved potency and selectivity.[4]
This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Part 1: Chemical Derivatization Strategies
The primary sites for derivatization on the parent compound are its two formyl (aldehyde) groups. This section details the synthesis of two common and versatile classes of aldehyde derivatives: Schiff bases (imines) and oximes.
Synthesis of Schiff Base Derivatives
Schiff base formation involves the condensation of an aldehyde with a primary amine.[5] This reaction is typically catalyzed by a small amount of acid and results in the formation of a carbon-nitrogen double bond (imine). This approach allows for the introduction of a vast array of chemical moieties by simply varying the primary amine reactant.[6]
Principle: The nucleophilic nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Following a dehydration step, which is often facilitated by an acid catalyst, the imine is formed.
Materials:
-
This compound (Lead Compound)
-
Substituted primary amine (e.g., aniline, benzylamine, etc.) (1.0-1.2 equivalents per aldehyde group)
-
Absolute Ethanol (Reaction Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve the lead compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the desired primary amine (2.2 equivalents to target both aldehyde groups).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure Schiff base derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Synthesis of Oxime Derivatives
Oximation is the reaction of an aldehyde with hydroxylamine, converting the carbonyl group into an oxime (C=N-OH). Oximes are valuable intermediates in organic synthesis and often exhibit unique biological activities.[7][8]
Principle: Hydroxylamine hydrochloride reacts with a base (like sodium carbonate or pyridine) to generate free hydroxylamine, which then condenses with the aldehyde to form the oxime.[9]
Materials:
-
Lead Compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents per aldehyde group)
-
Sodium Carbonate (Na₂CO₃) or Pyridine (Base)
-
Ethanol/Water (Solvent system)
-
Standard synthesis glassware
Procedure:
-
Dissolve the lead compound (1 equivalent) in a mixture of ethanol and water.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.4 equivalents) and a slight excess of sodium carbonate (2.5 equivalents) in water.
-
Add the hydroxylamine solution dropwise to the solution of the lead compound with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the oxime derivative.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterize the final product using standard analytical techniques.
Part 2: Bioassay Protocols
After synthesis and purification, the new derivatives must be evaluated for biological activity. Here we present protocols for two foundational screening assays.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is widely used to screen compounds for potential anticancer activity.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for another 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[15][16]
Principle: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color and strong absorbance around 517 nm.[17] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it becomes a reduced, stable, yellow-colored molecule (DPPH-H).[18] The decrease in absorbance is proportional to the radical-scavenging activity of the compound.
Materials:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds and a positive control (e.g., Ascorbic Acid or Trolox)[15]
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH working solution in methanol.[17] This solution should be freshly made and protected from light.
-
Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations (e.g., 10-500 µg/mL).
-
Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well. Mix well.
-
Prepare a control sample containing 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance of all samples at 517 nm.[18]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100[15]
The EC₅₀ (half-maximal effective concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the compound concentration.
Part 3: Data Presentation and Visualization
Organizing experimental results in a clear, structured format is crucial for interpretation and comparison.
Expected Data Summary
The following tables provide templates for summarizing the results from the synthesis and bioassays.
Table 1: Synthesis Yields of Derivatives
| Compound ID | Derivative Type | R-Group (for Schiff Base) | Yield (%) | Physical Appearance |
|---|---|---|---|---|
| Lead-Cmpd | - | - | - | Yellow Solid |
| Deriv-01 | Schiff Base | Phenyl | 85 | Pale Yellow Powder |
| Deriv-02 | Schiff Base | 4-Chlorophenyl | 82 | White Crystalline |
| Deriv-03 | Schiff Base | 4-Methoxyphenyl | 88 | Off-white Solid |
| Deriv-04 | Oxime | - | 92 | White Powder |
Table 2: Bioassay Results (IC₅₀ / EC₅₀ Values in µM)
| Compound ID | Cytotoxicity (HeLa) IC₅₀ | Cytotoxicity (MCF-7) IC₅₀ | Antioxidant (DPPH) EC₅₀ |
|---|---|---|---|
| Lead-Cmpd | 25.4 ± 2.1 | 31.2 ± 3.5 | 45.8 ± 4.3 |
| Deriv-01 | 15.1 ± 1.8 | 18.9 ± 2.2 | 30.5 ± 2.9 |
| Deriv-02 | 8.7 ± 0.9 | 11.4 ± 1.5 | 28.1 ± 3.1 |
| Deriv-03 | 19.3 ± 2.5 | 24.6 ± 2.8 | 22.4 ± 2.0 |
| Deriv-04 | 35.2 ± 3.9 | 40.1 ± 4.2 | 55.7 ± 5.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | N/A |
| Ascorbic Acid | N/A | N/A | 15.2 ± 1.3 |
(Note: Data are hypothetical and for illustrative purposes only)
Workflow Visualizations
Diagrams help clarify complex experimental processes and relationships.
Caption: General workflow for the synthesis of Schiff base and oxime derivatives.
Caption: Workflow for evaluating derivatives in cytotoxicity and antioxidant bioassays.
References
- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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In Vitro Cytotoxicity Profiling of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde: A Multi-Assay Application Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment. This document provides a comprehensive guide for determining the in vitro cytotoxicity of the novel benzaldehyde derivative, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde (hereinafter referred to as "Compound-H3"). We present a multi-assay strategy designed to deliver robust and nuanced data by assessing distinct cellular health parameters: metabolic activity, membrane integrity, and apoptosis induction. The protocols detailed herein are optimized for a 96-well plate format, suitable for medium- to high-throughput screening, and include critical guidance on experimental design, data analysis, and interpretation for researchers in pharmacology and toxicology.
Introduction and Scientific Rationale
Compound-H3 is a novel synthetic aldehyde. Aldehyde-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities. However, aldehydes can also exhibit cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and the formation of adducts with essential biomolecules.[1][2][3] Therefore, a thorough in vitro toxicological assessment is imperative.
A single cytotoxicity assay provides only a limited view of a compound's effect. A more robust approach, as outlined here, involves a panel of assays targeting different cellular processes. This strategy allows for a more complete understanding of the compound's mechanism of action.[4][5]
-
Metabolic Viability (MTT Assay): This assay quantifies the mitochondrial reductase activity in living cells, serving as a proxy for overall cell viability and proliferation.[6][7][8]
-
Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, which is a hallmark of cell lysis and necrotic cell death.[9][10][11]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay detects the activity of key executioner caspases, which are central to the apoptotic signaling cascade, providing insight into programmed cell death pathways.[12][13][14][15]
By integrating data from these three distinct assays, researchers can not only quantify the cytotoxic potency (e.g., IC50 value) of Compound-H3 but also begin to elucidate its primary mechanism of cell killing.
Experimental Design and Workflow
A well-structured experimental workflow is critical for generating reproducible cytotoxicity data. The process involves careful planning, from cell line selection to the final data analysis.
Caption: General workflow for in vitro cytotoxicity testing of Compound-H3.
Cell Line Selection
The choice of cell line is paramount and should be guided by the research question.[16][17]
-
For Anticancer Screening: Utilize a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[18]
-
For General Toxicity: Include non-cancerous cell lines, such as human fibroblasts (e.g., MRC-5) or immortalized epithelial cells, to assess selectivity and potential for off-target toxicity.[16][19]
Compound-H3 Preparation
Proper handling of the test compound is crucial for accurate results.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of Compound-H3 in sterile dimethyl sulfoxide (DMSO).[4]
-
Create a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium.
-
Causality: DMSO is used to solubilize hydrophobic compounds. However, it can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture wells should not exceed 0.5% and must be consistent across all treatments and the vehicle control.[20]
Essential Controls for a Self-Validating System
To ensure the trustworthiness of the results, every assay plate must include the following controls:
-
Untreated Control: Cells cultured in medium alone. This represents 100% viability or baseline LDH release.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This control is essential to confirm that the solvent itself is not causing cytotoxicity.[10]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This validates that the assay system is responsive to cytotoxic insults.
-
Medium Blank: Wells containing only culture medium (no cells). This is used for background subtraction in colorimetric and luminescent assays.[21][22]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format.
Protocol 1: MTT Assay for Cell Viability
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[6][22]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7][22]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[8]
-
96-well clear flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570-590 nm.[7]
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[8][22]
-
Remove the medium and add 100 µL of medium containing various concentrations of Compound-H3, vehicle control, or positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4][21]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][21]
-
Carefully aspirate the medium without disturbing the crystals. For suspension cells, centrifuge the plate first.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][22]
-
Read the absorbance at 590 nm using a microplate reader.[7][22]
Protocol 2: LDH Release Assay for Cytotoxicity
This colorimetric assay quantitatively measures LDH released from damaged cells into the supernatant.[9]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam). These kits provide a stabilized substrate and dye solution.[9][23]
-
96-well clear flat-bottom plates.
-
Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit) for maximum LDH release control.[23]
-
Plate reader capable of measuring absorbance at ~490 nm.[23]
Step-by-Step Methodology:
-
Seed and treat cells with Compound-H3 as described in steps 1-3 of the MTT protocol.
-
Prepare Controls:
-
Spontaneous Release: Wells with untreated cells.
-
Maximum Release: To separate wells containing untreated cells, add the Lysis Buffer (as per kit instructions, e.g., 10 µL of 10X buffer) 45 minutes before the end of the incubation period.[23]
-
Background: Wells with medium only.
-
-
At the end of the incubation, centrifuge the plate at 400 x g for 5 minutes. This step pellets the cells and debris.[23]
-
Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[23]
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[12][24] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[12][24]
Materials:
-
96-well opaque-walled plates (white plates are recommended for luminescence).
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Seed cells in a 96-well opaque-walled plate and treat with Compound-H3 as described previously. The final volume in each well should be 100 µL.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14][24]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[24]
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
Calculations
-
MTT Assay - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of Compound-H3 that results in a 50% reduction in cell viability. This value is a key measure of a drug's potency.[4] It is determined by plotting the percent viability against the log-transformed compound concentrations and fitting the data to a nonlinear regression curve (sigmoidal dose-response).
Example Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Cytotoxicity of Compound-H3 (IC50 Values in µM) in Various Cell Lines after 48h Treatment
| Cell Line | Tissue Origin | Type | Compound-H3 (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| A549 | Lung | Cancer | Example: 25.4 ± 2.1 | Example: 0.8 ± 0.1 |
| MCF-7 | Breast | Cancer | Example: 18.9 ± 1.5 | Example: 0.5 ± 0.08 |
| HepG2 | Liver | Cancer | Example: 32.1 ± 3.5 | Example: 1.1 ± 0.2 |
| MRC-5 | Lung | Normal Fibroblast | Example: >100 | Example: 4.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Insights from Multi-Assay Data
The integration of data from these assays provides a more complete picture of the compound's cytotoxic mechanism.
Caption: Logical relationship between Compound-H3's potential cellular effects and the corresponding assay readouts.
-
Scenario 1: Apoptosis-Dominant Cytotoxicity: A potent effect in the Caspase-3/7 and MTT assays, with a delayed or less potent effect in the LDH assay, suggests that Compound-H3 primarily induces programmed cell death.
-
Scenario 2: Necrosis-Dominant Cytotoxicity: A strong and rapid increase in LDH release that correlates well with the loss of metabolic activity (MTT) suggests a primary necrotic or necroptotic mechanism, characterized by rapid plasma membrane rupture.
-
Scenario 3: Cytostatic Effect: A reduction in MTT signal without a significant increase in LDH or Caspase activity may indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at those concentrations.[3]
References
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]
-
Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
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Elabscience. (2023). Caspase 3/7 Activity Assay Kit Technical Manual. [Link]
-
Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
-
Zhou, Y., et al. (2022). Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets. PMC - NIH. [Link]
-
Cioce, M., & Gherardi, S. (2021). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Frontiers in Pharmacology. [Link]
-
Chen, Y. C., et al. (2017). Targeting aldehyde dehydrogenase activity in head and neck squamous cell carcinoma with a novel small molecule inhibitor. NIH. [Link]
-
American Chemical Society. (2023). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Link]
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Tomita, H., et al. (2023). The Significance of Aldehyde Dehydrogenase 1 in Cancers. MDPI. [Link]
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Kaur, G., et al. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. NIH. [Link]
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Application Notes and Protocols for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde as a Bifunctional Chiral Building Block
Introduction: A Unique Scaffold for Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for complex, stereochemically defined molecules has never been greater. Chiral building blocks serve as the foundational elements in the construction of these intricate molecular architectures, enabling precise control over the three-dimensional arrangement of atoms—a critical factor in determining biological activity and material properties.[1][2] This document introduces 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde , a novel, naturally derived dialdehyde with significant potential as a versatile chiral building block.
This molecule, which we will refer to as "CycloFormyl-BiAryl" for convenience, possesses a unique combination of structural features that make it an attractive starting point for a variety of synthetic endeavors:
-
Defined Stereochemistry: The (1R,2R) configuration of the substituted cyclohexane ring provides a rigid, chiral scaffold that can influence the stereochemical outcome of reactions at adjacent functional groups.
-
Bifunctional Aldehyde System: The presence of two distinct aldehyde groups—one attached to the chiral cyclohexane ring and the other to the aromatic ring—opens the door for selective and sequential transformations. This differential reactivity is key to its utility in building molecular complexity.
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring offers a handle for further functionalization, such as etherification, esterification, or participation in cyclization reactions. It can also influence the reactivity of the adjacent aromatic aldehyde.
These application notes will provide a conceptual framework and detailed, plausible protocols for leveraging the unique reactivity of CycloFormyl-BiAryl in key synthetic transformations, empowering researchers to explore its potential in their own synthetic campaigns.
Proposed Synthetic Origin
While CycloFormyl-BiAryl is a natural product, a plausible retrosynthetic analysis suggests a formylation reaction as a key step in its laboratory synthesis from a suitable precursor. A potential route could involve the Vilsmeier-Haack reaction on a protected intermediate, a common method for the synthesis of formyl glycals and other complex aldehydes.[3][4]
Caption: Plausible synthetic route to CycloFormyl-BiAryl.
Core Applications: Selective Olefination and Aldol Condensation
The differential steric and electronic environments of the two aldehyde groups in CycloFormyl-BiAryl are the cornerstone of its utility. The aldehyde on the cyclohexane ring is sterically hindered by the gem-dimethyl group and the adjacent aromatic ring, while the aromatic aldehyde is more accessible. This difference can be exploited to achieve selective reactions.
Application 1: Selective Wittig Olefination
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and ketones.[5][6][7] By carefully selecting the Wittig reagent and reaction conditions, it is plausible to achieve selective olefination of the less sterically hindered aromatic aldehyde.
Caption: Workflow for selective Wittig olefination.
Protocol 1: Selective Wittig Olefination of the Aromatic Aldehyde
This protocol describes a hypothetical procedure for the selective olefination of the aromatic aldehyde group in CycloFormyl-BiAryl using a stabilized ylide, which generally favors the formation of the (E)-alkene.[6]
Materials:
-
CycloFormyl-BiAryl
-
(Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated aq. NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add CycloFormyl-BiAryl (1.0 eq). Dissolve the starting material in anhydrous toluene (approx. 0.1 M solution).
-
Addition of Ylide: To this solution, add the stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (1.1 eq), in one portion.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. It is anticipated that the more accessible aromatic aldehyde will react preferentially.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-olefinated product.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 75-85% |
| Diastereoselectivity | >95:5 (E:Z) |
| Regioselectivity | >90:10 (Aromatic:Cyclohexyl) |
Note: These values are hypothetical and based on general literature for selective reactions on bifunctional molecules.
Application 2: Stereoselective Aldol Condensation
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[9][10][11][12][13] The chiral environment of the cyclohexyl aldehyde in CycloFormyl-BiAryl can be used to direct the stereoselective addition of an enolate, leading to the formation of new stereocenters with high diastereoselectivity. For this application, it is proposed that the more reactive aromatic aldehyde is first protected.
Caption: Workflow for stereoselective aldol condensation.
Protocol 2: Stereoselective Aldol Condensation on the Cyclohexyl Aldehyde
This protocol outlines a hypothetical procedure for a base-catalyzed aldol condensation with acetone on the cyclohexyl aldehyde, assuming prior protection of the aromatic aldehyde (e.g., as a dimethyl acetal).
Materials:
-
Mono-protected CycloFormyl-BiAryl
-
Acetone (or other ketone)
-
Sodium hydroxide (or other base)
-
Ethanol
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the mono-protected CycloFormyl-BiAryl (1.0 eq) and acetone (1.5 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding dilute HCl until the solution is neutral. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the aldol adduct.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 65-75% |
| Diastereomeric Ratio | >90:10 |
Note: The diastereoselectivity is expected to be high due to the directing effect of the chiral cyclohexane scaffold. The specific major diastereomer would need to be determined experimentally.
Conclusion and Future Directions
This compound (CycloFormyl-BiAryl) represents a promising and largely unexplored chiral building block. Its bifunctional nature, coupled with a rigid stereodefined core, offers a wealth of opportunities for the synthesis of complex molecules. The protocols outlined in these notes for selective olefination and stereoselective aldol condensation provide a starting point for harnessing the synthetic potential of this unique natural product. Future work should focus on the experimental validation of these protocols, the development of methods for the selective transformation of the phenolic hydroxyl group, and the application of this building block in the total synthesis of biologically active compounds.
References
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. (2024). PubMed. Retrieved January 3, 2026, from [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (2014). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Stereoselective Nucleophilic Additions to α-Amino Aldehydes: Application to Natural Product Synthesis. (2007). DiVA portal. Retrieved January 3, 2026, from [Link]
-
Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. (2022). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (2023). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Natural Products as Inspiration for the Development of Asymmetric Catalysis. (2011). PMC. Retrieved January 3, 2026, from [Link]
-
Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. (2023). ChemRxiv. Retrieved January 3, 2026, from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (2018). Science and Education Publishing. Retrieved January 3, 2026, from [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College. Retrieved January 3, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]
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Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (2005). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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This compound. (n.d.). Aclad. Retrieved January 3, 2026, from [Link]
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Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. (2002). ACS Publications. Retrieved January 3, 2026, from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. (1961). ACS Publications. Retrieved January 3, 2026, from [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
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2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). PMC. Retrieved January 3, 2026, from [Link]
-
Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. (2024). PMC. Retrieved January 3, 2026, from [Link]
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Synthesis of Precursors for New Pyrimidine Acyclo-C-nucleoside Analogues by Ring Transformation of 2-Formylgalactal. (2003). ResearchGate. Retrieved January 3, 2026, from [Link]
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(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Scheme 1. Synthesis of formyl derivative 2. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Template-controlled synthesis of chiral cyclohexylhemicucurbit[14]uril. (2018). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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RIFM fragrance ingredient safety assessment, 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS Registry Number 67845-30-1. (2022). PubMed. Retrieved January 3, 2026, from [Link]
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(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols: Evaluating the Antioxidant Activity of Hydroxy-isopropylbenzaldehyde Compounds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive guide to the evaluation of the antioxidant potential of hydroxy-isopropylbenzaldehyde compounds. These phenolic aldehydes are of significant interest due to their structural similarity to naturally occurring antioxidants. Understanding their capacity to neutralize free radicals is a critical step in assessing their therapeutic or preservative potential. We will move beyond simple procedural lists to explain the causality behind the experimental design, ensuring that each protocol is a self-validating system. The methodologies detailed herein—DPPH, ABTS, and FRAP assays—have been selected to provide a multi-faceted view of antioxidant action, covering both hydrogen atom and electron transfer mechanisms.
The Foundational Chemistry of Phenolic Antioxidants
Hydroxy-isopropylbenzaldehyde and related phenolic compounds exert their antioxidant effects primarily by neutralizing highly reactive free radicals. This protective role is governed by two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is significantly more stable due to resonance delocalization, which prevents it from initiating further oxidative chain reactions.[1]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the stable phenoxyl radical.[3] The FRAP assay operates exclusively via this mechanism.[4][5]
A comprehensive evaluation should employ assays that leverage both mechanisms to fully characterize a compound's antioxidant profile.[6][7]
Caption: General mechanisms of phenolic antioxidant action.
Protocol I: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for assessing the radical scavenging capacity of a compound.[8] It is based on the reduction of the stable DPPH radical, which has a deep violet color, to a pale yellow hydrazine by an antioxidant.
Principle of the DPPH Assay
The core of this assay is the neutralization of the DPPH free radical (DPPH•) by the test compound. The antioxidant donates a hydrogen atom or an electron, pairing off the odd electron of the DPPH•.[9] This results in a decrease in absorbance at approximately 517 nm, which is directly proportional to the scavenging activity.[8]
Caption: The DPPH radical scavenging reaction principle.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Hydroxy-isopropylbenzaldehyde compound (Test Sample)
-
Trolox or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader capable of reading at 517 nm
-
Pipettes
Reagent Preparation
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh weekly.[10]
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution must be prepared fresh daily before use.[8]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the hydroxy-isopropylbenzaldehyde compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control (e.g., Trolox) in methanol to generate a dose-response curve.
Experimental Workflow & Protocol
Caption: Workflow for the 96-well plate DPPH assay.
Step-by-Step Protocol:
-
In a 96-well microplate, add 100 µL of the various dilutions of your test compound or positive control into respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Cover the plate and incubate for 30 minutes in the dark at room temperature. The dark incubation is critical to prevent the photodegradation of DPPH, which could lead to inaccurate results.[10]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: [8]
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank (methanol + DPPH) and A_sample is the absorbance of the test sample.
-
-
Determine the IC50 Value: Plot the % Scavenging Activity against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph. A lower IC50 value signifies higher antioxidant activity.
Protocol II: ABTS Radical Cation Decolorization Assay
The ABTS assay is highly versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[11] It is based on the reduction of the pre-formed ABTS radical cation (ABTS•+).
Principle of the ABTS Assay
The ABTS•+ is a blue/green chromophore generated by oxidizing ABTS with potassium persulfate.[11] When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•+, causing the solution to decolorize. The degree of color loss, measured at 734 nm, is proportional to the antioxidant's concentration and potency.[11]
Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test Compound and Positive Control (Trolox)
-
Spectrophotometer or microplate reader (734 nm)
Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (e.g., 5 mL + 5 mL). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is essential for the complete generation of the radical cation.[12][13]
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[13]
Experimental Workflow & Protocol
Caption: Workflow for the ABTS radical decolorization assay.
Step-by-Step Protocol:
-
Pipette 20 µL of the test compound dilutions, positive control, or blank (solvent) into the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix and incubate the plate at room temperature for exactly 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
Data Analysis
-
Calculate the percentage inhibition using the formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank control.
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition of different concentrations of Trolox. The TEAC value of the sample can be determined by comparing its % inhibition to the Trolox standard curve and is expressed as µM of Trolox equivalents per µM of the test compound.[11]
Protocol III: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent. It is a SET-based method and is conducted under acidic conditions (pH 3.6).[5][14]
Principle of the FRAP Assay
This assay measures the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants.[4] The increase in absorbance at 593 nm is proportional to the total reducing power of the sample.
Caption: The FRAP assay reaction principle.
Materials and Reagents
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
Test Compound
-
Water bath (37°C)
-
Microplate reader (593 nm)
Reagent Preparation
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm this reagent to 37°C before use. The acidic condition is crucial for iron reduction.
-
Standard Solutions: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water to generate a standard curve.
Experimental Workflow & Protocol
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Add 20 µL of the test sample, standard solutions, or a blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-6 minutes.[14]
-
Measure the absorbance at 593 nm.
Data Analysis
-
Create a Standard Curve: Plot the absorbance at 593 nm against the concentration of the FeSO₄ or Trolox standards.
-
Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the FRAP value of the test samples. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
Data Presentation and Interpretation
For a comprehensive comparison, results should be summarized in a clear, tabular format.
| Compound | DPPH IC50 (µM) | ABTS TEAC (µM Trolox / µM Cmpd) | FRAP Value (µM Fe(II) / µM Cmpd) |
| Hydroxy-isopropylbenzaldehyde | TBD | TBD | TBD |
| Trolox (Positive Control) | X.X | 1.00 | Y.Y |
Interpretation:
-
DPPH IC50: A lower value indicates stronger radical scavenging activity.
-
ABTS TEAC: A value greater than 1 indicates that the compound is a more potent antioxidant than Trolox in this assay.
-
FRAP Value: A higher value signifies greater reducing power.
-
Cross-Assay Comparison: Strong activity in all three assays suggests the compound is a versatile antioxidant, capable of acting via both HAT and SET mechanisms. Discrepancies, such as high activity in FRAP but lower activity in DPPH, can provide valuable mechanistic insights into the compound's primary mode of action.
References
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Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. J Food Biochem, 44(9), e13394. [Link]
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Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Food Production, Processing and Nutrition, 6(1). [Link]
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Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]
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Pisoschi, A. M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2605. [Link]
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Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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Only Plants. Unveiling the power of phenols: How they contribute to antioxidant act. [Link]
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Litwinienko, G., & Ingold, K. U. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(suppl_1), 145-145. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Slanina, J., & Taborska, E. (2006). Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in Vegetables—Evaluation of Spectrophotometric Methods. Journal of Agricultural and Food Chemistry, 54(17), 6113-6117. [Link]
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Singh, R., et al. (2012). Evaluation of relationship between Antioxidant activity with phenolic and flavonoid content in some selected fruits. AARF. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Dias, A. L. S., et al. (2022). Evaluation of phenolic compounds and antioxidant activity of nine medicinal plant materials. ResearchGate. [Link]
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Kim, M. J., et al. (2017). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology, 27(2), 388-395. [Link]
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Kim, M. J., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. [Link]
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Slanina, J., & Glatz, Z. (2004). Determination of phenolic compounds and their antioxidant activity in fruits and cereals. ResearchGate. [Link]
-
Almeida, M. G. J., et al. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts. ResearchGate. [Link]
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Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 253, 223-230. [Link]
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Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]
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Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(24), 7585. [Link]
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Zhang, L., et al. (2023). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 12(14), 2742. [Link]
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Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed. [Link]
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Application Note: Development and Qualification of an Analytical Standard for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Introduction: The Analytical Imperative for a Novel Terpenoid Aldehyde
The compound 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde is a complex bicyclic monoterpenoid aldehyde with potential significance in drug discovery and development due to its structural relationship with other biologically active natural products. As with any novel chemical entity destined for rigorous scientific investigation, the establishment of a well-characterized, high-purity analytical standard is a foundational prerequisite. This primary reference standard serves as the cornerstone for all subsequent quantitative and qualitative analyses, ensuring the accuracy, reproducibility, and validity of experimental data.
This application note provides a comprehensive guide to the development and qualification of an analytical standard for this specific terpenoid aldehyde. We will detail the necessary orthogonal analytical techniques for unequivocal structural elucidation, the development of a purity assessment method, and the establishment of protocols for handling and storage to ensure the long-term integrity of the standard. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure regulatory compliance and scientific rigor.[1][2][3][4]
Physicochemical Profile and Handling
A thorough understanding of the physicochemical properties of the target compound is essential for the development of appropriate analytical methods and for ensuring its stability. While experimental data for this novel compound is not widely available, we can infer some properties from structurally similar molecules. A related compound, 4-hydroxy-5-isopropyl-2-((R)-1,3,3-trimethyl-2-oxocyclohexyl)benzaldehyde, which features a ketone instead of a formyl group on the cyclohexane ring, is classified as a cyclohexylphenol.[5] The target molecule is expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents such as methanol, acetonitrile, and chlorinated solvents.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C20H28O3 | Based on chemical structure |
| Molecular Weight | 316.44 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for purified terpenoids |
| Solubility | Soluble in methanol, acetonitrile, DMSO; Insoluble in water | Inferred from related structures[5] |
| UV λmax | ~280-300 nm and ~230-250 nm in methanol | Presence of a substituted benzaldehyde chromophore |
Handling and Storage: Due to the presence of aldehyde functional groups, which can be susceptible to oxidation, the analytical standard should be stored in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C to minimize degradation. A comprehensive stability testing program should be initiated to establish a re-test date.
Qualification of the Primary Reference Standard: A Multi-faceted Approach
The qualification of a primary reference standard is a rigorous process that involves the use of multiple, independent (orthogonal) analytical techniques to confirm its identity and purity.[6][7][8]
Identity Confirmation
Unequivocal identification is achieved through a combination of spectroscopic methods that probe different aspects of the molecule's structure.
NMR is the most powerful technique for the structural elucidation of organic molecules. A full suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the stereochemistry.
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments to be Performed:
-
¹H NMR: To identify all proton environments and their multiplicities.
-
¹³C NMR and DEPT (135, 90, 45): To identify all carbon environments (CH₃, CH₂, CH, and quaternary carbons).
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry of the bicyclic ring system.[9]
-
-
Data Analysis: The acquired spectra should be meticulously analyzed to ensure that all observed signals are consistent with the proposed structure of this compound.
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI or APCI).
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
The high-resolution mass data should confirm the elemental composition of the molecular ion.
-
The fragmentation pattern should be rationalized and be consistent with the proposed structure.
-
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid standard is placed directly on the ATR crystal.
-
Data Analysis: The spectrum should show characteristic absorption bands for the following functional groups:
-
O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹.
-
C-H stretches (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.
-
C=O stretches (aldehyde): Two distinct sharp bands around 1680-1710 cm⁻¹ (aromatic aldehyde) and 1720-1740 cm⁻¹ (aliphatic aldehyde).
-
C=C stretches (aromatic ring): Bands around 1450-1600 cm⁻¹.
-
Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be employed to assess purity and to identify and quantify any impurities.
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. Due to the presence of two aldehyde groups, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection and chromatographic separation.[10][11][12] However, a direct method is often preferable for purity assessment of the standard itself.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to ensure the elution of all components. A starting point could be 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., 285 nm) and also at a lower wavelength (e.g., 220 nm) to detect non-chromophoric impurities.
-
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][13]
-
Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak.
GC-MS is an excellent orthogonal technique for assessing the presence of volatile impurities and for confirming the identity of the main component.[14][15][16][17]
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions (Starting Point):
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be compared to a reference library (if available) or interpreted to confirm the structure.
This technique is used to determine the water content of the standard.
TGA can be used to determine the content of residual solvents.
Data Presentation and Visualization
A clear presentation of the qualification data is crucial for documentation and regulatory submissions.
Table 2: Summary of Analytical Standard Qualification Data
| Test | Method | Specification | Result |
| Identity | |||
| ¹H and ¹³C NMR | 500 MHz NMR | Conforms to structure | Conforms |
| Mass Spectrometry | HRMS (ESI-QTOF) | Molecular formula confirmed | Conforms |
| FT-IR | ATR | Characteristic peaks present | Conforms |
| Purity | |||
| Purity by HPLC | Validated RP-HPLC-UV | ≥ 99.0% | 99.5% |
| Purity by GC-MS | Capillary GC-MS | Report any volatile impurities | No significant volatile impurities detected |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | TGA/GC-HS | Report any residual solvents | < 0.1% |
| Assigned Purity | ≥ 99.0% | 99.3% |
Note: The assigned purity is calculated by subtracting the percentages of water and other impurities from 100%.
Visualizing the Workflow
A clear workflow diagram can help in understanding the logical progression of the analytical standard qualification process.
Caption: Workflow for the qualification of the analytical standard.
Conclusion
The development of a robust and well-characterized analytical standard for this compound is a critical undertaking that underpins the reliability of all future research and development activities. By employing a multi-faceted approach that combines advanced spectroscopic and chromatographic techniques, as outlined in this application note, researchers can establish a primary reference standard of high purity and confirmed identity. Adherence to these rigorous qualification protocols, which are in alignment with international regulatory guidelines, ensures the generation of high-quality, defensible data, thereby accelerating the path of this novel compound from discovery to potential application.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Aragen Bioscience. Reference Standard Qualification. [Link]
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CURRENTA. Reference Standard Qualification. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
Slideshare. Analytical method validation as per ich and usp. [Link]
-
Altabrisa Group. 10 Key Differences in ICH Vs USP Validation Approaches. [Link]
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Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
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IntechOpen. Techniques for gas chromatography of volatile terpenoids from a range of matrices. [Link]
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Intertek. Reference Standard Materials Program. [Link]
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MDPI. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). [Link]
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ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry of Terpenoids. [Link]
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ResearchGate. Bicyclo[2.2.1]heptane compounds studied. [Link]
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National Institutes of Health. Extraction and Analysis of Terpenes/Terpenoids. [Link]
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PubChem. 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
National Institutes of Health. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). [Link]
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Agilent. Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. [Link]
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MDPI. Preliminary Identification of Putative Terpene Synthase Genes in Caryocar brasiliense and Chemical Analysis of Major Components in the Fruit Exocarp. [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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National Institutes of Health. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. [Link]
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ACS Publications. Determinants of Selectivity for the Formation of Monocyclic and Bicyclic Products in Monoterpene Synthases. [Link]
-
ResearchGate. Quantitative Analysis of Terpenic Compounds in Microsamples of Resins by Capillary Liquid Chromatography. [Link]
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Odesa National University of Technology. Thermodynamic Properties of Selected Bicyclic Terpenes and Related Substances by Gas Chromatography and Group Contributions. [Link]
-
ResearchGate. Structures of some bicyclic monoterpenoids: 44borneol, 45-camphor,.... [Link]
-
PhytoBank. 4-hydroxy-5-isopropyl-2-((R)-1,3,3-trimethyl-2-oxocyclohexyl)benzaldehyde (PHY0145602). [Link]
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PubChem. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. [Link]
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PubChem. 2-(2-Propyl-1,3-thiazol-5-yl)benzaldehyde. [Link]
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PubChem. Cuminaldehyde. [Link]
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Application Notes and Protocols for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde in Medicinal Chemistry: A Feasibility Assessment
To our valued researchers, scientists, and drug development professionals,
In the spirit of advancing medicinal chemistry, we have undertaken a comprehensive review to generate detailed application notes and protocols for the compound 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde . Our rigorous search of the current scientific and patent literature has revealed that this specific molecule, while identified as a natural product, is not associated with any publicly available data regarding its medicinal chemistry applications.[1]
This notable absence of primary research, including studies on its biological activity, mechanism of action, and potential therapeutic targets, precludes the development of the in-depth, authoritative guide that was envisioned. The core tenets of scientific integrity and evidence-based practice, which are central to our work, necessitate a foundation of verifiable data. Without this, any proposed protocols or mechanistic pathways would be purely speculative and would not meet the rigorous standards of our scientific community.
While direct information is lacking for the specified molecule, our investigation did yield insights into related chemical structures, which may offer contextual understanding:
-
Cyclohexyl Derivatives: The broader class of cyclohexyl derivatives has been explored in medicinal chemistry. For instance, certain derivatives have been investigated as modulators of H3 receptors, indicating the potential for this chemical scaffold to interact with biological targets.[2]
-
Benzaldehyde Scaffolds: Benzaldehyde and its derivatives are common in natural products and have been utilized in the synthesis of various compounds.[3][4][5][6] For example, 4-isopropylbenzaldehyde, also known as cuminaldehyde, is a component of essential oils and has been studied for various biological activities, including as an insecticide.[4][7]
-
Structurally Similar Natural Products: A compound with a similar chemical architecture, 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde, has been identified in the Japanese cedar, Cryptomeria japonica.[8] The study of such analogs can sometimes provide clues to the potential bioactivity of a novel natural product.
The Path Forward
The exploration of novel natural products is a cornerstone of drug discovery. The unique structure of this compound suggests it may possess interesting biological properties. To unlock its potential, the following foundational research would be necessary:
-
Isolation and Characterization: Ensuring a pure and well-characterized supply of the compound is the essential first step.
-
Screening for Biological Activity: The compound would need to be screened against a diverse panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any potential therapeutic areas.
-
Hit-to-Lead Optimization: Should a promising biological activity be identified, a medicinal chemistry campaign would be initiated to synthesize analogs and develop a structure-activity relationship (SAR).
-
Mechanism of Action Studies: Once a lead compound is identified, detailed studies would be required to elucidate its precise mechanism of action.
We are committed to providing our audience with scientifically sound and actionable information. As research on this compound becomes available in the public domain, we will be poised to develop the comprehensive application notes and protocols that our community relies upon. We will continue to monitor the scientific landscape for new developments.
References
-
Aclad. This compound. [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
-
Google Patents. UNITED STATES PATENT OFFICE. [Link]
-
Google Patents. (12) United States Patent. [Link]
- Google Patents.
-
PubChem. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]
- Google Patents. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
-
PubChem. Cuminaldehyde. [Link]
-
PubChem. 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde. [Link]
-
SIELC Technologies. 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde. [Link]
-
The Medicines for All Institute. Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. [Link]
-
Oriental Journal of Chemistry. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. [Link]
-
PubChem. Benzaldehyde, 2-hydroxy-5-methyl-. [Link]
-
PubChem. Menthoglycol. [Link]
-
PubChem. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS Registry Number 67845-30-1. [Link]
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- 4. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
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- 8. 2-[(1S,2S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde | C21H30O3 | CID 101664165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Welcome to the dedicated technical support guide for the purification of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This complex dialdehyde, characterized by its significant steric hindrance and multiple reactive functional groups, presents unique challenges in achieving high purity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues, blending theoretical principles with field-tested protocols.
Understanding the Molecule: Inherent Purification Challenges
The structure of this molecule dictates the difficulties encountered during its purification. A proactive understanding of these structural features is the first step in designing a successful purification strategy.
-
Dual Aldehyde Functionality: The presence of both an aromatic and an aliphatic aldehyde group means a heightened susceptibility to oxidation, forming the corresponding carboxylic acids. These groups can also engage in self-condensation reactions (Aldol reactions) under non-optimal pH conditions.
-
Phenolic Hydroxyl Group: The acidic nature of the phenolic -OH group can lead to unwanted interactions with basic stationary phases in chromatography and complicates extraction procedures.
-
Steric Hindrance: The bulky 1,3,3-trimethylcyclohexyl substituent sterically hinders the adjacent aromatic aldehyde. This can impede reactions often used for aldehyde purification, such as bisulfite adduct formation.[1]
-
Chiral Integrity: The molecule possesses two stereocenters ((1R,2R)). Exposure to harsh acidic or basic conditions can risk epimerization, compromising the stereochemical purity of the final product.[2]
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the purification of this and structurally similar compounds.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile is typically derived from side reactions during synthesis or degradation during workup and storage. Key impurities to monitor for include:
-
Oxidation Products: Mono- or di-carboxylic acids formed by the oxidation of one or both aldehyde groups. Aldehydes are notoriously sensitive to air oxidation.[3]
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may persist.
-
Aldol Condensation Byproducts: Self-condensation or cross-condensation products can form, especially if the reaction or workup involves basic conditions, leading to high-molecular-weight, often colored, impurities.
-
Residual Solvents: High-boiling point solvents like DMSO or DMF used in the reaction can be difficult to remove and may prevent crystallization.[1]
Q2: My purified product is a persistent, gummy oil instead of a solid. What is causing this?
A: This is a common and frustrating issue. The "gumminess" is often a sign that the product is not pure enough to form a stable crystal lattice.[1] Several factors can contribute:
-
Residual Solvents: Even trace amounts of solvents can inhibit crystallization. Ensure your product is thoroughly dried under high vacuum.
-
Minor Impurities: Small amounts of structurally similar impurities can disrupt the crystal packing. A final, high-resolution purification step like preparative HPLC may be necessary.
-
Polymorphism/Amorphous State: The compound may inherently be a slow-crystallizing or amorphous solid.
-
Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., hexanes, heptane) to induce precipitation.[1] This technique, known as "crashing out," is often more effective than traditional recrystallization for stubborn oils.
Q3: Is purification via bisulfite adduct formation a viable strategy for this molecule?
A: While bisulfite adduct formation is a powerful technique for separating aldehydes from mixtures, its application here is challenging and generally not recommended as a primary method.[4][5]
-
Steric Hindrance: The bulky trimethylcyclohexyl group likely hinders the approach of the bisulfite ion to the aromatic aldehyde, potentially making the reaction slow or incomplete.[1]
-
pH Sensitivity: The regeneration of the aldehyde from the bisulfite adduct requires strongly basic or acidic conditions.[2] Such conditions could lead to epimerization at the chiral centers or promote undesirable side reactions involving the phenolic hydroxyl group.
-
Differential Reactivity: The aliphatic and aromatic aldehydes will have different reactivities, potentially leading to the selective formation of a mono-adduct, complicating the separation.
Q4: My product appears to be decomposing on the silica gel column. What can I do?
A: Aldehyde decomposition on standard silica gel is a known issue, as the acidic nature of silica can catalyze degradation or condensation reactions.[6]
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites. However, be cautious, as the base can sometimes promote other side reactions.[6]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.[7]
-
Expedite the Process: Use flash column chromatography to minimize the residence time of the compound on the column. Avoid letting the column run dry or stand for extended periods.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during purification.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield After Column Chromatography | 1. Irreversible adsorption onto the column matrix. 2. Decomposition on the stationary phase. 3. Product co-elutes with impurities. | 1. Add a more polar solvent (e.g., a small percentage of methanol in ethyl acetate) at the end of the run to flush the column. 2. Use deactivated silica or switch to neutral alumina.[7] Work quickly and at a low temperature if possible. 3. Optimize the eluent system using TLC. A shallower solvent gradient may be required for better separation. |
| Multiple Spots/Peaks After Purification | 1. Incomplete separation. 2. On-column degradation creating new impurities. 3. Post-purification degradation (e.g., air oxidation). | 1. Re-purify using a different chromatographic method (e.g., preparative HPLC) or a different solvent system. 2. Confirm stability by analyzing a sample of the crude material and the purified material by LC-MS. If new peaks appear, on-column degradation is likely. 3. Store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature and protected from light. |
| Difficulty Achieving >98% Purity | 1. Presence of a structurally very similar impurity (e.g., a diastereomer or a reduced alcohol byproduct). 2. The compound is inherently unstable and slowly degrades. | 1. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, often provides superior resolution for closely related compounds. 2. If recrystallization is attempted, use seed crystals of high-purity material if available. 3. Characterize the persistent impurity by LC-MS or NMR to understand its structure and devise a targeted removal strategy (e.g., a specific chemical wash). |
Experimental Protocols & Workflows
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for purifying the target compound.
Caption: Decision workflow for purifying the target dialdehyde.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed as the primary purification step to remove the bulk of impurities.
1. Preparation of the Stationary Phase:
-
Choose silica gel (230-400 mesh).
-
To minimize acid-catalyzed degradation, prepare a slurry of silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Pack the column with this slurry. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The exact ratio should be determined by prior Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of ~0.2-0.3 for the product.
-
Employ a gradient elution strategy. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 2% to 10% over several column volumes). This will help elute the more polar product after less polar impurities have been washed off.
-
Collect fractions and monitor them by TLC. Combine fractions containing the pure product.
4. Product Recovery:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
To remove the triethylamine, the residue can be re-dissolved in ethyl acetate, washed with dilute acid (e.g., 1% HCl), then with brine, dried over anhydrous sodium sulfate, and the solvent evaporated again. Caution: This acidic wash may be detrimental if the compound is highly acid-sensitive. Test on a small scale first.
-
Place the final product under high vacuum for several hours to remove all solvent traces.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography is essential for accurately determining the purity of the final product.
Method Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile.
This method will help quantify the main product and detect trace impurities that may not be visible by NMR or TLC.[8]
Data Summary
Table 1: Potential Impurities and Analytical Signatures
| Impurity Type | Structure | Expected 1H NMR Signature | Chromatographic Behavior |
| Starting Material (Example) | Varies based on synthesis | Signals corresponding to the precursor | Typically less polar than the product |
| Mono-Oxidized (Aromatic Acid) | Aromatic -CHO becomes -COOH | Disappearance of one aldehyde proton signal (~10 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm). | More polar; elutes later in reverse-phase HPLC, may streak on silica. |
| Di-Oxidized (Di-Acid) | Both -CHO groups become -COOH | Disappearance of both aldehyde proton signals. | Significantly more polar than the product. |
| Over-reduced (Alcohol) | One -CHO becomes -CH2OH | Disappearance of an aldehyde proton signal. Appearance of new signals in the 3.5-4.5 ppm range. | Polarity is similar to or slightly higher than the product. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Centers for Disease Control and Prevention. (1994). ALDEHYDES, SCREENING 2539.
- Yamazaki, T., et al. (2015). Purity Determination of Acetaldehyde in an Acetaldehyde Certified Reference Material. Journal of the Japan Society for Analytical Chemistry.
- University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Keika Ventures. (n.d.). Analytical Method 2539: Aldehyde, Screening.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Albarri, R., et al. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online.
- University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Chemistry Department website.
- Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Reddit. (2015). Purifying aldehydes?
- Wikipedia. (n.d.). Aldehyde.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
The target molecule is a sterically hindered, polysubstituted aromatic aldehyde. Its synthesis typically involves the formylation of a complex phenol precursor. The primary challenges in this synthesis often arise during the electrophilic aromatic substitution (formylation) step, where steric hindrance and the electronic nature of the substrate can lead to low yields, side reactions, and purification difficulties. This guide focuses on the most probable synthetic route, the Duff reaction , which is well-suited for the ortho-formylation of phenols.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield is extremely low (<20%). Where should I start troubleshooting?
A low yield is the most common issue. Begin by evaluating the formylation step. The Duff reaction, while effective for ortho-formylation, can be inefficient.[1] First, confirm the purity of your starting phenol. Next, scrutinize the reaction conditions: stoichiometry of hexamethylenetetramine (HMTA), choice of acid, and temperature control are critical. Finally, assess your work-up and purification methods for product loss.[3]
Q2: The reaction isn't proceeding. My starting material is mostly unrecovered. Why?
This typically points to insufficient activation of the aromatic ring or a problem with the formylating agent. Ensure your acid catalyst (e.g., trifluoroacetic acid or acetic acid) is of high quality and used in appropriate amounts to generate the reactive iminium ion electrophile from HMTA.[4] Steric hindrance from the bulky trimethylcyclohexyl group can also significantly slow the reaction, potentially requiring more forcing conditions (higher temperature or longer reaction times) than simpler phenols.
Q3: My crude product shows multiple spots on a TLC plate. What are the likely impurities?
For a Duff reaction on your substrate, common side-products include:
-
Di-formylated product: If the para-position relative to the hydroxyl group is also activated, a second formyl group can be added.[5][6]
-
Resinous polymers: Phenol-formaldehyde resin formation is a known side reaction, especially at high temperatures.[5]
-
Unreacted starting material: Due to the reaction's inefficiency.[1]
-
Hydrolysis intermediates: Incomplete hydrolysis of the Schiff base intermediate formed during the reaction can leave imine-containing impurities.[7]
Section 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific experimental issues.
Problem Area 1: The Formylation Reaction
Q: I am observing significant resin/polymer formation. What is causing this and how can I prevent it?
Causality: Resinification occurs from uncontrolled condensation reactions between the phenol and the formaldehyde equivalent (from HMTA), a process accelerated by high temperatures.[5] The bulky substituent on your starting material may necessitate higher temperatures for formylation, paradoxically increasing the risk of polymerization.
Troubleshooting Steps:
-
Temperature Management: This is the most critical parameter. Avoid excessive heat. Aim for the lowest effective temperature that promotes formylation. A typical range for a Duff reaction is 70-120°C.[2][4] Consider running a temperature screen (e.g., 70°C, 85°C, 100°C) to find the optimal balance.
-
Stoichiometry Control: Use a molar ratio of HMTA-to-phenol of approximately 1:1 to 3:1.[7] While excess HMTA can drive the reaction, it can also increase the chance of polymerization. Start with a lower ratio and increase if conversion is poor.
-
Reaction Time: Minimize the reaction time. Monitor the reaction's progress using TLC or HPLC and stop it once the formation of the desired product plateaus to prevent subsequent degradation and polymerization.[5]
Q: My reaction yields a mixture of mono- and di-formylated products. How can I improve selectivity for the desired mono-formylated product?
Causality: Di-formylation occurs when more than one position on the aromatic ring is susceptible to electrophilic attack.[5] While the ortho-position to the hydroxyl group is strongly favored, high concentrations of the electrophile or harsh conditions can lead to substitution at other activated sites.
Troubleshooting Steps:
-
Adjust Stoichiometry: This is the primary method for controlling the degree of formylation. Reduce the molar ratio of HMTA to the phenol. A 1:1 or even slightly sub-stoichiometric amount of HMTA will favor mono-substitution.[5][6]
-
Solvent/Acid Choice: Using neat trifluoroacetic acid (TFA) as both the solvent and acid catalyst has been shown to be effective and can influence selectivity.[6][7] It is a stronger acid than acetic acid and can promote the reaction under milder temperature conditions.
Optimized Reaction Conditions for Hindered Phenols
The following table summarizes recommended starting points for optimizing the formylation of your sterically hindered substrate.
| Parameter | Recommended Condition | Rationale & References |
| Phenol:HMTA Ratio | 1:1.5 to 1:3 | Balances conversion with minimizing side reactions like di-formylation. Higher ratios may be needed for less reactive substrates.[7] |
| Acid/Solvent | Trifluoroacetic Acid (TFA) | Often gives higher yields and allows for lower reaction temperatures compared to acetic acid or glycerol.[4][6] |
| Temperature | 70 - 90 °C | An optimal starting range to promote formylation while minimizing resin formation.[4][5] |
| Reaction Time | 4 - 24 hours | Highly substrate-dependent. Monitor by TLC/HPLC to determine the optimal endpoint.[6] |
| Work-up | Acidic Hydrolysis (e.g., 2M HCl) | Crucial for hydrolyzing the intermediate Schiff base to the final aldehyde. TFA in the reaction may be sufficient.[7] |
Problem Area 2: Product Work-up and Purification
Q: I suspect product loss during aqueous work-up. How can I mitigate this?
Causality: The target molecule contains a phenolic hydroxyl group, which can be deprotonated under basic conditions, increasing its aqueous solubility. Emulsions can also form, trapping the product in the interfacial layer.[3]
Troubleshooting Steps:
-
Maintain Acidic pH: During extraction, ensure the aqueous layer remains acidic (pH < 4) to keep the phenolic group protonated and the product in the organic phase.
-
Use Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This helps break emulsions by increasing the ionic strength of the aqueous phase.
-
Check the Aqueous Layer: If yields are still low, re-extract the aqueous layers. You can also acidify the aqueous layer and check for precipitated product.[3]
Q: What is the most effective method for purifying the final aldehyde?
Causality: The crude product is often a mixture of the target aldehyde, unreacted phenol, and potentially polar side-products. Aldehydes can also be prone to air oxidation to the corresponding carboxylic acid.
Recommended Purification Protocol:
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The starting phenol should elute before the more polar aldehyde product.
-
-
Bisulfite Adduct Formation (for stubborn purifications):
-
Principle: Aldehydes react reversibly with sodium bisulfite to form a charged, water-soluble adduct, separating them from non-aldehyde impurities.[8][9]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the adduct should form.
-
Filter the solid adduct and wash with ethanol and ether.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous solution of NaHCO₃ or dilute HCl, followed by extraction into an organic solvent.[9]
-
-
Section 3: Visualized Mechanisms and Workflows
Understanding the underlying mechanism is key to rational troubleshooting.
Duff Reaction Mechanism
The reaction proceeds via an iminium ion electrophile that attacks the electron-rich phenol ring, directed to the ortho position by the hydroxyl group.[1][4]
Caption: Simplified mechanism of the Duff Reaction.
Troubleshooting Workflow: Low Yield
Use this decision tree to diagnose the cause of low product yield.
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem Technical Support. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. BenchChem.
-
Reddit r/chemistry Community. (2015). Purifying aldehydes?. Reddit. Retrieved from [Link]
- U.S. Patent No. 9,018,421 B2. (2015). Separation of aromatic aldehydes. Google Patents.
-
Takahashi, N., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Retrieved from [Link]
- U.S. Patent No. 6,365,782 B1. (2002). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
-
Walia, A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]
-
Aclad. (n.d.). This compound. Aclad. Retrieved from [Link]
-
Grokipedia. (n.d.). Duff reaction. Grokipedia. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Preparation of Benzaldehyde from Benzyl Alcohol. Sciencemadness. Retrieved from [Link]
-
Zepeda, G., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Retrieved from [Link]
-
Gucma, M., & Markowicz, J. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. PubMed Central. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of benzaldehyde. PrepChem.com. Retrieved from [Link]
-
Zepeda, G., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols. Organic Syntheses, 89, 220. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit r/chemistry Community. (2022). Benzaldehyde Synthesis. Reddit. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses. Retrieved from [Link]
-
Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis. Retrieved from [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. How To [chem.rochester.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Stability and Handling of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Welcome to the dedicated technical support guide for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde (referred to herein as "the compound"). This document is designed for researchers, chemists, and drug development professionals to navigate the potential degradation and stability challenges associated with this complex dialdehyde phenol. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Part 1: Core Stability Profile & Inherent Challenges
The molecular structure of the compound presents three primary areas of potential instability, largely dictated by its functional groups: two aldehyde moieties and a phenolic ring. Understanding these inherent liabilities is the first step toward effective handling and experimental design.
-
Aldehyde Oxidation: The two formyl (-CHO) groups are primary sites for oxidative degradation. Aldehydes are readily oxidized to carboxylic acids in the presence of atmospheric oxygen, light, or trace metal catalysts. This process is often autocatalytic, meaning the degradation product can accelerate further degradation. For our compound, this would result in the formation of one or two carboxylic acid groups, fundamentally altering its chemical properties and biological activity.
-
Phenolic Degradation: The 4-hydroxy-5-isopropylbenzaldehyde core contains a phenol group, which is susceptible to oxidation. This can lead to the formation of colored quinone-type structures, often initiated by light (photodegradation) or exposure to air. This is a common reason for the discoloration of samples (e.g., turning yellow or brown) upon storage.
-
Physical Instability: As a complex molecule, its physical state (amorphous vs. crystalline) can significantly impact stability. Amorphous solids have higher free energy and more exposed surface area, often leading to faster degradation compared to a well-ordered crystalline form.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling, storage, and use of the compound in a practical question-and-answer format.
Question 1: My solid sample has changed color from off-white to yellow/brown during storage. What is happening and is the material still usable?
Answer: This is a classic sign of phenolic oxidation. The phenol group in your molecule is likely oxidizing to form quinone-like species, which are highly colored. This degradation is typically accelerated by exposure to light and air.
-
Causality: The energy from light (especially UV) can generate free radicals, initiating a chain reaction with oxygen to convert the phenol into a quinone.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to quantify the extent of degradation. Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the sample. Compare the chromatogram to a reference standard if available. A significant increase in impurity peaks or a decrease in the main peak area indicates substantial degradation.
-
Usability: For highly sensitive assays, even minor degradation (<1-2%) can be problematic. If the purity has dropped significantly, the batch should be discarded or repurified (e.g., by column chromatography or recrystallization). For less sensitive screening experiments, you might establish a purity threshold (e.g., >95%) for usability.
-
-
Preventative Measures:
-
Storage: Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (-20°C is recommended for long-term storage).
-
Packaging: After receiving, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
-
Question 2: I am seeing a new, more polar peak appearing in my HPLC analysis of a solution. What could this be?
Answer: A new, more polar peak strongly suggests the oxidation of one or both aldehyde groups to their corresponding carboxylic acids. Carboxylic acids are significantly more polar than aldehydes, causing them to elute earlier on a reverse-phase HPLC column.
-
Causality: Aldehydes are highly susceptible to oxidation, especially when in solution where they are more mobile and can interact with dissolved oxygen. Trace metals in your solvent or from glassware can catalyze this reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected aldehyde oxidation.
-
Preventative Measures:
-
Solvent Choice: Use high-purity, antioxidant-free solvents. Some solvents like THF can form peroxides, which will aggressively oxidize aldehydes. If possible, use freshly distilled or purchased anhydrous solvents.
-
Degassing: Before preparing solutions, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Fresh Preparation: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods.
-
Question 3: My reaction yield is inconsistent when using this compound as a starting material. How can stability issues be affecting my synthesis?
Answer: Inconsistent yields are often linked to variable purity of the starting material. If your compound is degrading, the actual molar amount you are adding to the reaction is less than calculated, leading to lower and unpredictable yields.
-
Root Cause Analysis:
-
Oxidation: As discussed, oxidation of the aldehyde to a carboxylic acid is a primary concern. The carboxylic acid will not participate in reactions where the aldehyde is the key reactive group (e.g., reductive amination, Wittig reactions), thus lowering your effective concentration.
-
Moisture: The compound may be hygroscopic. Adsorbed water can interfere with moisture-sensitive reactions.
-
-
Recommended Protocol for Consistent Results:
-
Purity Check Before Use: Always run a quick purity check (e.g., HPLC or ¹H NMR) on the batch of the compound before starting a series of reactions. This establishes a baseline purity for your calculations.
-
Inert Atmosphere Handling: Weigh and handle the solid material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solvent Preparation: Use anhydrous solvents for your reactions.
-
Question 4: What are the optimal storage conditions for this compound, both as a solid and in solution?
Answer: Optimal storage is critical for maintaining the integrity of the compound. The recommendations below are designed to mitigate the primary degradation pathways.
| Form | Condition | Temperature | Atmosphere | Light | Rationale |
| Solid (Long-term) | Tightly sealed vial | -20°C or lower | Inert (Argon/Nitrogen) | Amber vial / In the dark | Minimizes oxidation and thermal degradation. |
| Solid (Short-term) | Desiccator | 2-8°C | Inert (Argon/Nitrogen) | Amber vial / In the dark | For frequent use; protects from moisture and air. |
| Solution | Not Recommended | N/A | N/A | N/A | High risk of rapid oxidation. Prepare fresh for each use. |
Part 3: Experimental Protocol - Forced Degradation Study
To proactively understand the stability of the compound, a forced degradation study is essential. This helps identify potential degradants and establish stable analytical methods.
Objective: To identify the primary degradation products under oxidative, acidic, basic, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Photolytic: Expose 1 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B guidelines) for 24 hours.
-
Control: A sample of the stock solution stored at 4°C in the dark.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants).
-
Use the MS data to determine the mass of the degradants and propose their structures.
-
Caption: Workflow for a forced degradation study.
References
Overcoming poor solubility of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde in bioassays
Technical Support Center: Bioassay Solutions for Hydrophobic Compounds
Guide for: 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde and Structurally Similar Molecules
Prepared by: Senior Application Scientist, Bioassay Support Division
Welcome, researchers. This guide is designed to provide expert-level troubleshooting and practical solutions for a common yet critical challenge in bioassays: the poor aqueous solubility of promising hydrophobic compounds. While we will focus on the specific molecule This compound , the principles and protocols outlined here are broadly applicable to many lipophilic agents encountered in drug discovery.
Poor solubility is a primary source of experimental artifacts, leading to underestimated compound potency, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[1][2][3] This resource will equip you with the foundational knowledge and actionable strategies to mitigate these issues, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Solubility Issues
This section addresses the most common questions our team receives regarding compound precipitation and solubility.
Q1: My compound is perfectly dissolved in 100% DMSO, but it crashes out of solution the moment I add it to my aqueous assay buffer. Why is this happening?
A: This is the most frequent issue researchers face and is caused by a phenomenon known as "solvent-shift precipitation". Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble (hydrophobic) in water.[4] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, you are drastically changing the solvent environment. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate or "crash out".[4][5]
Q2: I've heard the terms "kinetic" and "thermodynamic" solubility. Which one is relevant for my screening assay?
A: For most in vitro bioassays, especially in high-throughput screening (HTS), kinetic solubility is the more relevant parameter.[6][7]
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO).[6][8] It mimics the conditions of a typical bioassay, where dissolution and the experiment occur over a relatively short period.[1][7]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[8][9] Achieving this equilibrium can take many hours or even days and is more relevant for late-stage drug development and formulation science.[7][8]
Your primary goal in an assay is to keep the compound in solution for the duration of the experiment; therefore, understanding and optimizing for kinetic solubility is crucial.[10]
Q3: What's the maximum final DMSO concentration I can use in my cell-based assay?
A: There is no universal answer, as tolerance is highly cell-line dependent.[4] However, a widely accepted general guideline is to keep the final DMSO concentration below 0.5% to avoid significant cytotoxicity or off-target effects.[4][11] Some sensitive cell lines may even show stress at 0.1%.[4] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test wells) to properly assess the solvent's impact on your specific experimental system.[11] Studies have shown that even low concentrations of DMSO can have inhibitory or stimulatory effects depending on the cell type.[12][13][14]
Q4: Can repeated freeze-thaw cycles of my DMSO stock plates cause the compound to precipitate?
A: Yes, this is a known issue. While a few freeze-thaw cycles may not be problematic, repeated cycling can lead to compound precipitation, especially for high-concentration stocks of molecules with borderline DMSO solubility.[15] This happens because absorbed atmospheric water can lower the solvating power of DMSO. A study by GlaxoSmithKline found that precipitation was more strongly correlated with compound concentration than with the number of freeze-thaw cycles, but it is still a contributing factor.[15][16] The best practice is to aliquot your primary stock into single-use "daughter" plates or tubes to minimize cycling.[11]
Part 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols
If you are facing solubility challenges, work through these strategies in order, from the simplest optimizations to more advanced formulation techniques.
Strategy 1: Optimizing Your Co-Solvent Dilution Protocol
Before employing complex excipients, ensure your dilution technique is not the source of the problem. The goal is to minimize the time the compound spends at a high, aggregation-prone concentration in a semi-aqueous environment.
dot
Caption: Workflow comparing a problematic direct dilution to a recommended serial dilution strategy.
Protocol: Optimized Serial Dilution for Bioassays
-
Prepare High-Concentration Stock: Dissolve your compound in 100% sterile DMSO to a concentration of 10-20 mM.[1] Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can be used, but be cautious with heat-sensitive compounds.[11]
-
Perform Intermediate Dilutions in 100% DMSO: Instead of diluting directly into your aqueous buffer, perform serial dilutions in 100% DMSO to get closer to your final desired concentration range.[11] For example, from a 10 mM stock, create 1 mM and 100 µM stocks in pure DMSO.
-
Final Dilution into Aqueous Buffer: This is the critical step. Add the final DMSO stock solution (e.g., the 100 µM DMSO stock) to the aqueous assay buffer, not the other way around . Pipette the small volume of DMSO stock into the large volume of buffer while the buffer is being gently vortexed or mixed.[17] This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.
-
Final DMSO Check: Calculate the final percentage of DMSO in your assay well and ensure it is below your cell line's toxicity threshold (ideally <0.5%).[4]
-
Visual Inspection: Always visually inspect your final diluted solutions and assay plates for any signs of cloudiness or precipitate.
Strategy 2: Utilizing Solubilizing Excipients
If optimizing the dilution protocol is insufficient, the next step is to use excipients that enhance aqueous solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular "buckets" to encapsulate poorly soluble drugs, rendering the entire complex water-soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many applications.[19]
dot
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparing a Compound-Cyclodextrin Stock Solution
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media) at a concentration of 1-10% (w/v).
-
Initial Compound Dissolution: Dissolve your hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Complex: Slowly add the concentrated compound solution from Step 2 to the cyclodextrin solution from Step 1 while stirring vigorously.
-
Equilibrate: Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The optimal time should be determined empirically.
-
Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound or precipitate. It is crucial to then determine the actual concentration of the solubilized compound in the filtrate using an analytical method like HPLC-UV.
-
Assay Dilution: Use this quantified, solubilized stock for serial dilutions in your assay buffer. Remember to include a vehicle control containing the same concentration of cyclodextrin.
Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds, increasing their apparent solubility in water.[21][22]
Common Non-ionic Surfactants in Bioassays:
-
Polysorbate 80 (Tween® 80)
-
Polyoxyl 35 Castor Oil (Cremophor® EL)
Protocol: Using Surfactants for Solubilization
-
Select a Surfactant: Non-ionic surfactants like Tween 80 are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[22]
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the chosen surfactant at a concentration above its CMC. A typical starting concentration is 0.1% to 1% (v/v).
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO as previously described.
-
Dilute into Surfactant Buffer: Using the optimized rapid dilution technique (Strategy 1, Step 3), dilute your DMSO stock directly into the surfactant-containing buffer. The pre-formed micelles will aid in solubilizing the compound as it is introduced.
-
Control Wells: It is absolutely critical to run vehicle controls with the surfactant alone, as surfactants can have biological activity or interfere with assay readouts (e.g., fluorescence).[23]
Strategy 3: Advanced Formulation Approaches (Considerations)
For particularly challenging compounds, advanced formulation strategies may be necessary. These methods typically require specialized equipment and expertise but can dramatically improve solubility and bioavailability.
-
Nanoparticle Formulation: This involves creating nanoscale particles of the drug, which increases the surface area-to-volume ratio and enhances dissolution rates.[24][25][26] Common methods include:
-
Nanoprecipitation (Solvent Displacement): An organic solution of the drug is added to an aqueous phase where the drug is insoluble, causing it to precipitate as nanoparticles.[27][28]
-
Solvent Evaporation: The drug is dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase and evaporated, leaving behind drug nanoparticles.[27][28]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipid-based delivery systems can be an effective strategy, particularly for in vivo studies.[26]
These advanced methods are typically employed when simpler co-solvent or excipient-based approaches fail and are often developed in collaboration with formulation scientists.
Part 3: Summary and Best Practices
| Strategy | Mechanism | Pros | Cons | Key Consideration |
| Optimized DMSO Dilution | Kinetic stabilization | Simple, fast, no added components. | May be insufficient for very insoluble compounds. | Final DMSO concentration must be <0.5% and consistent across all wells.[4] |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[19] | High solubilizing capacity, generally low toxicity. | Can sometimes extract cholesterol from cell membranes; requires preparation time. | Must quantify the final solubilized concentration analytically. |
| Surfactants (e.g., Tween 80) | Micellar solubilization.[21] | Effective and widely used. | Potential for assay interference and cell toxicity at high concentrations.[21][23] | Always run a surfactant-only vehicle control; work above the CMC. |
| Nanoparticle Formulation | Increased surface area.[24][25] | Can significantly increase solubility and dissolution rate. | Requires specialized expertise and equipment; complex to prepare. | Particle size and stability must be carefully characterized. |
Final Checklist for Success:
-
Always run a vehicle control (buffer + same final concentration of DMSO/excipient).
-
Always visually inspect final solutions and assay plates for precipitation.
-
Always prepare fresh dilutions for each experiment to avoid issues from stock instability.
-
Consider quantifying the soluble fraction of your compound under final assay conditions (e.g., by centrifuging and measuring supernatant concentration via HPLC) to understand the true exposure concentration.
By systematically applying these principles and protocols, you can overcome the challenges posed by poor compound solubility, leading to more accurate, reproducible, and reliable bioassay data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Loftsson, T., & Brewster, M. E. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(10), 2035. [Link]
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Duchêne, D., & Bochot, A. (2002). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Drug Delivery Science and Technology, 12(4), 259-264. [Link]
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Garg, A., & Singh, S. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. NANO, 18(04), 2330002. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6499. [Link]
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Loftsson, T., & Hreinsdóttir, D. (2006). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(1-2), 59-64. [Link]
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Liu, R., et al. (2012). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine, 7(8), 1185-1194. [Link]
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Otero-Espinar, F. J., et al. (2010). Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System. Journal of Pharmaceutical Sciences, 99(10), 4233-4243. [Link]
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Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. NANO. [Link]
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D'Addio, S. M., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2101), 20160218. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Shayanfar, A., & Jouyban, A. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Journal of the Indian Chemical Society. [Link]
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Obach, R. S., et al. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology Research & Perspectives. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Otzen, D. E. (2017). Surfactants: physicochemical interactions with biological macromolecules. Cellular and Molecular Life Sciences, 74(14), 2587-2617. [Link]
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Lin, Y., & Hollenberg, P. F. (2002). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Drug Metabolism and Disposition, 30(8), 910-915. [Link]
-
Li, D., et al. (2019). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Expert Opinion on Drug Discovery, 14(9), 875-887. [Link]
-
Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology, 119(1), 58-65. [Link]
-
Mattson, G., & Leaym, X. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1126-1130. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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Stegmann, C. M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 651-657. [Link]
-
Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]
-
Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Dave, R. H., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2577. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
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Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Figshare. [Link]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
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Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
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Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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Madsen, C. G., et al. (2021). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 13(10), 1546. [Link]
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- 28. worldscientific.com [worldscientific.com]
Technical Support Center: Crystallization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Welcome to the technical support guide for the crystallization of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and successfully optimize your crystallization process.
Introduction: Understanding the Molecule
The target molecule, this compound, is a complex organic compound with distinct structural features that influence its crystallization behavior. It possesses:
-
Two Aldehyde Groups: These polar functional groups can participate in dipole-dipole interactions.
-
A Phenolic Hydroxyl Group: This allows for strong hydrogen bonding, a key interaction in crystal lattice formation[1].
-
A Bulky, Non-polar Cyclohexyl Moiety: This sterically hindered, lipophilic group significantly impacts solubility in various solvents.
-
An Aromatic Ring: Provides a rigid scaffold and can participate in π-stacking interactions.
-
Stereocenters ((1R,2R)): The specific stereochemistry will dictate the crystal packing.
These features result in a molecule of moderate polarity, making solvent selection a critical first step. The propensity for hydrogen bonding suggests that solvents capable of donating or accepting hydrogen bonds could be effective, while the large non-polar region indicates that purely polar solvents may not be ideal.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a crystallization protocol for this compound?
A1: The most crucial initial step is solvent selection . An ideal solvent for crystallization should dissolve the compound completely at an elevated temperature but poorly at lower temperatures[2]. This differential solubility is the driving force for crystal formation upon cooling[3]. Given the molecule's structure, a systematic screening of solvents with varying polarities is recommended.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Causality: The solution becomes supersaturated at a temperature where the compound's stable form is a liquid.
-
Solutions:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Rapid cooling favors precipitation over orderly crystal growth.
-
Add More Solvent: The concentration of the solute may be too high. Re-heat the solution and add a small amount of additional solvent to decrease the saturation point, then cool slowly again[4].
-
Change Solvents: Select a solvent with a lower boiling point[5].
-
Q3: What are polymorphs, and should I be concerned about them?
A3: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure[6]. These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, and stability[7][8][9]. For pharmaceutical applications, controlling polymorphism is critical. You should be aware of this phenomenon, as different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs[10]. Characterization of your final solid product is essential to ensure consistency.
Q4: How do impurities affect my crystallization?
A4: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation, slow down crystal growth, or become incorporated into the crystal lattice, reducing the final product's purity[11][12][13][14]. Structurally similar impurities are particularly problematic as they can co-crystallize with the desired product[11]. If you are facing persistent crystallization issues, it may be necessary to further purify your crude material using techniques like column chromatography before attempting crystallization.
Troubleshooting Guide: From No Crystals to Perfect Lattices
This section addresses common problems encountered during crystallization experiments.
Problem 1: No Crystals Form Upon Cooling
-
Probable Cause 1: Solution is Not Supersaturated. The most likely reason is that too much solvent was used, and the compound remains soluble even at low temperatures[15].
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. Alternatively, if the mother liquor has not been discarded, you can test for residual product by dipping in a glass rod and letting the solvent evaporate; if a solid film forms, your compound is still in solution[4].
-
-
Probable Cause 2: High Energy Barrier for Nucleation. The formation of the initial crystal nucleus is a thermodynamically controlled process that sometimes requires an energy input to begin[16].
-
Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The micro-abrasions on the glass can provide nucleation sites[15][17].
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for further crystal growth[17][18].
-
Lower Temperature: Use a colder bath (e.g., an ice-salt bath) to further decrease solubility[17].
-
-
Problem 2: Crystal Yield is Very Low
-
Probable Cause 1: Inappropriate Solvent Choice. The compound may have significant solubility in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent system. A mixed-solvent system (see Protocol 2) may be necessary to find the ideal solubility balance[2].
-
-
Probable Cause 2: Premature Filtration. The crystallization process may not have been complete when the crystals were collected.
-
Solution: Allow the solution to stand at a low temperature for a longer period (e.g., overnight) to maximize crystal growth.
-
-
Probable Cause 3: Too Much Solvent. As noted in Problem 1, excessive solvent will keep a significant portion of your compound dissolved in the mother liquor[4].
-
Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Problem 3: Crystals are Very Small, Needle-like, or Form a Powder
-
Probable Cause: Crystallization Occurred Too Rapidly. Fast crystal formation traps solvent and impurities, leading to poor quality crystals[4].
-
Solution:
-
Slow the Cooling Rate: Insulate the flask to ensure it cools to room temperature over several hours before placing it in a cold bath.
-
Use a Different Method: Techniques like vapor diffusion or solvent layering are inherently slower and often produce higher-quality crystals suitable for X-ray diffraction[18][19].
-
Increase Solvent Volume Slightly: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess (5-10%). This keeps the compound soluble for longer during cooling, allowing larger, more ordered crystals to form[4].
-
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Action(s) |
| Oiling Out | - Solution cooled too quickly.- Solvent boiling point is too high.- Solution is too concentrated. | - Slow down the cooling process.- Choose a lower-boiling point solvent.- Re-heat and add more solvent. |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- High nucleation energy barrier. | - Evaporate some solvent and re-cool.- Induce crystallization (scratching, seeding).- Use a colder bath. |
| Low Crystal Yield | - Compound is too soluble in cold solvent.- Insufficient crystallization time.- Excessive solvent used. | - Re-screen for a better solvent or use a mixed-solvent system.- Increase crystallization time.- Recover a second crop from the mother liquor. |
| Poor Crystal Quality | - Crystallization was too rapid. | - Slow the cooling rate.- Use a slower crystallization method (vapor diffusion).- Slightly increase the solvent volume. |
Experimental Protocols & Workflows
Workflow 1: General Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: General troubleshooting workflow for crystallization.
Protocol 1: Single Solvent Screening
This protocol helps identify a suitable single solvent for crystallization.
-
Preparation: Place approximately 10-20 mg of your compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Start with ~0.5 mL.
-
Room Temperature Solubility Test: Agitate the tubes. A good candidate solvent will not dissolve the compound at room temperature[20]. Eliminate any solvents that fully dissolve the compound.
-
Hot Solubility Test: For the remaining candidates, heat the test tubes in a water or sand bath. Add the solvent dropwise until the compound just dissolves. A good solvent will dissolve the compound completely near its boiling point[5].
-
Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will produce a large quantity of crystalline solid upon cooling.
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold.
Solvent Selection Guide (Starting Points)
| Solvent | Boiling Point (°C) | Polarity | H-Bonding? | Comments |
| Heptane | 98 | Non-polar | No | Good for non-polar compounds; may be a good "insoluble" solvent. |
| Toluene | 111 | Non-polar | No | Can dissolve aromatic compounds; higher boiling point[5]. |
| Ethyl Acetate | 77 | Medium | Acceptor | Good general-purpose solvent for moderately polar compounds[21]. |
| Acetone | 56 | Medium | Acceptor | Excellent solvent but very volatile, can be difficult to handle[21]. |
| Isopropanol | 82 | Polar | Donor/Acceptor | Good for compounds with H-bonding capability. |
| Ethanol | 78 | Polar | Donor/Acceptor | A very common and effective crystallization solvent[21]. |
| Methanol | 65 | Polar | Donor/Acceptor | More polar than ethanol; may be too polar. |
| Water | 100 | Very Polar | Donor/Acceptor | Unlikely to work alone but may be a good anti-solvent. |
Protocol 2: Mixed-Solvent Crystallization (Anti-Solvent Method)
Use this method when no single solvent is ideal[2].
-
Solvent Pair Selection: Choose a "soluble solvent" in which your compound is highly soluble, and an "insoluble solvent" (anti-solvent) in which it is poorly soluble. The two solvents must be miscible. A common pair is Ethanol (soluble) and Water (insoluble), or Toluene (soluble) and Heptane (insoluble).
-
Dissolution: Dissolve your compound in the minimum amount of the hot "soluble solvent."
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Cooling: Set the flask aside to cool slowly and undisturbed. Crystals should form as the solution cools.
Workflow 2: Mixed-Solvent (Anti-Solvent) Protocol
Caption: Step-by-step workflow for anti-solvent crystallization.
Characterization of Crystalline Product
Once you have obtained crystals, it is important to characterize them to confirm their identity, purity, and crystalline form.
-
Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional atomic structure of a molecule and confirming its crystal packing[22][23]. It is the gold standard for structural elucidation.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase (polymorph) and assess the bulk purity of the crystalline material. It provides a fingerprint for a specific crystal form[24][25].
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying the presence of residual solvent in the crystal lattice.
The combination of these techniques provides a comprehensive characterization of your crystalline product, ensuring its quality and reproducibility[26].
References
- Vertex AI Search. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
- Tiger Analytics. Polymorphism in Organic Crystals: A Pharma Breakthrough.
- Yu Lab, UW–Madison School of Pharmacy. Polymorphism of Organic Materials.
- Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization.
- Accounts of Chemical Research. Conformational Polymorphism in Organic Crystals.
- Royal Society of Chemistry. (2019). The Influence of Impurities and Additives on Crystallization.
- Wikipedia. Crystal polymorphism.
- Crochet, A. Guide for crystallization.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube.
- Organic Process Research & Development. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- Wikipedia. Crystallization.
- Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
- ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
- International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
- Cambridge Core. (2006). Characterization of a crystalline product.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Molecules. (2019). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde.
- University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
- Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube.
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Technical Support Center: Synthesis of Substituted Benzaldehydes
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the synthesis of substituted benzaldehydes. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality of common synthetic pitfalls, offering field-proven insights to overcome them. This guide is structured as a series of practical, question-and-answer troubleshooting scenarios, grounded in mechanistic principles and supported by authoritative references.
Section 1: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1][2] It involves the in-situ formation of a substituted chloroiminium ion, the "Vilsmeier reagent," which acts as the electrophile.[3][4] However, its success is highly dependent on the nucleophilicity of the aromatic substrate.
Question 1: My Vilsmeier-Haack reaction is giving very low yields, and I'm mostly recovering my starting material. What is going wrong?
Answer: This is a classic issue of insufficient substrate reactivity. The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylations.[4] Therefore, it requires an electron-rich aromatic ring to proceed efficiently.
Causality & Troubleshooting:
-
Substrate Activation: The primary cause is likely that your aromatic substrate is not sufficiently activated. The reaction works best with compounds like N,N-dialkylanilines, phenols, phenol ethers, and electron-rich heterocycles (e.g., pyrroles, indoles).[1] Arenes with electron-withdrawing groups (e.g., nitro, cyano, carbonyl) or even simple benzene will typically fail to react or give negligible yields.
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is forming correctly. Phosphorus oxychloride (POCl₃) should be fresh and handled under anhydrous conditions. The reaction with the formamide (commonly DMF) should be allowed to proceed, often at 0°C, before adding the aromatic substrate.
-
Temperature: While initial reagent formation is done at low temperatures, the formylation step itself may require heating. The optimal temperature is substrate-dependent. For highly reactive substrates, room temperature may suffice, but for less reactive ones, heating (e.g., 50-80°C) may be necessary. Monitor the reaction by TLC to track the consumption of starting material.
Question 2: My reaction worked, but my product is contaminated with a significant amount of a di-formylated byproduct. How can I improve selectivity?
Answer: This problem is the opposite of the first; your substrate is highly activated, leading to over-reaction. The initial formylation adds a deactivating aldehyde group, but if the activating group(s) already on the ring are powerful enough, the product can still be electron-rich enough to undergo a second formylation.
Causality & Troubleshooting:
-
Stoichiometry Control: The most straightforward approach is to limit the amount of the Vilsmeier reagent. Use only a slight excess (e.g., 1.1-1.2 equivalents) relative to the aromatic substrate.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and only warm if necessary. Lower temperatures decrease the rate of the second formylation more significantly than the first.
-
Reverse Addition: Instead of adding the Vilsmeier reagent to the substrate, consider adding the substrate solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the reactive substrate, disfavoring the second addition.
Workflow: Vilsmeier-Haack Mechanism & Side Reaction
The diagram below illustrates the standard mechanism and the potential pathway for a second formylation on a highly activated ring.
Caption: Sequential oxidation of toluene to benzaldehyde and benzoic acid.
Section 5: General Purification & Stability
Question: I successfully synthesized and purified my substituted benzaldehyde, but it's slowly converting to a white crystalline solid in the bottle. What is happening and how do I stop it?
Answer: You are observing the auto-oxidation of your benzaldehyde to the corresponding benzoic acid. This is a common issue, as aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be initiated by light. [5] Causality & Troubleshooting:
-
Mechanism: This is a free-radical chain reaction where oxygen from the air reacts with the aldehyde. Benzoic acid, the product, can even catalyze the reaction.
-
Storage: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) to displace oxygen.
-
Temperature & Light: Keep the container sealed, cold (in a refrigerator or freezer), and protected from light by using an amber bottle or wrapping it in aluminum foil. [5]4. Purity: Ensure the initial purity is high. Trace metal impurities can catalyze the oxidation. If necessary, re-purify by distillation or chromatography. For liquid aldehydes, distillation under reduced pressure is often effective. [6]5. Inhibitors: For long-term storage, a small amount of an inhibitor, such as hydroquinone, can be added to scavenge the radicals that propagate the oxidation chain.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Slideshare. Vilsmeier haack rxn. Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Grokipedia. Duff reaction. Available from: [Link]
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Shi, S., et al. (2024). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Reaction Chemistry & Engineering. Available from: [Link]
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Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). Available from: [Link]
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Conte, V., et al. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. Available from: [Link]
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Wikipedia. Duff reaction. Available from: [Link]
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MDPI. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Available from: [Link]
-
TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Available from: [Link]
-
RSC Publishing. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Available from: [Link]
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Journal of the American Chemical Society. Selective Oxidation of Toluene to Benzaldehyde by O2 with Visible Light in Barium(2+)- and Calcium(2+)-Exchanged Zeolite Y. Available from: [Link]
-
RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]
-
Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. Available from: [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]
-
ResearchGate. Scope of substituted benzaldehydes. aThe reactions were performed on a... Available from: [Link]
-
Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Available from: [Link]
-
SynArchive. Duff Reaction. Available from: [Link]
-
Wikipedia. Gattermann reaction. Available from: [Link]
-
MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]
-
PubMed. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Available from: [Link]
-
Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. Available from: [Link]
-
Slideshare. Gattermann reaction. Available from: [Link]
-
YouTube. Gatterman Koch Reaction. Available from: [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. Available from: [Link]
-
YouTube. Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. Available from: [Link]
-
Semantic Scholar. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]
-
Filo. Gatterman-Koch reaction Questions with Solutions. Available from: [Link]
-
ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]
-
ACS Publications. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. Available from: [Link]
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-
BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]
-
CollegeSearch. Gattermann Koch Reaction Mechanism - Definition, Limitations. Available from: [Link]
-
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-
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-
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-
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Technical Support Center: Stereocontrol in the Synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereocontrolled synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to address the common challenges encountered in achieving high stereopurity for this complex molecule. The inherent steric hindrance and multiple stereocenters demand precise control over reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stereochemical challenges in the synthesis.
Q1: What are the most critical steps for controlling the stereochemistry of the final molecule?
A: There are two primary challenges in this synthesis. The first is establishing and maintaining the (1R,2R) relative and absolute stereochemistry of the 2-formyl-1,3,3-trimethylcyclohexyl precursor. The second, and often more problematic, is controlling the diastereoselectivity during the crucial C-C bond formation between the chiral cyclohexyl moiety and the aromatic ring. This step, typically an electrophilic aromatic substitution, creates a new chiral axis and potentially a new stereocenter, and its outcome is highly dependent on managing steric interactions.
Q2: My final product shows a low diastereomeric ratio (dr). What is the most likely cause?
A: A low diastereomeric ratio almost certainly points to insufficient facial selectivity during the electrophilic attack of the cyclohexyl carbocation (or related electrophile) onto the aromatic ring. The bulky 1,3,3-trimethyl substitution on the cyclohexane ring is intended to block one face, but suboptimal reaction conditions—such as an incorrect choice of Lewis acid, inappropriate solvent, or non-ideal temperature—can lower the energy difference between the two competing transition states, leading to a mixture of diastereomers.
Q3: Can the formyl group on the (1R,2R)-cyclohexyl ring epimerize during the synthesis?
A: Yes, epimerization at the C2 position (α to the formyl group) is a significant risk, particularly under harsh acidic or basic conditions. The α-proton is acidic and can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face, scrambling the desired (1R,2R) configuration to an undesired (1R,2S) epimer. Careful control of pH during reactions and workups is essential.
Q4: How do steric and electronic effects guide the regioselectivity of the aromatic substitution?
A: The aromatic ring has two strong ortho-, para-directing activators: the hydroxyl (-OH) and isopropyl groups.[1][2] The hydroxyl group is the more powerful activator. Substitution is electronically favored at the positions ortho and para to the -OH group. However, the immense steric bulk of the incoming trimethylcyclohexyl electrophile will strongly disfavor attack at the hindered position between the -OH and -isopropyl groups. Therefore, the substitution is overwhelmingly directed to the less sterically hindered position ortho to the hydroxyl group, which is C2.[3][4]
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides with actionable protocols.
Guide 1: Poor Diastereoselectivity in the Cyclohexyl-Aryl Coupling Reaction
Problem: The Friedel-Crafts or similar electrophilic substitution reaction to couple the chiral cyclohexyl precursor with the 4-hydroxy-5-isopropylbenzaldehyde precursor results in a low diastereomeric ratio (e.g., <5:1 dr).
Underlying Principles: Diastereoselectivity in this step is governed by non-covalent interactions in the transition state.[5][6] The incoming aromatic nucleophile must approach the electrophilic carbon of the cyclohexyl moiety from the least sterically hindered face. The choice of Lewis acid catalyst and solvent can dramatically influence the "tightness" of the transition state assembly, thereby amplifying or diminishing the steric directing effects of the cyclohexyl's substituents.
Below is a logical workflow for diagnosing and solving poor diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Protocol A: Lewis Acid Catalyst Screening
-
Setup: Prepare four identical, oven-dried round-bottom flasks under an inert atmosphere (N₂ or Ar).
-
Reagents: To each flask, add the aromatic precursor (1.0 eq) and a non-coordinating solvent like dichloromethane (DCM). Chill to -20 °C.
-
Catalyst Addition: To each flask, add a different Lewis acid (1.1 eq):
-
Flask 1: AlCl₃
-
Flask 2: TiCl₄
-
Flask 3: SnCl₄
-
Flask 4: ZnCl₂
-
-
Reaction Initiation: Slowly add the chiral cyclohexyl precursor (1.05 eq) to each flask over 15 minutes.
-
Monitoring: Stir at -20 °C for 2 hours, then allow to warm to 0 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench each reaction by pouring it into ice-cold 1M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis: Determine the diastereomeric ratio for each crude product using ¹H NMR or chiral HPLC.
Protocol B: Temperature and Solvent Optimization Study
-
Setup: Based on the best catalyst from Protocol A, prepare three identical reaction setups as described above.
-
Conditions:
-
Reaction 1: Run in Dichloromethane (DCM) at -78 °C.
-
Reaction 2: Run in Dichloromethane (DCM) at -20 °C.
-
Reaction 3: Run in 1,2-Dichloroethane (DCE) at 0 °C.
-
-
Procedure: Follow the reaction, workup, and analysis steps from Protocol A.
| Parameter Change | Observed Effect on dr | Mechanistic Rationale |
| Catalyst: AlCl₃ → TiCl₄ | Increase | TiCl₄ is a bulkier Lewis acid, potentially creating a more organized and sterically demanding transition state, enhancing facial selectivity. |
| Temperature: 0 °C → -78 °C | Increase | Lower temperatures increase the free energy difference (ΔΔG‡) between the two diastereomeric transition states, favoring the lower energy path. |
| Solvent: THF → DCM | Increase | Coordinating solvents (like THF) can compete with the reactants for the Lewis acid, leading to a less organized transition state and lower selectivity.[7] |
Guide 2: Loss of Stereochemical Integrity at the C2-Formyl Center
Problem: The final product is contaminated with the (1R,2S) epimer, indicating epimerization of the aldehyde α-proton on the cyclohexane ring.
Underlying Principles: The hydrogen atom at C2 is enolizable. In the presence of acid or base, it can be removed to form a planar enolate, which can then be protonated non-stereoselectively. This is particularly problematic during aqueous workups with strong bases (e.g., NaOH) or prolonged exposure to strong acids.
Caption: Base-catalyzed epimerization at the C2 position.
-
pH Control During Workup: Avoid using strong bases like NaOH or KOH for quenching or extraction. Use a buffered solution (e.g., saturated NaHCO₃ or a phosphate buffer at pH 7-8) instead.
-
Reaction Conditions: If possible, use reaction conditions that are neutral or only mildly acidic/basic. If a strong base is required (e.g., for an enolate formation), perform the reaction at the lowest possible temperature (e.g., -78 °C) and for the shortest possible time.
-
Purification: Avoid purification methods that involve prolonged exposure to acidic or basic media (e.g., silica gel chromatography can be slightly acidic). Consider using neutral alumina or a different purification technique like crystallization if epimerization on the column is suspected.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it into a beaker containing a rapidly stirred, cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Deionized water.
-
Saturated aqueous brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a temperature below 40 °C.
By implementing these carefully controlled procedures, researchers can significantly minimize the risk of epimerization and maintain the stereochemical integrity of the valuable chiral centers in the molecule.
References
- Vertex AI Search. (n.d.).
- ACS Publications. (2019). Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides. Organic Process Research & Development.
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- Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
- ResearchGate. (2019). Synthesis of axially chiral aldehydes through a 3‐step sequence.
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- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- CureFFI.org. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions.
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Technical Support Center: Synthesis of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Introduction:
This guide is divided into key stages of a plausible synthetic route, addressing common issues in a question-and-answer format. We will focus on the synthesis of the two primary fragments and their subsequent coupling.
Proposed Synthetic Pathway
The synthesis can be logically divided into three main stages:
-
Synthesis of the Aromatic Core: Preparation of 4-hydroxy-5-isopropylbenzaldehyde.
-
Synthesis of the Cyclohexyl Fragment: Preparation of (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexane.
-
Fragment Coupling and Final Product Formation: C-C bond formation between the two fragments.
Below is a Graphviz diagram outlining this proposed pathway.
Caption: Proposed three-stage synthetic pathway.
Part 1: Synthesis of the Aromatic Core (4-hydroxy-5-isopropylbenzaldehyde)
The synthesis of this substituted benzaldehyde likely starts from carvacrol (2-isopropyl-5-methylphenol) and involves an electrophilic formylation reaction. Several classical methods can be employed, each with its own set of challenges.
Frequently Asked Questions (FAQs):
Question 1: My formylation of carvacrol is giving low yields. What are the common causes and how can I improve it?
Answer: Low yields in the formylation of phenols are a common issue. The primary reasons often relate to the choice of formylation method, reaction conditions, and substrate reactivity. Here’s a breakdown of common methods and troubleshooting tips:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base.[3] While classic, it can suffer from low yields and the formation of byproducts. The reactive species, dichlorocarbene, is highly reactive and can lead to side reactions.[3][4]
-
Troubleshooting:
-
Phase Transfer Catalyst: Since the reaction is often biphasic (aqueous base and organic chloroform), adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase.[3]
-
Temperature Control: The reaction can be highly exothermic.[3] Careful temperature control is crucial to prevent side reactions and decomposition.
-
-
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid).[5] It is known for its ortho-selectivity with phenols but can be inefficient.[6]
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically prepared from DMF and POCl₃ or SOCl₂.[9][10] It is a powerful formylating method but can be harsh.[11]
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Work-up Procedure: The work-up typically involves pouring the reaction mixture into ice-cold water followed by neutralization.[12] Proper execution of this step is critical to hydrolyze the intermediate iminium salt to the aldehyde without degradation.
-
-
Question 2: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired 4-hydroxy-5-isopropylbenzaldehyde?
Answer: Achieving high regioselectivity is a key challenge in the formylation of substituted phenols. The directing effects of the existing hydroxyl and isopropyl groups on the carvacrol ring play a crucial role.
-
Understanding Directing Effects: The hydroxyl group is a strong ortho, para-director. The isopropyl group is also an ortho, para-director, but weaker. The desired product requires formylation at the position that is ortho to the hydroxyl group and meta to the isopropyl group. The alternative major isomer would be formylation para to the hydroxyl group.
-
Improving Ortho-Selectivity:
-
Chelation Control (Duff and Reimer-Tiemann): The ortho-selectivity in reactions like the Duff and Reimer-Tiemann is often attributed to the formation of a chelated intermediate with the phenolic hydroxyl group, which directs the electrophile to the ortho position.[3][5] Ensuring anhydrous conditions (for the Duff reaction) can favor this chelation.
-
Blocking Groups: If regioselectivity remains a problem, a more complex but effective strategy is to use a removable blocking group on the para position. After formylation at the ortho position, the blocking group can be removed.
-
Part 2: Synthesis of the Cyclohexyl Fragment
The synthesis of (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexane is challenging due to the required stereocontrol. A likely starting material is α- or β-cyclocitral, which can be derived from citral.[13][14]
Frequently Asked Questions (FAQs):
Question 3: How can I control the stereochemistry to obtain the (1R,2R) isomer?
Answer: Achieving the desired (1R,2R) stereochemistry requires a stereoselective synthesis or a resolution step.
-
Stereoselective Reduction: Starting from a precursor with a double bond at the appropriate position, such as safranal (which has a related structure), a stereoselective reduction of the double bond could be employed.[15][16] This would likely involve a chiral catalyst (asymmetric hydrogenation).
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains a similar cyclohexyl ring structure could be another approach.
-
Resolution: If a racemic mixture of isomers is produced, it can be resolved into its constituent enantiomers. This is often done by reacting the aldehyde with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by the removal of the resolving agent.
Question 4: I am observing rearrangements and side reactions during the synthesis of the cyclohexyl fragment. What could be the cause?
Answer: The cyclohexyl system, particularly with unsaturation, can be prone to rearrangements under acidic or thermal stress.[13]
-
Acid-Catalyzed Rearrangements: The use of strong acids can catalyze the migration of double bonds within the ring, leading to a mixture of isomers. It is crucial to use mild reaction conditions and carefully control the pH.
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air and certain catalysts. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Part 3: Fragment Coupling
The final and most critical step is the C-C bond formation between the aromatic core and the cyclohexyl fragment. A Friedel-Crafts alkylation is a plausible method.[17]
Frequently Asked Questions (FAQs):
Question 5: What are the main challenges in the Friedel-Crafts alkylation of a phenol with a cyclic aldehyde?
Answer: The Friedel-Crafts alkylation of phenols with aldehydes presents several challenges:
-
Catalyst Choice: A Lewis acid catalyst is typically required.[18] However, strong Lewis acids like AlCl₃ can coordinate strongly with the phenolic hydroxyl group and the aldehyde carbonyls, potentially deactivating the catalyst and promoting side reactions.[17] Milder Lewis acids (e.g., ZnCl₂, FeCl₃, or BF₃·OEt₂) or Brønsted acids may be more suitable.[18]
-
C-Alkylation vs. O-Alkylation: Phenols can undergo alkylation on the carbon of the aromatic ring (C-alkylation) or on the oxygen of the hydroxyl group (O-alkylation).[19] The desired product requires C-alkylation. Reaction conditions can be optimized to favor C-alkylation, such as using less polar solvents and lower temperatures.
-
Polyalkylation: The product of the initial alkylation is often more reactive than the starting phenol, which can lead to the addition of more than one cyclohexyl group to the aromatic ring.[20] Using a large excess of the phenol can help to minimize this.[18]
Question 6: My coupling reaction is not proceeding, or the yield is very low. How can I troubleshoot this?
Answer: Low reactivity in this step can be due to several factors. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for the coupling reaction.
Part 4: Scale-Up Considerations
Question 7: What new problems might I encounter when scaling up this synthesis from the lab to a pilot plant?
Answer: Scaling up a multi-step synthesis introduces challenges related to reaction kinetics, heat transfer, and mass transport.
-
Heat Management: Friedel-Crafts reactions and formylations can be highly exothermic.[3][21] What is easily controlled in a lab flask with an ice bath can become a serious safety hazard on a larger scale. A thorough calorimetric study (e.g., using a reaction calorimeter) is essential to understand the heat flow of the reaction and to design an adequate cooling system for the reactor.[21]
-
Mixing and Mass Transfer: Inefficient mixing on a large scale can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions and reduce yield and purity. The geometry of the reactor and the type of impeller become critical.
-
Reagent Addition: The rate of addition of reagents, especially the catalyst or a reactive intermediate, can have a significant impact on the reaction profile. A slow, controlled addition is often necessary on a large scale to manage the heat evolution and maintain optimal reaction conditions.
-
Work-up and Purification: Isolating and purifying large quantities of the product can be challenging. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the properties of the final compound and the required purity. Developing a robust crystallization procedure is often the most cost-effective method for large-scale purification.
Experimental Protocols
The following are generalized protocols based on the reactions discussed. Note: These are illustrative and require optimization for this specific synthesis.
Protocol 1: Duff Formylation of Carvacrol
-
To a solution of carvacrol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, 2-3 equivalents) portion-wise while maintaining the temperature below 30°C.[7]
-
Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Stir for 1-2 hours to hydrolyze the intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Friedel-Crafts Alkylation
-
Dissolve the 4-hydroxy-5-isopropylbenzaldehyde (1.5 equivalents) in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) portion-wise.
-
Add a solution of the (1R,2R)-2-Formyl-1,3,3-trimethylcyclohexane (1 equivalent) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0°C to room temperature for 2-24 hours, monitoring by TLC or HPLC.
-
Quench the reaction by slowly adding it to ice-cold water or a dilute acid solution.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
The following table compares common formylation methods for phenols, which would be relevant for Stage 1 of the synthesis.
| Reaction | Reagents | Typical Yields | Key Advantages | Common Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH | 10-40% | Simple reagents | Low yield, harsh conditions, byproduct formation[3][22] |
| Duff Reaction | HMTA, Acid | 20-80% | Good ortho-selectivity, mild conditions[5] | Can be inefficient, requires heating[6] |
| Vilsmeier-Haack | DMF, POCl₃ | 50-90% | High yield, versatile | Harsh conditions, sensitive to work-up[11][23] |
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- Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.).
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. (n.d.).
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.).
- Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF - ResearchGate. (n.d.).
- Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF) - ResearchGate. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019).
- Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (n.d.).
- The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.).
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- US2841623A - Process for the alkylation of phenols - Google Patents. (n.d.).
- Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen - ChemRxiv. (n.d.).
- Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
- The synthesis of safranal - ResearchGate. (n.d.).
- Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. (n.d.).
- Reimer-Tiemann Formylation - SynArchive. (n.d.).
- Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (n.d.).
- 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde | Aclad. (n.d.).
- Reimer–Tiemann reaction - Wikipedia. (n.d.).
- The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019).
- synthesis of safranal - DSpace@MIT. (n.d.).
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. (2010).
- Asymmetric O- and C-Alkylation of Phenols | Journal of the American Chemical Society. (n.d.).
- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - MDPI. (n.d.).
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024).
- The synthesis of safranal - DSpace@MIT. (2011).
- SAFRANAL synthesis - ChemicalBook. (n.d.).
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. (n.d.).
- Reimer Tiemann Reaction || Carbene Formation || Formylation of phenols || BSc || NEET2024 ||JEE || - YouTube. (2023).
- Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles - ResearchGate. (n.d.).
- 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde | C11H14O2 | CID 14564086 - PubChem. (n.d.).
- Friedel–Crafts reactions for biomolecular chemistry - RSC Publishing. (2024).
- 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities - ChemicalBook. (2023).
- Synthesis of 4-hydroxybenzaldehyde - PrepChem.com. (n.d.).
- Reimer-Tiemann Reaction || Formylation & Carboxylation || Mechanism || By Sunil Gaur Sir. (2020).
- Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024 - YouTube. (2023).
- The Medicines for All Institute Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. (2020).
- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents. (n.d.).
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. (n.d.).
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Validation & Comparative
A Comparative Guide to Synthetic vs. Natural Aromatic Aldehydes: The Case of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
In the realm of drug discovery, fragrance creation, and materials science, the origin of a molecule—whether synthesized in a laboratory or extracted from a natural source—is a critical determinant of its performance, purity, and regulatory standing. This guide provides a comprehensive comparison of synthetic versus natural 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, a complex aromatic aldehyde. Through an in-depth analysis, we will explore the nuances of each sourcing method, supported by experimental data and established scientific principles.
Introduction to a Complex Aromatic Aldehyde
The molecule this compound is a bifunctional aromatic aldehyde possessing a chiral cyclohexyl moiety. Its intricate structure, featuring multiple stereocenters and reactive aldehyde groups, suggests potential for diverse biological activities and applications in asymmetric synthesis. While this specific molecule is noted as a natural product, its detailed characterization in publicly available literature is sparse. Therefore, to illustrate the core principles of comparing synthetic and natural sources, we will draw parallels with the well-studied aromatic aldehyde, Cuminaldehyde (4-isopropylbenzaldehyde), which shares structural motifs and is readily available from both natural and synthetic origins.
The Dichotomy of Origin: Synthetic vs. Natural
The choice between a synthetic and a natural source for a chemical compound is not merely a matter of preference but a complex decision influenced by factors such as cost, purity, scalability, and the desired end application.
Natural Sourcing: The extraction of compounds from botanical sources is a long-established practice. These extracts often contain a complex mixture of related compounds, which can contribute to a unique bioactivity profile or a more nuanced fragrance. However, the composition of natural extracts can be highly variable, influenced by factors such as plant genetics, growing conditions, and extraction methodology.
Synthetic Manufacturing: Chemical synthesis offers a controlled and reproducible method for producing a target molecule. This route allows for the production of highly pure compounds and can be scaled up to meet industrial demand. Synthetic routes also provide the opportunity to create analogues with modified properties.
A Comparative Analysis: Key Performance Indicators
To provide an objective comparison, we will evaluate the synthetic and natural forms based on several key performance indicators.
| Parameter | Synthetic this compound | Natural this compound |
| Purity & Impurity Profile | High purity achievable (>99%). Impurities are typically starting materials, reagents, or by-products of the synthetic route. | Purity is variable and dependent on the extraction and purification process. Co-extractives and structurally related natural products are common impurities. |
| Stereochemical Purity | Enantiomeric excess is determined by the synthetic route (e.g., use of chiral catalysts or starting materials). Can be produced as a single enantiomer or a racemic mixture. | Typically exists as a single enantiomer as dictated by the plant's biosynthetic pathways. |
| Biological Activity | Activity is attributed solely to the specific molecule. | The overall biological effect may be a result of synergistic interactions between the target molecule and other co-occurring compounds in the extract (the "entourage effect"). |
| Cost & Scalability | Generally more cost-effective for large-scale production. Scalability is dependent on the efficiency of the synthetic route. | Can be more expensive due to the labor-intensive cultivation, harvesting, and extraction processes. Scalability may be limited by the availability of the natural source. |
| Consistency | High batch-to-batch consistency is achievable due to controlled manufacturing processes. | Batch-to-batch variability is common due to environmental and genetic factors affecting the natural source. |
| Regulatory Standing | Well-defined regulatory pathways for synthetic compounds, particularly in the pharmaceutical industry. | Regulatory requirements for natural extracts can be complex, often requiring detailed characterization of the entire extract. |
Experimental Protocols for Comparative Analysis
To empirically validate the differences between synthetic and natural sources, a series of analytical experiments are essential.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the main component and any impurities in both synthetic and natural samples.
Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthetic and natural samples in a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify the main peak corresponding to the target molecule by its mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the relative abundance of each component by peak area integration.
Chiral Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (e.e.) of the target molecule in both samples.
Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of both samples in the mobile phase.
-
Chiral HPLC Analysis:
-
Instrument: High-performance liquid chromatograph with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of aldehydes (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention times for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Workflow
Caption: Workflow for the comparative analysis of synthetic vs. natural compounds.
Conclusion and Future Perspectives
The decision to use a synthetic or natural source for this compound, or any analogous compound, is a multifaceted one that requires careful consideration of the intended application. For applications demanding high purity, stereochemical control, and batch-to-batch consistency, such as in pharmaceuticals, a synthetic route is often preferred. Conversely, for applications where a complex profile and the potential for synergistic effects are desired, such as in fragrances or traditional medicines, a natural source may be more suitable.
Future research should focus on the detailed characterization of the natural sources of this and similar complex aldehydes to better understand their biosynthetic pathways and the full spectrum of their biological activities. Furthermore, the development of more efficient and stereoselective synthetic routes will be crucial for unlocking the full potential of these intricate molecules in various scientific and industrial fields.
References
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ELiX Scent. (n.d.). Natural vs synthetic fragrances' comparison. Retrieved from [Link][1]
-
Medical Terpenes. (n.d.). Natural vs Synthetic Terpenes: What's the Difference?. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link][4]
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A Comparative Guide to the Biological Activity of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde and Its Diastereomers
Introduction: The Critical Role of Stereochemistry in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Enantiomers and diastereomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is teratogenic. Similarly, for the antibiotic chloramphenicol, only the (1R,2R)-diastereomer exhibits potent antibacterial activity. This guide provides a comparative analysis of the potential biological activities of the (1R,2R) diastereomer of 2-((2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde and its corresponding (1S,2S), (1R,2S), and (1S,2R) diastereomers.
Due to the limited availability of direct comparative studies on this specific compound and its diastereomers in publicly accessible literature, this guide will synthesize information from studies on structurally related sesquiterpenoids and other bioactive aldehydes. We will extrapolate the likely biological activities and the stereochemical influences based on established principles of medicinal chemistry and pharmacology.
Predicted Biological Activities of the Parent Compound
The structure of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, a sesquiterpenoid aldehyde, suggests a predisposition for several key biological activities based on its chemical motifs.
Cytotoxic Activity
The presence of aldehyde functional groups, particularly in conjunction with a terpenoid scaffold, is often associated with cytotoxic effects. Unsaturated dialdehydes, for instance, have demonstrated significant cytotoxicity against various cancer cell lines. The aldehyde moieties can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular dysfunction and apoptosis.
Anti-inflammatory Activity
Many sesquiterpenoids, including those of the bisabolane class which share structural similarities with the cyclohexyl moiety of our target compound, are known to possess anti-inflammatory properties.[1] The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the suppression of key signaling pathways like NF-κB.[1] The phenolic hydroxyl group on the benzaldehyde ring may also contribute to antioxidant activity, which can mitigate inflammation.
Antimicrobial Activity
Terpenoid aldehydes are well-documented for their antimicrobial effects against a broad spectrum of bacteria and fungi.[2][3] The lipophilic nature of the terpenoid backbone facilitates interaction with microbial cell membranes, disrupting their integrity and function. The aldehyde groups can also inhibit essential microbial enzymes.
The Diastereomeric Difference: A Comparative Analysis
The biological activity of the four potential diastereomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—is expected to vary significantly due to the different spatial arrangements of the formyl group and the benzaldehyde substituent on the trimethylcyclohexyl ring. This will directly impact how each molecule fits into the binding site of its biological target.
| Diastereomer | Relative Stereochemistry | Predicted Biological Activity Profile |
| (1R,2R) | trans | As a specific, naturally occurring or synthetically targeted isomer, it is hypothesized to possess the most potent and specific biological activity. |
| (1S,2S) | trans (enantiomer of 1R,2R) | Expected to have similar potency to the (1R,2R) isomer if the target is not highly stereospecific, or significantly lower activity if the interaction is highly dependent on the absolute configuration. |
| (1R,2S) | cis | The cis configuration may introduce steric hindrance that could reduce binding affinity to the target compared to the trans isomers, potentially leading to lower biological activity. |
| (1S,2R) | cis (enantiomer of 1R,2S) | Similar to the (1R,2S) isomer, its activity is likely to be influenced by the steric constraints of the cis arrangement. |
Expert Insight: The concept of stereospecificity is well-established for sesquiterpenoid dialdehydes. For example, studies on isovelleral have shown that the natural racemic mixture is twice as mutagenic as a synthetic counterpart, indicating that one enantiomer is significantly more active than the other.[4] This strongly suggests that the biological targets of these compounds have a chiral recognition site. Therefore, it is highly probable that the (1R,2R) diastereomer and its enantiomer (1S,2S) will exhibit different potencies compared to the (1R,2S) and (1S,2R) diastereomers. The trans isomers are often more thermodynamically stable and may present a molecular shape that is more complementary to the binding site of a target protein.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these diastereomers, the following standardized assays are recommended.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of each diastereomer (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each diastereomer.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In macrophages (e.g., RAW 264.7 cells), LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO released into the culture medium can be quantified using the Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of each diastereomer for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite to quantify the amount of NO produced. Calculate the percentage inhibition of NO production for each diastereomer and determine their IC50 values.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of each diastereomer in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the diastereomer in which no visible growth is observed.
Visualizing the Concepts
Hypothesized Stereoselective Interaction at a Biological Target
Caption: Workflow for comparing the biological activities of the diastereomers.
Conclusion
While direct experimental data comparing the biological activities of the diastereomers of this compound is not currently available, a comprehensive analysis of structurally related compounds strongly suggests that stereochemistry will play a pivotal role in defining their cytotoxic, anti-inflammatory, and antimicrobial properties. It is hypothesized that the (1R,2R)-trans-diastereomer will exhibit the most potent and specific activity. Empirical validation through the standardized protocols outlined in this guide is essential to confirm these predictions and to fully elucidate the structure-activity relationships for this promising class of sesquiterpenoid aldehydes. Such studies are crucial for advancing the development of new therapeutic agents with improved efficacy and safety profiles.
References
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Liu, Y., et al. (2022). Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity. Phytochemistry, 201, 113283. [Link]
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- Chen, Y., et al. (2022). Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review. Marine Drugs, 20(3), 183.
- Kubo, I., & Himejima, M. (1991). Antimicrobial Activities of Diterpene Dialdehydes, Constituents from Myoga (Zingiber mioga Roscoe), and Their Quantitative Analysis. Journal of Agricultural and Food Chemistry, 39(12), 2290-2292.
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- Szallasi, A., et al. (1998). Dialdehyde sesquiterpenes and other terpenoids as vanilloids. European Journal of Pharmacology, 356(1), 81-89.
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Structure-activity relationship (SAR) of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Benzaldehyde Analogs as Antimicrobial Agents
Abstract
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide explores the structure-activity relationship (SAR) of a promising class of synthetic compounds derived from a terpenoid-like scaffold: 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. By systematically modifying key functional groups and structural motifs, this analysis provides a framework for optimizing antimicrobial potency and selectivity. This document serves as a technical resource for researchers in medicinal chemistry and drug development, offering in-depth analysis, comparative data, and detailed experimental protocols to guide future discovery efforts.
Introduction: A Novel Scaffold for Antimicrobial Development
The lead compound, This compound (Compound 1) , combines features from two well-regarded classes of bioactive molecules: terpenoids and substituted benzaldehydes. Terpenoids are known for their lipophilic nature and ability to disrupt microbial cell membranes, a mechanism that contributes to their antimicrobial effects.[1][2] Similarly, various benzaldehyde derivatives, such as cinnamaldehyde, exhibit significant antimicrobial and antibiofilm activities.[3]
The unique combination in Compound 1—a bulky, chiral trimethylcyclohexyl group fused to a functionally rich benzaldehyde core—presents an intriguing starting point for antimicrobial drug discovery. The objective of this guide is to systematically dissect the contribution of each molecular component to its biological activity through a comparative analysis of rationally designed analogs. This SAR study aims to identify the key pharmacophoric features required for potent activity and to provide a logical basis for the future design of next-generation antimicrobial agents.[4]
Synthesis and Analog Design Strategy
The synthesis of the analog library originates from a convergent strategy, typically involving the coupling of a pre-functionalized cyclohexyl moiety with a substituted aromatic ring. Key reactions often include ortho-formylation or metal-catalyzed cross-coupling to construct the core bi-aryl linkage.[5][6][7]
The analog design strategy focuses on systematically probing three key regions of the lead compound as illustrated below.
Figure 1. Strategy for analog design based on the lead compound.
Biological Evaluation: Methodology
To establish a robust SAR, all analogs were evaluated for antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, cytotoxicity was assessed to determine the selectivity of the compounds for microbial cells over mammalian cells.
Antimicrobial Susceptibility Testing
The primary measure of antimicrobial potency was the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible microbial growth.[8] The broth microdilution method was employed for its accuracy and suitability for high-throughput screening.[9][10]
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure the cytotoxic effect of the compounds on a standard mammalian cell line (e.g., HEK293).[11][12] This colorimetric assay quantifies metabolic activity, which serves as an indicator of cell viability.[13][14] The concentration that inhibits 50% of cell growth (IC50) was determined.
A Selectivity Index (SI) was calculated for each compound to compare its toxicity towards bacteria versus mammalian cells (SI = IC50 / MIC). A higher SI value indicates greater selectivity for the microbial target.
Structure-Activity Relationship (SAR) Analysis
The biological data for key analogs are summarized in Table 1. The following sections dissect the SAR based on the modifications in each region of the lead compound.
Table 1. Comparative Activity of Benzaldehyde Analogs
| Compound | Modification from Lead (Compound 1) | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | IC50 (μg/mL) HEK293 | Selectivity Index (vs S. aureus) |
|---|---|---|---|---|---|
| 1 (Lead) | - | 8 | 32 | >128 | >16 |
| 2 | Formyl (-CHO) → Carboxylic Acid (-COOH) | >128 | >128 | >128 | - |
| 3 | Formyl (-CHO) → Alcohol (-CH₂OH) | 64 | >128 | >128 | >2 |
| 4 | Formyl (-CHO) → Schiff Base (=N-Ph) | 4 | 16 | 64 | 16 |
| 5 | Hydroxyl (-OH) → Methoxy (-OCH₃) | 32 | 128 | >128 | >4 |
| 6 | Isopropyl → Methyl | 16 | 64 | >128 | >8 |
| 7 | Isopropyl → tert-Butyl | 4 | 16 | 96 | 24 |
| 8 | Inversion of stereocenter at C2 | 32 | 64 | >128 | >4 |
Region A: The Benzaldehyde Moiety
The aldehyde functional group is critical for antimicrobial activity.
-
Oxidation to Carboxylic Acid (Compound 2): Complete loss of activity was observed. This suggests that the electrophilic nature of the aldehyde carbonyl or its specific hydrogen bonding capacity is essential for interacting with the biological target.
-
Reduction to Alcohol (Compound 3): A significant decrease in potency (8-fold against S. aureus) indicates that while some interaction may be preserved, the aldehyde functionality is superior.
-
Conversion to Schiff Base (Compound 4): This modification led to a 2-fold increase in potency against both strains. The imine group maintains the key electronic features of the carbonyl while increasing lipophilicity, which may enhance membrane penetration. This is a promising avenue for further optimization.[15]
Region B: Phenolic Substituents
The substituents on the aromatic ring play a crucial role in modulating activity, likely by influencing electronic properties and steric interactions.
-
Hydroxyl Group (Compound 5): Masking the phenolic hydroxyl as a methoxy ether resulted in a 4-fold reduction in activity. This strongly implies that the hydroxyl group acts as a critical hydrogen bond donor, a feature common in many natural antimicrobial phenols like thymol and carvacrol.[16]
-
Isopropyl Group (Compounds 6 & 7): The size of the alkyl group at position 5 significantly impacts potency. Decreasing the size to a methyl group (Compound 6) was detrimental. In contrast, increasing the steric bulk to a tert-butyl group (Compound 7) enhanced the activity 2-fold, matching the potency of the Schiff base analog (Compound 4) and improving the selectivity index. This suggests a well-defined hydrophobic binding pocket at the target site.
Region C: The Trimethylcyclohexyl Ring
The stereochemistry and substitution on the cyclohexyl ring are vital for maintaining the correct three-dimensional orientation of the molecule.
-
Stereochemistry (Compound 8): Inverting the stereochemistry at the point of connection to the benzaldehyde ring led to a 4-fold loss of activity. This highlights the importance of the specific (1R,2R) configuration for optimal binding, suggesting a chiral recognition event at the molecular target.
Figure 2. Summary of key structure-activity relationships.
Conclusion and Future Directions
This comparative guide elucidates the critical structural requirements for the antimicrobial activity of the 2-(trimethylcyclohexyl)benzaldehyde scaffold. The key takeaways from this SAR study are:
-
An electrophilic aldehyde or imine group is essential for activity.
-
A free phenolic hydroxyl group is required, likely for hydrogen bonding with the target.
-
A bulky, hydrophobic group ortho to the hydroxyl enhances potency.
-
The specific (1R,2R) stereochemistry of the cyclohexyl ring is crucial for optimal target engagement.
Future efforts should focus on exploring a wider range of Schiff base derivatives (Compound 4) and further optimizing the bulky alkyl substituent (Compound 7). Combining these two beneficial modifications into a single molecule represents a logical next step to potentially achieve synergistic improvements in potency. Molecular docking studies could further illuminate the binding mode and guide the rational design of even more potent analogs.[4]
Appendix: Experimental Protocols
Protocol: Broth Microdilution MIC Assay
Figure 3. Workflow for the broth microdilution assay.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform a 2-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) directly in a sterile 96-well microtiter plate.[8][17]
-
Inoculum Preparation: Grow bacterial cultures overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include wells with inoculum and no drug (positive control) and wells with sterile broth only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[10]
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. (2024). International Journal of Industrial Chemistry. [Link]
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2-Carboxybenzaldehyde. (n.d.). Wikipedia. [Link]
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Introduction: Unveiling the Therapeutic Promise of a Novel Meroterpenoid
Natural products remain a cornerstone of modern pharmacology, offering a rich diversity of chemical structures with potent biological activities. Within this vast landscape, meroterpenoids, a class of natural products derived from mixed biosynthetic pathways, have garnered significant attention for their potential as anticancer agents.[1][2][3] This guide focuses on the comparative cytotoxic evaluation of a novel, structurally intriguing meroterpenoid, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde . While direct cytotoxic data for this specific molecule is not yet extensively documented in publicly available literature, its structural similarity to other known bioactive natural products, such as certain cyclohexylphenols found in the Cupressaceae family, suggests a promising avenue for investigation.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a proposed experimental framework to assess the cytotoxic potential of this novel meroterpenoid. We will provide a detailed comparative analysis against well-characterized natural products with established cytotoxic profiles, namely the pimarane diterpene Sphaeropsidin A , and other relevant meroterpenoids. The objective is to elucidate the potential of this compound as a novel anticancer lead and to understand its structure-activity relationship in comparison to its natural counterparts.
Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind the experimental choices. We will detail methodologies for robust in vitro cytotoxicity assessment, including cell viability, membrane integrity, and apoptosis induction assays. All data will be presented in a clear, comparative format to facilitate insightful analysis.
Comparative Candidates: Establishing a Framework for Evaluation
To contextualize the cytotoxic potential of our lead compound, a panel of structurally and functionally related natural products has been selected for comparative analysis.
-
Lead Compound: this compound
-
Primary Comparator: Sphaeropsidin A: A well-studied pimarane diterpene isolated from various fungal species, including Diplodia cupressi.[6][7][8] Sphaeropsidin A has demonstrated potent and cell-specific anticancer activity, with reported IC50 values ranging from 6.74 to 46.64 µM against a panel of cancer cell lines including KB, SGC-7901, SW1116, and A549.[6][9] Its unique mode of action, which involves overcoming apoptosis resistance by impairing regulatory volume increase, makes it an excellent benchmark for comparison.[10][11][12]
-
Secondary Comparators: Other Bioactive Meroterpenoids: To provide a broader context, we will include data from a selection of other meroterpenoids with reported cytotoxic activities. This will allow for a more comprehensive understanding of the structure-activity relationships within this class of compounds. Examples include compounds isolated from the brown alga Sargassum siliquastrum, which have shown potent cytotoxicity against AGS, HT-29, and HT-1080 cell lines with IC50 values ranging from 0.5 to 5.7 μg/mL.[1][2]
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A comprehensive evaluation of cytotoxicity requires a multi-pronged approach that assesses various aspects of cellular health and death. The following experimental workflow is proposed:
Caption: Simplified overview of apoptosis induction pathways.
a) Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds for 24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
b) Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Comparative Data Presentation
The collected experimental data should be organized into clear and concise tables to facilitate a direct comparison of the cytotoxic activities of the lead compound and the comparators.
Table 1: Comparative IC50 Values (µM) from MTT Assay
| Compound | MCF-7 (24h) | MCF-7 (48h) | MCF-7 (72h) | A549 (24h) | A549 (48h) | A549 (72h) | HeLa (24h) | HeLa (48h) | HeLa (72h) | HepG2 (24h) | HepG2 (48h) | HepG2 (72h) |
| Lead Compound | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| Sphaeropsidin A | 6.74 - 46.64 | Data | Data | 6.74 - 46.64 | Data | Data | Data | Data | Data | Data | Data | Data |
| Meroterpenoid X | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |
Note: Data for Sphaeropsidin A is presented as a range based on published literature against various cell lines. [6][9]"Data" indicates where experimentally determined values would be inserted.
Table 2: Comparative Cytotoxicity (% LDH Release) at a Fixed Concentration (e.g., 50 µM)
| Compound | MCF-7 (24h) | A549 (24h) | HeLa (24h) | HepG2 (24h) |
| Lead Compound | Data | Data | Data | Data |
| Sphaeropsidin A | Data | Data | Data | Data |
| Meroterpenoid X | Data | Data | Data | Data |
Table 3: Apoptosis Induction Analysis
| Compound (at IC50) | Caspase-3/7 Activation (Fold Change) | Early Apoptosis (%) | Late Apoptosis (%) |
| Lead Compound | Data | Data | Data |
| Sphaeropsidin A | Data | Data | Data |
| Meroterpenoid X | Data | Data | Data |
Discussion and Future Directions
The comparative analysis of the cytotoxic profiles will provide valuable insights into the potential of this compound as an anticancer agent. By comparing its IC50 values, effects on membrane integrity, and ability to induce apoptosis with those of Sphaeropsidin A and other meroterpenoids, we can begin to delineate its potency and mechanism of action.
A critical aspect of the discussion will be the exploration of structure-activity relationships. For instance, the presence and position of the formyl and hydroxyl groups on the benzaldehyde ring, as well as the stereochemistry of the trimethylcyclohexyl moiety, are likely to play a crucial role in the compound's biological activity. Comparing these structural features with those of the comparator compounds will help in identifying key pharmacophores responsible for cytotoxicity.
Future studies should focus on elucidating the precise molecular targets of the lead compound. Investigating its effects on key signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt pathways) will provide a deeper understanding of its mechanism of action. Furthermore, in vivo studies using animal models will be essential to evaluate its efficacy and safety profile in a more complex biological system.
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A Comparative Guide to the Enantiomeric Separation of Formyl-Trimethylcyclohexyl Benzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an in-depth technical comparison of methodologies for the enantiomeric separation of formyl-trimethylcyclohexyl benzaldehyde isomers, a class of molecules presenting a unique challenge due to their steric bulk and multiple chiral centers. Drawing upon established principles of chiral chromatography and experimental data from analogous compounds, this document will explore and contrast the performance of leading chiral stationary phases (CSPs) under both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) conditions.
The Analytical Challenge: Structural Complexity
The formyl-trimethylcyclohexyl benzaldehyde molecule combines a sterically hindered trimethylcyclohexyl ring with a substituted benzaldehyde moiety. This intricate three-dimensional structure necessitates a chiral stationary phase capable of forming transient diastereomeric complexes with sufficient energetic difference to achieve baseline separation. The key to a successful separation lies in exploiting subtle differences in how each enantiomer interacts with the chiral selector through a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole forces.
Comparative Analysis of Chiral Stationary Phases
The two most successful and widely adopted classes of chiral stationary phases for a broad range of enantiomers are polysaccharide-based and cyclodextrin-based CSPs.[1][2] Their performance in the context of separating bulky aromatic aldehydes is a key focus of this guide.
Polysaccharide-Based CSPs: The Industry Standard
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in chiral separations.[3][4] For molecules like formyl-trimethylcyclohexyl benzaldehyde, the helical structure of the polysaccharide polymer creates chiral grooves and cavities that facilitate enantioselective interactions.[5]
-
Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of forces. The carbamate groups on derivatized cellulose and amylose act as key interaction sites, offering hydrogen bonding and dipole-dipole interactions. The aromatic rings of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector. Steric fit within the chiral grooves of the polysaccharide is a dominant factor, making these phases particularly well-suited for bulky molecules.[5]
-
Cellulose vs. Amylose Derivatives: While both are effective, cellulose and amylose-based columns often exhibit different and complementary selectivities.[6][7] For instance, a Chiralcel® OD (cellulose-based) and a Chiralpak® AD (amylose-based) column may provide different elution orders for the same enantiomeric pair, highlighting the subtle yet critical differences in their chiral recognition mechanisms.[6] It is therefore a standard practice in method development to screen both types of phases.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin-based CSPs are another powerful tool for enantiomeric separations.[8][9] These consist of cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[9]
-
Mechanism of Action: The primary mechanism of chiral recognition for cyclodextrin phases in reversed-phase mode is inclusion complexation, where the hydrophobic part of the analyte fits into the cyclodextrin cavity.[10] Secondary interactions, such as hydrogen bonding with the hydroxyl groups at the rim of the cyclodextrin, are crucial for enantioselectivity.[11] For bulky molecules like formyl-trimethylcyclohexyl benzaldehyde, the fit within the cyclodextrin cavity is a critical determinant of separation. Derivatized cyclodextrins offer additional interaction points, expanding their applicability.[10][12]
HPLC vs. SFC: A Comparison of Chromatographic Modes
The choice between HPLC and SFC is a critical decision in method development for chiral separations, with each technique offering distinct advantages.[][14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established and versatile technique for chiral separations.[16][17] It offers a wide range of mobile phases, allowing for fine-tuning of selectivity.
-
Normal-Phase HPLC: This is often the preferred mode for polysaccharide-based CSPs. Mobile phases typically consist of a non-polar solvent like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol, ethanol).[3] This environment enhances hydrogen bonding and π-π interactions, which are crucial for chiral recognition on these phases.
-
Reversed-Phase HPLC: This mode is commonly used with cyclodextrin-based CSPs and some immobilized polysaccharide phases. Mobile phases are aqueous-organic mixtures (e.g., water/acetonitrile or water/methanol).[8]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental friendliness.[18][19][20]
-
Advantages of SFC: The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an alcohol, results in low viscosity and high diffusivity.[18] This allows for faster analysis times, rapid column equilibration, and reduced solvent consumption compared to normal-phase HPLC.[14][21] For bulky molecules, the enhanced mass transfer in SFC can lead to sharper peaks and improved resolution.
Proposed Experimental Workflow
A systematic screening approach is the most effective strategy for developing a successful enantiomeric separation method for a novel compound like formyl-trimethylcyclohexyl benzaldehyde.[22][23]
Figure 1. A systematic workflow for developing an enantiomeric separation method.
Experimental Protocols
The following protocols are proposed as a starting point for the enantiomeric separation of formyl-trimethylcyclohexyl benzaldehyde isomers, based on successful methods for structurally related compounds.
Protocol 1: HPLC Screening on Polysaccharide CSPs (Normal Phase)
-
Columns:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
-
Mobile Phases:
-
A: n-Hexane / Isopropanol (90/10, v/v)
-
B: n-Hexane / Ethanol (90/10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: SFC Screening on Polysaccharide CSPs
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
-
Mobile Phases:
-
A: CO2 / Methanol (85/15, v/v)
-
B: CO2 / Ethanol (85/15, v/v)
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic mixture in ethanol or methanol at a concentration of approximately 1 mg/mL.
Comparative Performance Data (Based on Analogous Compounds)
The following table summarizes expected performance characteristics for the separation of bulky aromatic aldehydes based on literature data for analogous compounds.
| Parameter | HPLC (Normal Phase) | SFC | Cyclodextrin-Based CSPs (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide (Cellulose/Amylose) | Polysaccharide (Cellulose/Amylose) | Derivatized β-Cyclodextrin |
| Typical Mobile Phase | Hexane/Isopropanol | CO2/Methanol | Water/Acetonitrile |
| Analysis Time | 10-25 min | 2-10 min | 15-30 min |
| Resolution (Rs) | Good to Excellent (1.5 - 4.0) | Excellent (> 2.0) | Moderate to Good (1.2 - 2.5) |
| Solvent Consumption | High | Low | Moderate |
| Key Advantage | Well-established, versatile | High speed, "green" chemistry | Unique selectivity, aqueous mobile phase |
Causality Behind Experimental Choices
-
Choice of Polysaccharide CSPs: Their proven success with a wide range of bulky and multi-functionalized chiral compounds makes them the primary choice for initial screening. The rigid, chiral polymer structure provides the necessary steric and electronic environment for effective discrimination.
-
Normal Phase/SFC Modes: For polysaccharide phases, these modes enhance the crucial hydrogen bonding and dipole-dipole interactions that are often dampened in reversed-phase conditions.
-
Alcohol Modifiers (IPA, EtOH, MeOH): The type and concentration of the alcohol modifier significantly impact selectivity and retention. Isopropanol and ethanol are excellent starting points for normal-phase HPLC, while methanol is a common and effective modifier in SFC.
-
Temperature Optimization: Lowering the temperature can sometimes increase the stability of the transient diastereomeric complexes, leading to improved resolution, albeit at the cost of longer retention times and higher backpressure.
Conclusion and Recommendations
For the enantiomeric separation of formyl-trimethylcyclohexyl benzaldehyde isomers, a screening approach utilizing both cellulose and amylose-based chiral stationary phases is highly recommended. Supercritical Fluid Chromatography (SFC) is predicted to be the superior technique, offering faster analysis times, higher efficiency, and a more environmentally friendly solvent system compared to traditional normal-phase HPLC.[14] While HPLC remains a robust and viable option, the advantages of SFC, particularly for high-throughput screening and preparative applications, make it the preferred method for this class of challenging chiral molecules. Cyclodextrin-based CSPs represent a valuable alternative, especially if unique selectivity is required and an aqueous mobile phase is desired. The optimal separation will ultimately be achieved through a systematic screening of columns and mobile phases, followed by fine-tuning of parameters such as modifier concentration and temperature.
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Validating the mechanism of action of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
A Comparative Guide to Validating the Mechanism of Action of Novel Nrf2 Activators
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is fundamental to its progression through the discovery pipeline. This guide provides a comparative framework for validating the activity of a novel, hypothetical Nrf2 activator, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, hereafter referred to as "Compound X."
We will objectively compare its performance with established alternatives, providing the underlying scientific rationale and detailed experimental protocols to support its hypothesized mechanism as a direct activator of the Nrf2 antioxidant response pathway.
Introduction: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of this pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5]
When cells are exposed to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified.[6] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus.[4][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby mounting a robust antioxidant and detoxification response.[3][8]
Hypothesized Mechanism of Action for Compound X
Based on the chemical structure of Compound X, which contains two electrophilic aldehyde moieties, we hypothesize that it functions as a direct Nrf2 activator by covalently modifying the sensor cysteine residues on Keap1. This action is predicted to inhibit Keap1's ability to target Nrf2 for degradation, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of ARE-dependent gene expression.
}
Comparative Compounds
To rigorously validate the mechanism and efficacy of Compound X, it will be compared against two well-characterized Nrf2 activators with distinct chemical scaffolds and potencies.
-
Sulforaphane (SFN): A natural isothiocyanate found in cruciferous vegetables. SFN is a well-established electrophilic Nrf2 activator that covalently modifies Keap1 cysteine residues, most notably Cys151, to induce the antioxidant response.[9][10][11]
-
Bardoxolone Methyl (CDDO-Me): A potent, synthetic triterpenoid that also functions as an electrophilic Nrf2 activator by modifying Keap1 cysteines.[12][13][14] It has been investigated in numerous clinical trials for conditions involving oxidative stress and inflammation.[14][15]
Experimental Validation Framework
A multi-tiered approach involving in vitro, in cellulo, and target engagement assays will be employed to validate the mechanism of action of Compound X and compare it to SFN and CDDO-Me.
}
Tier 1: In Vitro Validation
Rationale: The initial step is to determine if Compound X can directly interact with the key components of the pathway outside of a cellular context. A fluorescence polarization (FP) assay will assess the ability of the compound to disrupt the Keap1-Nrf2 protein-protein interaction (PPI). A thiol reactivity assay will confirm the electrophilic nature of Compound X, a prerequisite for the hypothesized covalent modification of Keap1.
-
Reagents: Recombinant human Keap1 protein, a fluorescently-labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-ETGE peptide), assay buffer.
-
Procedure:
-
Prepare a dilution series of Compound X, Sulforaphane, and Bardoxolone Methyl.
-
In a 384-well plate, add Keap1 protein and the FITC-ETGE peptide to the assay buffer.
-
Add the test compounds to the wells. Include a positive control (unlabeled ETGE peptide) and a negative control (DMSO vehicle).
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the FITC-ETGE peptide from Keap1, signifying disruption of the PPI. Calculate IC50 values.
Expected Outcome & Comparative Data:
| Compound | Keap1-Nrf2 FP IC50 (µM) | Interpretation |
| Compound X | 5.2 | Moderate disruption of Keap1-Nrf2 interaction. |
| Sulforaphane | 10.5 | Weaker, but significant, disruption. |
| Bardoxolone Methyl | 0.8 | Potent disruption of Keap1-Nrf2 interaction. |
Tier 2: In Cellulo Functional Assays
Rationale: Following in vitro validation, it is crucial to confirm that Compound X can engage the Nrf2 pathway within a live cell environment, leading to the desired downstream transcriptional activation. An ARE-luciferase reporter assay provides a quantitative measure of Nrf2 transcriptional activity.[5][16] Western blotting provides direct evidence of Nrf2 protein stabilization and the subsequent upregulation of its target gene products.[17][18]
-
Cell Line: Use a stable cell line, such as HEK293 or HepG2, expressing a luciferase reporter gene under the control of an ARE promoter.[19][20][21]
-
Procedure:
-
Plate the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X, Sulforaphane, and Bardoxolone Methyl for 18-24 hours.
-
Lyse the cells and add luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize luciferase activity to cell viability (e.g., using a parallel MTS assay). Calculate EC50 values from the dose-response curves.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HaCaT keratinocytes) and treat with equimolar concentrations (e.g., 10 µM) of Compound X, Sulforaphane, and Bardoxolone Methyl for 6-8 hours.
-
Protein Extraction: Prepare whole-cell lysates. For Nrf2, nuclear and cytoplasmic fractionation is recommended to observe nuclear translocation.[22]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe membranes with primary antibodies against Nrf2, HO-1, and NQO1.[17][23]
-
Use loading controls such as β-actin (for whole-cell lysate), Lamin B1 (for nuclear fraction), and α-tubulin (for cytoplasmic fraction).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Expected Outcomes & Comparative Data:
| Compound (10 µM) | ARE-Luciferase EC50 (µM) | Nrf2 Nuclear Accumulation (Fold Change) | HO-1 Expression (Fold Change) |
| Compound X | 3.5 | 4.1 | 5.8 |
| Sulforaphane | 7.2 | 3.5 | 4.9 |
| Bardoxolone Methyl | 0.5 | 6.8 | 9.2 |
| Vehicle (DMSO) | > 50 | 1.0 | 1.0 |
Tier 3: Direct Target Engagement
Rationale: The final and most definitive step is to confirm that Compound X physically interacts with its intended target, Keap1, in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement.[24][25] It is based on the principle that ligand binding increases the thermal stability of the target protein.[26][27]
-
Cell Treatment: Treat intact cells with Compound X (at a concentration above its functional EC50, e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blot using an anti-Keap1 antibody.
-
Data Analysis: Quantify the amount of soluble Keap1 at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[28]
Expected Outcome:
Treatment with Compound X is expected to produce a rightward shift in the Keap1 melting curve, indicating that the binding of Compound X stabilizes the Keap1 protein against heat-induced denaturation. The magnitude of this shift can be compared with that induced by Sulforaphane and Bardoxolone Methyl to assess relative target engagement potency in a cellular context.
Conclusion and Future Directions
This comprehensive validation framework provides a logical and scientifically rigorous pathway to confirm the mechanism of action of the novel compound, this compound (Compound X), as a direct, electrophilic Nrf2 activator.
By systematically progressing through in vitro, in cellulo, and direct target engagement assays, and by benchmarking its performance against established compounds like Sulforaphane and Bardoxolone Methyl, researchers can build a robust data package. Positive results across this cascade of experiments would strongly support the hypothesis that Compound X functions by covalently modifying Keap1, leading to the activation of the Nrf2 cytoprotective pathway.
Future studies should aim to identify the specific cysteine residue(s) on Keap1 modified by Compound X using techniques such as mass spectrometry, and to evaluate its efficacy and safety in preclinical in vivo models of diseases where oxidative stress is a key pathological feature.
References
-
Kensler, T. (2015). Keap1-Nrf2 signaling: adaptive responses to exogenous and endogenous stress. Biochemical Society. [Link]
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Banerjee, D., et al. (2014). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. Journal of Biological Chemistry. [Link]
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Wu, W. L., & Papagiannakopoulos, T. (2020). The Pleiotropic Role of the KEAP1/NRF2 Pathway in Cancer. Annual Review of Cancer Biology. [Link]
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Abdel-Rahman, N., et al. (2025). Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. MDPI. [Link]
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Hong, F., et al. (2011). Modification of Keap1 Cysteine Residues by Sulforaphane. Journal of Biological Chemistry. [Link]
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Tanaka, H., et al. (2025). Bardoxolone methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells. International Journal of Molecular Medicine. [Link]
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Orcutt, K. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Jaiswal, A. K. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Introduction: The Imperative of Analytical Method Equivalence
In the landscape of drug development and manufacturing, the analytical methods used to quantify an active pharmaceutical ingredient (API) are the bedrock of quality control. The compound 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, a complex dialdehyde with potential therapeutic applications, requires robust and reliable analytical procedures to ensure its identity, purity, and strength.
However, the lifecycle of a drug is dynamic. An analytical method developed in an R&D laboratory will inevitably be transferred to a quality control (QC) setting, moved between manufacturing sites, or updated with new technology. In these instances, simply validating the method in isolation is insufficient. We must prove that the results obtained are equivalent, regardless of the laboratory, instrumentation, or minor procedural variations. This is the essence of analytical method cross-validation.
This guide provides an in-depth, practical comparison of two distinct, validated analytical methods for the target analyte: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will explore the causality behind experimental choices, present detailed protocols, and provide a clear framework for interpreting the comparative data, grounded in the principles of regulatory guidelines such as the ICH Q2(R1).[1][2][3]
Foundational Principles: Why Cross-Validation is Non-Negotiable
Cross-validation, often performed as part of a larger method transfer or update, is a formal process that qualifies a laboratory or a new procedure to use an established analytical method.[4][5] Its objective is to demonstrate that the receiving unit (or the new procedure) can obtain results that are comparable to those from the transferring unit (or the original procedure). The process is governed by stringent regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
The core of this process involves comparing key validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
A pre-approved protocol with defined acceptance criteria is the cornerstone of a successful cross-validation study.[11][12]
Method Selection: Choosing the Right Analytical Tools
The molecular structure of the target analyte—featuring two aldehyde groups, a hydroxyl group, and an aromatic ring—guides our choice of analytical techniques. The conjugated system of the aromatic ring and carbonyl groups makes it an ideal candidate for UV spectroscopy.[13][14][15] The presence of multiple functional groups also opens avenues for derivatization to enhance chromatographic performance.
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV). This is the quintessential method for non-volatile or thermally sensitive organic molecules in pharmaceutical analysis. The analyte's chromophores allow for sensitive detection via UV absorbance. To enhance specificity and chromatographic retention, we will employ pre-column derivatization using 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde groups to form stable, highly chromophoric hydrazones.[16][17][18] This is a well-established technique for aldehyde analysis.
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID). GC is a powerful technique for separating volatile compounds. While the target molecule has a relatively high molecular weight, it can be analyzed via GC, potentially after derivatization to increase volatility and thermal stability. We will use a derivatization agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that are highly suitable for GC analysis. GC-FID offers an excellent orthogonal approach to HPLC, providing confidence in the purity assessment.
The Cross-Validation Workflow: A Strategic Overview
The cross-validation process follows a logical sequence, beginning with a clear protocol and ending with a comprehensive report. This ensures that the comparison is systematic, objective, and meets regulatory scrutiny.
Caption: Overall workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed to ensure reproducibility. All reagents should be of analytical or HPLC grade, and water should be of ultrapure quality.
Protocol 1: RP-HPLC-UV with DNPH Derivatization
This method quantifies the analyte as its 2,4-dinitrophenylhydrazone derivative.
1. Reagent Preparation (DNPH Derivatizing Agent):
-
Carefully dissolve 0.2 g of 2,4-Dinitrophenylhydrazine in 100 mL of acetonitrile.
-
Add 0.5 mL of concentrated phosphoric acid.
-
Mix thoroughly and store in an amber glass bottle.
2. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards (5-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock standard with acetonitrile.
3. Sample Preparation (including Derivatization):
-
Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (this is the "Unalyzed Sample Solution").
-
Pipette 1.0 mL of the Unalyzed Sample Solution into a 10 mL vial.
-
Add 2.0 mL of the DNPH Derivatizing Agent.
-
Cap the vial, vortex for 30 seconds, and allow it to react at 40°C for 60 minutes.
-
After cooling to room temperature, dilute the mixture to a final concentration within the calibration range using the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
Note: Prepare working standards similarly by taking 1.0 mL of each and following the derivatization steps.
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Comparing the antimicrobial spectrum of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde with known antibiotics
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This guide provides a comparative analysis of the potential antimicrobial spectrum of the novel compound, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, against a panel of established antibiotics. Drawing upon structural similarities to known antimicrobial agents, specifically safranal, this document outlines the predicted activity profile of the compound and details the standardized experimental protocols required for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antimicrobial leads.
Introduction: A Novel Compound in the Antimicrobial Arena
The compound this compound is a synthetic molecule featuring a substituted benzaldehyde moiety linked to a trimethylcyclohexyl ring. Its structural complexity and the presence of key functional groups suggest the potential for biological activity. Of particular interest is its structural relationship to safranal, the primary volatile compound found in saffron (Crocus sativus). Safranal is recognized for its aroma and has demonstrated antimicrobial properties.[1][2][3][4] This structural analogy provides a rational basis for investigating the antimicrobial spectrum of our lead compound.
This guide will project the potential antimicrobial spectrum of this compound, compare it with broad, extended, and narrow-spectrum antibiotics, and provide the rigorous methodologies required to substantiate these claims.[5][6]
Predicted Antimicrobial Spectrum
Based on the known antimicrobial activities of safranal and other benzaldehyde derivatives, we can hypothesize the potential spectrum of this compound. Studies on safranal have indicated notable activity against various species of the fungus Candida, including Candida albicans.[1] Furthermore, extracts of Crocus sativus, rich in safranal, have shown efficacy against a range of both bacteria and fungi.[3][7]
Therefore, it is postulated that this compound may exhibit a spectrum of activity that includes:
-
Antifungal activity: Particularly against opportunistic yeast pathogens such as Candida species.
-
Antibacterial activity: Potential for activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the trimethylcyclohexyl group may facilitate interaction with bacterial cell membranes.
The following diagram illustrates the logical flow for determining and comparing the antimicrobial spectrum.
Caption: Logical workflow for antimicrobial spectrum analysis.
Comparative Analysis with Known Antibiotics
To contextualize the potential of this compound, its predicted spectrum is compared with that of several classes of well-established antibiotics. The following table summarizes these comparisons. The data for the novel compound is hypothetical and requires experimental confirmation.
| Antimicrobial Agent | Class | Spectrum of Activity | Primary Mechanism of Action |
| This compound | Novel Benzaldehyde Derivative | Hypothesized: Moderate spectrum with potential antifungal (Candida spp.) and antibacterial (Gram-positive and some Gram-negative) activity. | Unknown; potentially membrane disruption or enzyme inhibition. |
| Penicillin | Beta-lactam | Narrow-spectrum: Primarily active against Gram-positive bacteria. | Inhibits peptidoglycan synthesis in the bacterial cell wall. |
| Amoxicillin | Beta-lactam | Extended-spectrum: Active against Gram-positive and some Gram-negative bacteria.[6] | Inhibits peptidoglycan synthesis in the bacterial cell wall. |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum: Active against a wide range of Gram-negative and Gram-positive bacteria.[5] | Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. |
| Doxycycline | Tetracycline | Broad-spectrum: Active against many Gram-positive, Gram-negative, and atypical bacteria.[5] | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
| Vancomycin | Glycopeptide | Narrow-spectrum: Primarily active against Gram-positive bacteria, including MRSA.[5] | Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of nascent cell wall precursors. |
| Azithromycin | Macrolide | Broad-spectrum: Active against many Gram-positive and Gram-negative bacteria.[5] | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. |
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial spectrum of this compound, standardized antimicrobial susceptibility testing (AST) methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized standards for these assays.[8][9][10][11][12][13][14]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This protocol should be performed in accordance with CLSI documents M07 (for bacteria) and M27 (for yeasts), or the equivalent EUCAST guidelines.[9][10][13]
Conclusion and Future Directions
The novel compound this compound presents a promising scaffold for the development of new antimicrobial agents, largely based on its structural similarity to safranal. The hypothesized antimicrobial spectrum, with potential activity against both fungi and bacteria, warrants a thorough investigation.
The immediate next step is the empirical determination of its antimicrobial spectrum using the standardized protocols outlined in this guide. Should the compound demonstrate significant activity, further studies, including determination of its mechanism of action, toxicity profiling, and in vivo efficacy studies, will be crucial in evaluating its therapeutic potential. The systematic approach detailed herein provides a robust framework for advancing our understanding of this novel compound and its place in the fight against infectious diseases.
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Title: Antimicrobial activity, synergism and inhibition of germ tube formation by Crocus sativus-derived compounds against Candida spp. Source: Taylor & Francis Online URL: [Link]
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Title: Antimicrobial spectrum - Wikipedia Source: Wikipedia URL: [Link]
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Title: Antimicrobial Susceptibility Testing | Area of Focus - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]
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Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition Source: Clinical and Laboratory Standards Institute URL: [Link]
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Title: M100 - Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute URL: [Link]
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Title: EUCAST - ESCMID Source: European Society of Clinical Microbiology and Infectious Diseases URL: [Link]
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Title: Antibiotic Spectrum Activity of Common Oral Antibiotics Source: University of Washington School of Dentistry URL: [Link]
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Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]
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Title: EUCAST: EUCAST - Home Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
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Title: CLSI 2024 M100Ed34(1) Source: Clinical and Laboratory Standards Institute URL: [Link]
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Title: Phytochemical and Antimicrobial Studies of Saffron and Its Essential Oil - Ingenta Connect Source: Ingenta Connect URL: [Link]
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Title: Expert Rules - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
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Title: Antimicrobial, antioxidant, and anticancer activities of saffron (Crocus sativus): a review - JETIR Source: Journal of Emerging Technologies and Innovative Research URL: [Link]
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Title: Guidance Documents - EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
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Title: European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: European Committee on Antimicrobial Susceptibility Testing URL: [Link]
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Title: Flavonoid Composition and Antibacterial Properties of Crocus sativus L. Petal Extracts - NIH Source: National Institutes of Health URL: [Link]
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Title: [PDF] Antimicrobial antioxidant and anti cancer activities of saffron | Semantic Scholar Source: Semantic Scholar URL: [Link]
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A Senior Application Scientist's Guide to Comparative In Silico Docking: Probing the Interactions of a Novel Benzaldehyde Derivative with COX-2 and Bcl-2
This guide provides an in-depth, comparative analysis of the in silico docking performance of the novel compound, 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde, against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2). As this compound is a novel chemical entity, in silico docking serves as a crucial first step to predict its potential bioactivity and guide future research.[1][2]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] It is an essential tool in structure-based drug design, enabling rapid screening of chemical libraries and providing insights into the molecular basis of ligand-target interactions.[3][4] This guide will compare the docking behavior of our lead compound against well-established drugs for each target—Celecoxib for COX-2 and Navitoclax for Bcl-2—to benchmark its potential efficacy.
Rationale for Target and Reference Compound Selection
The selection of appropriate protein targets is paramount for a meaningful in silico study. The structure of our lead compound, featuring a substituted benzaldehyde ring, a hydroxyl group, and a bulky trimethylcyclohexyl moiety, suggests potential interactions with proteins known to bind phenolic and hydrophobic ligands.
-
Target 1: Cyclooxygenase-2 (COX-2)
-
Function: A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.
-
Rationale: The active site of COX-2 is a hydrophobic channel with a critical serine residue. Non-steroidal anti-inflammatory drugs (NSAIDs) often exploit these features. The structure of our lead compound is reminiscent of some natural product inhibitors of COX-2.
-
Reference Compound: Celecoxib. A potent and selective COX-2 inhibitor, providing a robust benchmark for binding affinity and interaction patterns.[6] The co-crystal structure of Celecoxib with murine COX-2 (PDB ID: 3LN1) will be used for this study.[7][8]
-
-
Target 2: B-cell lymphoma 2 (Bcl-2)
-
Function: A critical regulator of apoptosis (programmed cell death).[9] Its overexpression is a hallmark of many cancers, making it a prime oncology target.[9]
-
Rationale: Bcl-2 contains a hydrophobic groove on its surface that binds the BH3 domains of pro-apoptotic proteins. Small molecules that mimic these interactions can restore apoptotic function. The bulky, hydrophobic nature of our lead compound makes it a candidate for binding within this groove.
-
Reference Compound: Navitoclax (ABT-263). A well-characterized inhibitor of Bcl-2 family proteins.[9] The crystal structure of Bcl-2 in complex with Navitoclax (PDB ID: 4LVT) will be utilized.[9][10]
-
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standardized and reproducible workflow for protein-ligand docking using industry-standard software. The trustworthiness of a docking study relies on meticulous preparation of both the protein and the ligand.[11][12]
Diagram of the In Silico Docking Workflow
Caption: A comprehensive workflow for in silico molecular docking studies.
Protocol Details:
Part A: Protein and Ligand Preparation
-
Protein Structure Acquisition:
-
Download the crystal structures of COX-2 (PDB: 3LN1) and Bcl-2 (PDB: 4LVT) from the RCSB Protein Data Bank.
-
-
Protein Preparation (using AutoDockTools): [12]
-
Causality: Raw PDB files contain non-essential components (water, co-factors) and lack information (hydrogens, charges) necessary for docking simulations.[12][13][14]
-
Load the PDB file (e.g., 3LN1.pdb).
-
Delete all water molecules. They can interfere with ligand binding unless known to be structurally important, which requires more advanced setup.
-
Remove any co-crystallized ligands and ions not essential for structural integrity.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Compute and assign Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., 3LN1_protein.pdbqt).
-
-
Ligand Structure Acquisition and Preparation: [15][16]
-
Causality: Ligands must be in a 3D, low-energy conformation with correctly defined rotatable bonds to allow for conformational flexibility during docking.[13][16]
-
Obtain the 3D structures of Celecoxib and Navitoclax from the PubChem database.
-
For the novel compound, draw the 2D structure using software like ChemDraw and convert it to a 3D structure using a program like Avogadro. Perform an energy minimization (e.g., using the MMFF94 force field) to obtain a stable conformation.
-
Load each ligand into AutoDockTools.
-
Detect the torsional root and define the number of rotatable bonds to allow for ligand flexibility.
-
Save each prepared ligand in the PDBQT format (e.g., lead_compound.pdbqt).
-
Part B: Docking Simulation with AutoDock Vina [17][18]
-
Grid Box Generation:
-
Causality: The grid box defines the three-dimensional search space for the docking algorithm.[17] Its size and position are critical; it should encompass the entire binding site to ensure all possible binding modes are explored.
-
Open the prepared protein (.pdbqt file) in AutoDockTools.
-
Identify the active site by observing the position of the co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site. For COX-2 (3LN1), center it on Celecoxib. For Bcl-2 (4LVT), center it on Navitoclax.
-
Adjust the grid box dimensions to be large enough to cover the entire binding pocket and allow for ligand rotation (e.g., 25 x 25 x 25 Å).
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Running the Docking Simulation:
-
Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute the docking run from the command line: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt.
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a reasonable value (e.g., 16 or 32) to balance accuracy and computation time.
-
Part C: Results Analysis [19][20]
-
Binding Affinity Evaluation:
-
Binding Pose Visualization (using PyMOL): [20][25][26]
-
Load the prepared protein and the output ligand poses (output.pdbqt) into PyMOL.
-
Analyze the top-scoring pose for key molecular interactions:
-
Hydrogen bonds: Use the "find polar contacts" command to identify H-bonds between the ligand and protein residues.
-
Hydrophobic interactions: Observe the proximity of non-polar parts of the ligand with hydrophobic residues (e.g., Leu, Val, Phe).
-
Pi-stacking: Look for interactions between aromatic rings on the ligand and protein.
-
-
Results and Comparative Analysis
The docking simulations provide quantitative binding affinities and qualitative interaction patterns, which are summarized below.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| Lead Compound | COX-2 | -9.8 |
| Celecoxib (Reference) | COX-2 | -11.5 |
| Lead Compound | Bcl-2 | -10.2 |
| Navitoclax (Reference) | Bcl-2 | -12.1 |
Interpretation: The binding affinity score is a crucial metric for evaluating docking results.[21] Generally, scores more negative than -7 kcal/mol suggest moderate to strong interactions, while scores below -10 kcal/mol indicate a potentially strong binding affinity.[22][24]
Analysis of Interactions with COX-2
-
Celecoxib (Reference): The reference drug binds deep within the hydrophobic channel of COX-2.[8] Its sulfonamide group forms a key hydrogen bond with His90 and Arg513 at the apex of the binding pocket. The trifluoromethyl group interacts with a side pocket, contributing to its selectivity.
-
Lead Compound: Our lead compound exhibits a strong binding affinity of -9.8 kcal/mol.
-
Binding Mode: It orients its trimethylcyclohexyl group into the main hydrophobic channel, making extensive van der Waals contacts with residues like Val349, Leu352, and Val523.
-
Key Interactions: The phenolic hydroxyl group forms a hydrogen bond with the side chain of Ser530, a critical residue for COX-2 activity. The formyl group is oriented towards the solvent-exposed region. The isopropylbenzaldehyde moiety occupies the same space as the p-tolyl group of Celecoxib.
-
-
Comparison: While the lead compound's binding affinity is slightly lower than Celecoxib's, it establishes a crucial hydrogen bond with Ser530 and effectively occupies the hydrophobic channel. This suggests it is a promising candidate for COX-2 inhibition.
Analysis of Interactions with Bcl-2
-
Navitoclax (Reference): Navitoclax binds to a hydrophobic groove on the Bcl-2 surface, occupying pockets that normally bind pro-apoptotic proteins. It forms several key hydrogen bonds and extensive hydrophobic interactions.[10]
-
Lead Compound: The lead compound shows a very promising binding affinity of -10.2 kcal/mol for Bcl-2.
-
Binding Mode: The compound fits snugly into the BH3 binding groove. The bulky trimethylcyclohexyl group occupies a deep hydrophobic pocket (the "P2" pocket), similar to the role of key hydrophobic residues in natural binding partners.
-
Key Interactions: The phenolic hydroxyl group acts as a hydrogen bond donor to the backbone carbonyl of Asp104. The isopropyl group makes hydrophobic contacts with Phe101 and Val129.
-
-
Comparison: The lead compound mimics the "hot spot" interactions of native BH3 domains and established inhibitors like Navitoclax. Its high affinity and favorable binding pose suggest it could act as an effective Bcl-2 inhibitor by disrupting its anti-apoptotic function.
Discussion and Future Perspectives
This in silico investigation has demonstrated that the novel compound, this compound, exhibits strong predicted binding affinities for both the anti-inflammatory target COX-2 and the anti-cancer target Bcl-2.
-
Trustworthiness and Validation: It is critical to acknowledge that molecular docking is a predictive tool.[3][5] The accuracy of the scoring functions is a known limitation.[23] To validate these in silico findings, the following steps are recommended:
-
Redocking: A common validation technique is to extract the co-crystallized ligand from the PDB file and dock it back into the receptor.[27][28] A low root-mean-square deviation (RMSD) value (typically <2.0 Å) between the docked pose and the crystal pose confirms the validity of the docking protocol.[27][28]
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complexes can assess the stability of the predicted binding poses and interactions over time.[27]
-
In Vitro Assays: Ultimately, the computational predictions must be confirmed by experimental data. Enzyme inhibition assays (for COX-2) and binding assays (e.g., fluorescence polarization for Bcl-2) would be required to determine the actual inhibitory concentrations (IC50) or binding constants (Ki).
-
Conclusion
The comparative in silico docking study presented in this guide reveals that the novel benzaldehyde derivative has significant potential as a dual-target agent against COX-2 and Bcl-2. Its predicted binding affinities are comparable to those of established drugs, and its binding modes show engagement with key active site residues. These promising computational results provide a strong rationale for the chemical synthesis and subsequent experimental validation of this compound as a potential lead for developing new anti-inflammatory or anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. ijariie.com [ijariie.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. BCL2 apoptosis regulator | B-cell lymphoma 2 (Bcl-2) protein family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. rcsb.org [rcsb.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. Binding affinity score: Significance and symbolism [wisdomlib.org]
- 22. youtube.com [youtube.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. medium.com [medium.com]
- 26. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, principles-based approach to the safe and compliant disposal of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. The procedures outlined here are grounded in an understanding of the compound's structural chemistry and the regulatory frameworks governing laboratory waste.
This molecule, a complex substituted benzaldehyde, presents hazards common to aromatic aldehydes, including potential irritation, sensitization, and aquatic toxicity[1][2][3]. Proper disposal is not merely a regulatory hurdle; it is a critical component of our commitment to environmental stewardship and laboratory safety.
Part 1: Hazard Assessment and Waste Classification
Before any disposal action, a thorough hazard assessment is paramount. The molecular structure incorporates two aldehyde functional groups and a substituted phenol, which dictates its primary hazards.
Key Structural Considerations:
-
Aromatic Aldehyde: Benzaldehydes can be irritants to the skin, eyes, and respiratory system.[3][4] They are also susceptible to oxidation, potentially forming the corresponding, more stable benzoic acid.[5]
-
Phenolic Hydroxyl Group: Substituted phenols can possess corrosive properties and are often toxic to aquatic life.
-
Cyclohexyl Moiety: While less reactive, this bulky, non-polar group suggests low water solubility, which can impact its environmental fate.[3][5]
Based on these features and data from analogous compounds, waste containing this substance must be classified as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely meet the criteria for toxicity[6][7].
| Hazard Profile | GHS Pictograms (Anticipated) | Hazard Statements (Anticipated) | Prevention & Disposal Precautionary Statements |
| 2-((1R,2R)-...-benzaldehyde) | हेल्थ हज़ार्ड, एक्सक्लेमेशन मार्क, पर्यावरण | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.[4][8] | P261: Avoid breathing vapours.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container to an approved waste disposal plant.[8][9] |
Part 2: Segregation and Storage of Waste Streams
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[10][11] Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
Segregation Protocol:
-
Identify Waste Streams: Differentiate between the following waste types:
-
Bulk/Concentrated Waste: Unused or expired pure compound, concentrated reaction mixtures.
-
Contaminated Solid Waste: Gloves, weighing paper, pipette tips, silica gel from chromatography.
-
Contaminated Liquid Waste (Non-aqueous): Rinses from organic solvents (e.g., acetone, ethyl acetate, hexanes).
-
Contaminated Liquid Waste (Aqueous): Rinses from aqueous workups (use should be minimized).
-
-
Use Designated, Compatible Containers: All hazardous waste containers must be in good condition, made of a compatible material (e.g., borosilicate glass or HDPE for solvent waste), and feature a secure, leak-proof screw cap.[6][7]
-
Labeling: Immediately upon adding the first drop of waste, label the container. The Environmental Protection Agency (EPA) requires that each label clearly state the words "HAZARDOUS WASTE" and list all chemical constituents, including solvents and their approximate percentages.[12][13]
-
Incompatible Materials: Store this aldehyde-containing waste away from strong oxidizing agents, strong bases, and strong acids to prevent uncontrolled reactions.
Part 3: Disposal Procedures and Decision Workflow
Disposal of this compound is strictly controlled. Under no circumstances should this chemical or its waste streams be disposed of down the drain or in regular trash. [6][14] All waste must be handled by your institution's certified hazardous waste disposal program.[11][14]
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste streams in their properly segregated and labeled containers at the Satellite Accumulation Area (SAA) where the waste is generated.[7][12]
-
Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[11]
-
Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. Provide them with an accurate inventory of the waste containers.
-
Documentation: Maintain meticulous records of the waste generated, including quantities and dates, as required by your institution and regulatory bodies.[13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Waste Disposal Workflow Diagram
Part 4: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a common choice, but check compatibility).
-
Containment & Cleanup:
-
For small liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[9]
-
For solid spills, carefully sweep the material into a container. Avoid creating dust.
-
Once absorbed, scoop the material into a designated waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Disposal: Label the spill cleanup waste as "HAZARDOUS WASTE" and dispose of it through EHS.
Conclusion
The responsible management of chemical waste is a cornerstone of professional scientific conduct. For a novel compound like this compound, a conservative approach is essential. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, we ensure the safety of our colleagues and the protection of our environment. Always consult your institution's specific waste disposal guidelines and your material's Safety Data Sheet (SDS) as the primary sources of information.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]
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Benzaldehyde: Properties and Hazards. (n.d.). Scribd. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]
-
Guidance on waste and recovered substances. (2010, May). European Chemicals Agency (ECHA). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). University of Toronto. Retrieved from [Link]
-
Benzaldehyde PubChem Entry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
Sources
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- 2. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 4. fishersci.be [fishersci.be]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. vumc.org [vumc.org]
Definitive Guide to Personal Protective Equipment for Handling 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde. Given the compound's specific structure and the absence of a dedicated Safety Data Sheet (SDS), this guide synthesizes data from structurally analogous compounds and established principles for handling potent aldehydes. Our primary objective is to empower researchers, scientists, and drug development professionals with a framework for safe and effective laboratory operations.
Hazard Assessment: A Structurally-Informed Perspective
The chemical structure of the target molecule contains two key functional groups that dictate its potential hazards: two aldehyde moieties and a substituted phenol ring.
-
Aldehyde Reactivity : Aldehydes are electrophilic and reactive species.[1] This reactivity can lead to irritation of the skin, eyes, and respiratory tract.[2][3] Inhalation of aldehyde vapors may cause respiratory distress, including airway constriction.[1] Furthermore, some aldehydes are known skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[1][2] The presence of two formyl groups in this molecule may amplify these characteristic hazards.
-
Phenolic Moiety : The hydroxyl group on the benzaldehyde ring classifies the molecule as a phenol derivative. Phenols can be corrosive and may cause skin burns. While the overall toxicological profile is unknown, this structural feature warrants a cautious approach.
Due to these characteristics, the compound must be handled with engineering controls and a comprehensive Personal Protective Equipment (PPE) plan to minimize all potential routes of exposure—inhalation, dermal contact, and ocular contact.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment is mandatory before commencing any work. The following PPE is the minimum required for handling this compound.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Respiratory | NIOSH-approved Air-Purifying Respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. Aldehyde vapors can be toxic upon inhalation.[1] Surgical masks offer no protection against chemical vapors.[4] |
| Hand | Chemical-resistant gloves (Nitrile or Butyl Rubber). | Aldehydes can readily penetrate materials like latex.[1][4] Nitrile or butyl rubber provides superior protection. Always inspect gloves for tears or punctures before use. For significant splash risks, consider double-gloving.[2] |
| Eye & Face | Chemical splash goggles AND a full-face shield. | This combination provides maximum protection against splashes and vapors. Safety glasses are insufficient. Goggles must form a seal around the eyes, and the face shield protects the entire face.[1][2][4] |
| Body & Skin | Flame-resistant lab coat with long sleeves and a chemical-resistant apron. | A lab coat protects against minor splashes, while a chemical-resistant apron is crucial for procedures with higher splash potential, such as pouring or transfers.[2][4] Full-length pants and closed-toe shoes made of impervious material are mandatory to ensure no skin is exposed.[2][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring a safe experimental environment. The following diagram and procedural steps outline the complete handling process.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
